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  • Product: Ferrous chloride dihydrate
  • CAS: 20049-66-5

Core Science & Biosynthesis

Foundational

Unveiling the Atomic Architecture of Ferrous Chloride Dihydrate: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of active pharmaceutical ingredients and related compounds is paramount. This technical guide pro...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of active pharmaceutical ingredients and related compounds is paramount. This technical guide provides an in-depth analysis of the crystal structure of ferrous chloride dihydrate (FeCl₂·2H₂O), a compound of interest in various chemical and pharmaceutical applications.

This document summarizes crystallographic data from key studies, outlines the experimental protocols for its determination, and presents a visual representation of the analytical workflow. The information is compiled from seminal works by B. Morosin and E. J. Graeber (1965), who utilized single-crystal X-ray diffraction, and W. Schneider and H. Weitzel (1976), who employed neutron diffraction.

Crystal Structure and Parameters

Ferrous chloride dihydrate crystallizes in a monoclinic system. The crystal structure consists of polymeric chains of iron and chlorine ions, forming a near-square planar arrangement where each chlorine ion is shared by two iron ions. The octahedral coordination of the iron ion is completed by two water molecules, which also link adjacent chains through hydrogen bonds.

Two significant studies have elucidated the precise atomic arrangement of this compound. The crystallographic data from both single-crystal X-ray diffraction and neutron diffraction studies are presented below for a comprehensive comparison.

Crystallographic Parameter Morosin & Graeber (1965) - X-ray Diffraction Schneider & Weitzel (1976) - Neutron Diffraction
Formula FeCl₂·2H₂OFeCl₂·2H₂O
Crystal System MonoclinicMonoclinic
Space Group C2/mC2/m
a (Å) 7.355 ± 0.0047.25 ± 0.03
b (Å) 8.558 ± 0.0048.40 ± 0.03
c (Å) 3.633 ± 0.0023.60 ± 0.02
β (°) 98.03 ± 0.0498.2
Unit Cell Volume (ų) 226.4217.0
Z 22

Interatomic Distances and Angles

The precise determination of bond lengths and angles within the crystal lattice is crucial for understanding the chemical environment of the constituent atoms. The following table summarizes key interatomic distances and angles as determined by X-ray and neutron diffraction.

Bond/Angle Morosin & Graeber (1965) - X-ray Diffraction (Å/°) Schneider & Weitzel (1976) - Neutron Diffraction (Å/°)
Fe-Cl 2.533 ± 0.003Data not available in abstract
Fe-O 2.050 ± 0.007Data not available in abstract
Cl-Fe-Cl' 93.18 ± 0.11Data not available in abstract
O-Fe-O' 180.0Data not available in abstract
Cl-Fe-O 86.82 ± 0.11Data not available in abstract
Cl-Fe-O' 93.18 ± 0.11Data not available in abstract

Note: Detailed bond angles from the Schneider & Weitzel study were not available in the reviewed literature.

Experimental Protocols

The determination of the crystal structure of ferrous chloride dihydrate has been accomplished through single-crystal X-ray diffraction and neutron diffraction. The following sections provide a generalized overview of the methodologies employed in these seminal studies.

Single-Crystal X-ray Diffraction (Based on Morosin & Graeber, 1965)
  • Crystal Preparation: Single crystals of ferrous chloride dihydrate were grown and carefully selected. The crystals exhibit a pronounced parting parallel to the growth axis, often resulting in a bundle of colinear fibers.

  • Data Collection: A suitable single crystal was mounted on a goniometer head. Three-dimensional X-ray intensity data were collected at 298 K using a single-crystal diffractometer.

  • Structure Refinement: The crystal structure was refined using three-dimensional differential syntheses. This iterative process minimizes the difference between the observed and calculated structure factors to yield the final atomic coordinates and thermal parameters.

Neutron Diffraction (Based on Schneider & Weitzel, 1976)
  • Crystal Preparation: A single crystal of FeCl₂·2H₂O was used for the experiment. For neutron diffraction studies, larger crystals are generally required compared to X-ray diffraction.

  • Data Collection: The crystal was mounted on a suitable goniometer. Neutron diffraction data were collected using a monochromatic neutron beam. The intensities of the diffracted beams were measured at various orientations of the crystal.

  • Structure Refinement: The crystal structure was refined from the collected single-crystal neutron diffraction data. This technique is particularly advantageous for accurately locating the positions of hydrogen atoms due to the scattering properties of neutrons by atomic nuclei.

Visualization of the Analytical Workflow

The following diagram illustrates the generalized workflow for the determination of a crystal structure using single-crystal diffraction techniques.

CrystalStructureWorkflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination & Refinement cluster_output Final Output Synthesis Synthesis of FeCl2·2H2O Crystallization Single Crystal Growth Synthesis->Crystallization Solution Selection Crystal Selection & Mounting Crystallization->Selection Suitable Crystal Diffraction X-ray or Neutron Diffraction Selection->Diffraction Mounted Crystal DataProcessing Data Processing & Reduction Diffraction->DataProcessing Diffraction Pattern StructureSolution Structure Solution (e.g., Patterson or Direct Methods) DataProcessing->StructureSolution Intensity Data Refinement Structure Refinement StructureSolution->Refinement Initial Model FinalModel Final Crystal Structure Model Refinement->FinalModel Refined Model

Generalized workflow for single-crystal structure determination.

This guide provides a foundational understanding of the crystal structure of ferrous chloride dihydrate, leveraging key historical data. For researchers engaged in polymorphism studies, formulation development, and computational modeling, this information serves as a critical reference point.

Exploratory

Spectroscopic Properties of Ferrous Chloride Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the core spectroscopic properties of ferrous chloride dihydrate (FeCl₂·2H₂O). Due to its hygroscopic a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic properties of ferrous chloride dihydrate (FeCl₂·2H₂O). Due to its hygroscopic and air-sensitive nature, proper handling and characterization are crucial. This document outlines key spectroscopic data, details relevant experimental protocols, and presents a logical workflow for its analysis. For comparative purposes, data for the anhydrous (FeCl₂) and tetrahydrate (FeCl₂·4H₂O) forms are also included where available.

Introduction

Ferrous chloride, in its various hydrated forms, serves as a vital precursor in the synthesis of numerous iron-based compounds and materials, including iron nanoparticles and magnetic pigments.[1] The dihydrate form, a pale green or yellowish crystalline solid, is a key intermediate in many of these processes.[1] A thorough understanding of its spectroscopic signature is essential for quality control, reaction monitoring, and mechanistic studies. This guide focuses on Mössbauer, Raman, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as primary tools for characterization.

Core Spectroscopic Properties

The spectroscopic properties of ferrous chloride are dominated by the Fe(II) ion and the presence of coordinated water molecules. The local chemical environment, including the number of water ligands, significantly influences the spectral features.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms, providing precise information on oxidation state, spin state, and site symmetry. For ferrous chloride dihydrate, the key parameters are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

Table 1: Mössbauer Parameters for Ferrous Chloride Hydrates

CompoundTemperature (K)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Reference
FeCl₂·2H₂O2731.342.70[2]
FeCl₂·2H₂O1201.463.12[2]
FeCl₂·4H₂O2981.212.98[3]

Isomer shifts are reported relative to a ⁵⁷Co/Pd source.[2]

The isomer shifts are characteristic of high-spin Fe(II). The large quadrupole splitting is indicative of a distorted local environment around the iron nucleus, which is expected due to the coordination by both chloride ions and water molecules.[2]

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy probes the molecular vibrations within the crystal lattice, providing information on the Fe-Cl bonds, Fe-O bonds (from coordinated water), and the vibrational modes of the water molecules themselves.

Table 2: Raman Spectral Data for Ferrous Chloride and its Tetrahydrate

CompoundWavenumber (cm⁻¹)AssignmentReference
Anhydrous FeCl₂150, 190, 238Octahedral distortion modes[3]
FeCl₂·4H₂O70Octahedra external modes[4]
104, 145, 170Octahedra internal deformations (bending)[4]
~190 (shoulder)Fe-Cl stretching modes[4]
1610H-O-H bending of coordinated water[4]
3410O-H stretching of coordinated water[4]

Table 3: Infrared (IR) Spectral Data for Ferrous Chloride Tetrahydrate

CompoundWavenumber (cm⁻¹)AssignmentReference
FeCl₂·4H₂O3700-3000 (broad)O-H stretching of coordinated water[4]
1626H-O-H bending of coordinated water[4]

The spectra are characterized by low-frequency modes corresponding to lattice vibrations and Fe-Cl bonds, and higher frequency modes associated with the bending and stretching of the coordinated water molecules.

UV-Vis Spectroscopy

Solid-state UV-Vis spectroscopy, typically measured using diffuse reflectance, provides information about the electronic transitions of the Fe(II) ion. These are typically d-d transitions, which are weak and can be broad.

Note: A solid-state UV-Visible spectrum for ferrous chloride dihydrate was not found in the surveyed literature. The electronic spectra of iron(II) halide hydrates generally show two electronic bands in the near-infrared region, which can be assigned to d-d transitions.[5] For aqueous solutions, the spectra are complex and depend on the various Fe(II)-chloride species present.[6]

Experimental Protocols

The hygroscopic and air-sensitive nature of ferrous chloride dihydrate necessitates careful sample handling to obtain accurate spectroscopic data. All sample preparation should ideally be performed in an inert atmosphere (e.g., a glovebox or using a Schlenk line).

Mössbauer Spectroscopy
  • Sample Preparation: The powdered ferrous chloride dihydrate sample is loaded into a sample holder within an argon- or nitrogen-filled glovebox. The holder must be airtight to prevent oxidation and changes in hydration state during data acquisition.

  • Spectrometer Setup: A standard Mössbauer spectrometer operating in transmission mode with a ⁵⁷Co source is used.[3] The velocity is calibrated using a standard α-iron foil at room temperature.

  • Data Acquisition: Spectra are typically collected at both room temperature (e.g., 298 K) and low temperature (e.g., 90 K) to observe the temperature dependence of the hyperfine parameters.[2]

  • Data Analysis: The resulting spectra are fitted with Lorentzian line shapes to extract the isomer shift (δ) and quadrupole splitting (ΔEQ).

Raman Spectroscopy
  • Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide. If prolonged exposure is required, the sample should be sealed in a gas-tight cell with a transparent window (e.g., quartz).

  • Spectrometer Setup: A confocal Raman microscope is used. A common excitation source is a He-Ne laser (632.8 nm) or a DPSS laser (532 nm).[4][7] The scattered light is collected by a CCD detector.

  • Data Acquisition: Spectra are recorded from approximately 50 cm⁻¹ to 4000 cm⁻¹ to cover the lattice vibrations, Fe-ligand modes, and water vibrational modes.

  • Data Analysis: The positions of the Raman peaks are identified and assigned to their corresponding vibrational modes.

Infrared (IR) Spectroscopy
  • Sample Preparation (Mull Technique): Inside a glovebox, a small amount of the ferrous chloride dihydrate is ground to a fine powder with a mulling agent (e.g., Nujol) in an agate mortar and pestle. A thin film of the resulting mull is then pressed between two IR-transparent salt plates (e.g., KBr or NaCl).[1]

  • Spectrometer Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean, empty salt plates is recorded first.

  • Data Acquisition: The sample is placed in the spectrometer's sample holder, and the spectrum is acquired, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the coordinated water and other potential vibrational modes.

Solid-State UV-Vis Spectroscopy (Diffuse Reflectance)
  • Sample Preparation: The powdered sample is placed in a sample holder with a quartz window. The powder should be packed tightly and evenly to ensure a uniform surface for analysis.

  • Spectrometer Setup: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere) is used. A highly reflective material, such as BaSO₄ or a calibrated standard, is used as a reference to measure the baseline.

  • Data Acquisition: The reflectance spectrum is collected over the desired wavelength range (e.g., 200-1100 nm).

  • Data Analysis: The reflectance data (R) is typically converted to absorbance-like units using the Kubelka-Munk equation: F(R) = (1-R)² / 2R. The resulting spectrum is then analyzed for absorption maxima corresponding to electronic transitions.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a hygroscopic and air-sensitive sample like ferrous chloride dihydrate.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of Ferrous Chloride Dihydrate cluster_prep Sample Handling (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Ferrous Chloride Dihydrate Sample Glovebox Inert Atmosphere (Glovebox/Schlenk Line) Sample->Glovebox Handling Mossbauer Mössbauer Spectroscopy (Airtight Holder) Glovebox->Mossbauer Prepare Sample Raman Raman Spectroscopy (Sealed Cell) Glovebox->Raman Prepare Sample IR FTIR Spectroscopy (Nujol Mull) Glovebox->IR Prepare Sample UVVis Solid-State UV-Vis (Diffuse Reflectance) Glovebox->UVVis Prepare Sample Mossbauer_Data Isomer Shift (δ) Quadrupole Splitting (ΔEQ) Mossbauer->Mossbauer_Data Acquire & Fit Data Raman_Data Vibrational Modes (Fe-Cl, Fe-O, H₂O) Raman->Raman_Data Acquire & Analyze Data IR_Data Functional Groups (Coordinated H₂O) IR->IR_Data Acquire & Analyze Data UVVis_Data Electronic Transitions (d-d bands) UVVis->UVVis_Data Acquire & Analyze Data Report Comprehensive Characterization Report Mossbauer_Data->Report Raman_Data->Report IR_Data->Report UVVis_Data->Report

Caption: Experimental workflow for the spectroscopic analysis of ferrous chloride dihydrate.

Conclusion

The spectroscopic characterization of ferrous chloride dihydrate relies heavily on techniques that can elucidate its structure and the nature of its hydration. Mössbauer spectroscopy provides definitive information on the Fe(II) oxidation state and local coordination environment. While specific vibrational and electronic spectra for the dihydrate are scarce in the literature, the data available for related hydrates provide a valuable framework for interpretation. The experimental protocols and workflow detailed in this guide emphasize the critical importance of inert atmosphere handling to ensure the integrity of the sample and the acquisition of reliable, high-quality spectroscopic data. This comprehensive approach is essential for professionals engaged in research and development involving this versatile iron compound.

References

Foundational

Unveiling the Magnetic Behavior of Ferrous Chloride Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the magnetic susceptibility of ferrous chloride dihydrate (FeCl₂·2H₂O). Ferrous chloride and its hydra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the magnetic susceptibility of ferrous chloride dihydrate (FeCl₂·2H₂O). Ferrous chloride and its hydrated forms are of interest in various fields, including as precursors for magnetic iron oxide nanoparticles and in certain catalytic processes. Understanding the fundamental magnetic properties of these compounds is crucial for their application and for the development of novel materials. This document summarizes the magnetic characteristics of ferrous chloride dihydrate, details the experimental methodologies for its analysis, and presents a model of its magnetic structure.

Core Magnetic Properties

Ferrous chloride dihydrate is a paramagnetic solid at room temperature. Upon cooling, it undergoes a transition to an antiferromagnetic state. The magnetic behavior of this compound is characterized by a Néel temperature (Tɴ) of approximately 23 K. Below this temperature, the magnetic moments of the iron(II) ions align in an antiparallel fashion.

The magnetic structure of ferrous chloride dihydrate is composed of chains of -FeCl₂- that extend along the c-axis of its monoclinic crystal structure. Within these chains, the iron centers are ferromagnetically coupled. However, there is a weaker antiferromagnetic coupling between adjacent chains, resulting in the overall antiferromagnetic nature of the material at low temperatures.

A notable characteristic of ferrous chloride dihydrate is its response to an external magnetic field. When a magnetic field is applied along the easy magnetic axis (the 'a' axis), the material undergoes two distinct magnetic phase transitions. At a critical field (H₁) of 39 kOe, it transitions from an antiferromagnetic to a ferrimagnetic state. A further increase in the magnetic field to a second critical value (H₂) of 46 kOe induces a transition to a paramagnetic (field-aligned) state. This complex behavior is indicative of a delicate balance between the different magnetic exchange interactions within the crystal lattice.

Quantitative Magnetic Data

While a complete, publicly available dataset of the temperature-dependent magnetic susceptibility of ferrous chloride dihydrate is not readily found in the literature, the known magnetic characteristics can be summarized. The following table outlines the key magnetic parameters for this compound.

Magnetic ParameterValueUnitsConditions
Molar Mass162.78 g/mol
Crystal StructureMonoclinic
Magnetic OrderingAntiferromagneticT < 23 K
Néel Temperature (Tɴ)23K
Critical Field 1 (H₁)39kOeAntiferromagnetic to Ferrimagnetic
Critical Field 2 (H₂)46kOeFerrimagnetic to Paramagnetic

Experimental Protocols

The characterization of the magnetic properties of ferrous chloride dihydrate requires sensitive experimental techniques capable of measuring magnetic moments in response to temperature and applied magnetic fields. Superconducting Quantum Interference Device (SQUID) magnetometry is a primary method for such measurements.

Sample Preparation
  • Synthesis: Ferrous chloride dihydrate can be synthesized by the reaction of iron metal with hydrochloric acid, followed by crystallization. The dihydrate form is specifically crystallized from a concentrated hydrochloric acid solution.

  • Handling and Storage: Ferrous chloride and its hydrates are susceptible to oxidation and are hygroscopic. All handling and storage of the sample should be performed in an inert atmosphere, such as a glovebox, to prevent degradation.

  • Sample Mounting: For magnetic measurements, a small, known mass of the powdered or single-crystal sample is encapsulated in a sample holder, such as a gelatin capsule or a straw, which has a known, minimal magnetic background signal.

SQUID Magnetometry Measurement

A SQUID magnetometer operates by detecting the small magnetic flux produced by a sample as it moves through a set of superconducting detection coils.

  • Installation: The encapsulated sample is mounted in the sample holder of the SQUID magnetometer.

  • Temperature-Dependent Measurement (M vs. T):

    • The sample is cooled to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field (zero-field-cooled, ZFC).

    • A small DC magnetic field (e.g., 100 Oe) is applied.

    • The magnetic moment of the sample is measured as the temperature is slowly increased to a temperature above the magnetic ordering temperature (e.g., 300 K).

    • The sample is then cooled back down in the presence of the same magnetic field (field-cooled, FC), and the magnetic moment is measured again during the cooling process. The difference between the ZFC and FC curves can provide information about magnetic ordering and spin-glass-like behavior.

  • Field-Dependent Measurement (M vs. H):

    • The sample is brought to a specific temperature of interest (e.g., below the Néel temperature to probe the ordered state).

    • The external magnetic field is swept from a large positive value to a large negative value and back, while the magnetic moment is recorded at each field step. This measurement reveals information about magnetic saturation, coercivity, and, in the case of ferrous chloride dihydrate, the field-induced phase transitions.

Visualizing Magnetic Behavior

The complex magnetic behavior of ferrous chloride dihydrate can be visualized through diagrams that illustrate the relationships between its magnetic states and the influence of external factors.

Magnetic_Phase_Transitions AF Antiferromagnetic State (T < 23 K, H < 39 kOe) FI Ferrimagnetic State (T < 23 K, 39 kOe < H < 46 kOe) AF->FI H = 39 kOe PM Paramagnetic State (T > 23 K or H > 46 kOe) FI->PM H = 46 kOe

Magnetic phase transitions in FeCl₂·2H₂O as a function of an applied magnetic field.

To explain the observed magnetic phase transitions, a six-sublattice model has been proposed. This model considers the arrangement of the magnetic moments (spins) of the Fe²⁺ ions within the crystal lattice. In the antiferromagnetic ground state, the spins are arranged in an antiparallel fashion. As the external magnetic field is applied, it can cause some of the spins to flip, leading to a net magnetic moment in the ferrimagnetic phase, before all spins align with the field in the paramagnetic phase.

Conceptual representation of the six-sublattice model for magnetic states.

Conclusion

Exploratory

An In-depth Technical Guide to the Solubility of Ferrous Chloride Dihydrate in Organic Solvents for Researchers, Scientists, and Drug Development Professionals

Introduction: Ferrous chloride dihydrate (FeCl₂·2H₂O), a common iron salt, serves as a crucial precursor and catalyst in a multitude of organic syntheses and pharmaceutical manufacturing processes. Its efficacy in these...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ferrous chloride dihydrate (FeCl₂·2H₂O), a common iron salt, serves as a crucial precursor and catalyst in a multitude of organic syntheses and pharmaceutical manufacturing processes. Its efficacy in these applications is intrinsically linked to its solubility within the organic solvent medium. Understanding the solubility profile of this hydrated salt is paramount for optimizing reaction conditions, enhancing yields, and ensuring the reproducibility of synthetic protocols. This technical guide provides a comprehensive overview of the solubility of ferrous chloride dihydrate in various organic solvents, details relevant experimental methodologies for solubility determination, and explores the role of solubility in iron-catalyzed reaction mechanisms.

Quantitative Solubility of Ferrous Chloride and Its Hydrates

The solubility of ferrous chloride is influenced by the nature of the organic solvent, the temperature, and the hydration state of the salt. While extensive quantitative data specifically for the dihydrate form is limited in readily available literature, the following tables summarize the known solubility of ferrous chloride (anhydrous and hydrated forms) in common organic solvents. It is important to note that the presence of water of hydration can significantly affect solubility in organic media.[1]

SolventChemical FormulaSolubility ( g/100 g Solvent)Temperature (°C)Form
Ethanol (B145695)C₂H₅OH100[2]20Not Specified
EthanolC₂H₅OH64.4[3]10Anhydrous
EthanolC₂H₅OH105.7[3]100Anhydrous
MethanolCH₃OHSoluble[4][5]Not SpecifiedHydrated
AcetoneC₃H₆OSoluble[3][5][6]Not SpecifiedHydrated
Tetrahydrofuran (THF)C₄H₈OSoluble[5][7][8]Not SpecifiedAnhydrous
BenzeneC₆H₆Slightly Soluble[3][6]Not SpecifiedAnhydrous
Diethyl Ether(C₂H₅)₂OInsoluble[3][6]Not SpecifiedAnhydrous
DioxaneC₄H₈O₂Slightly Soluble[5]Not SpecifiedAnhydrous
TolueneC₇H₈Slightly Soluble[5]Not SpecifiedAnhydrous
ChloroformCHCl₃Insoluble[5]Not SpecifiedAnhydrous
PentaneC₅H₁₂Insoluble[5]Not SpecifiedAnhydrous

Note: The term "Soluble" indicates that the source states solubility without providing a specific quantitative value. The data for ethanol (100 g/100 g) does not specify the hydration state of the ferrous chloride[2].

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of ferrous chloride dihydrate in organic solvents is crucial for process development and optimization. The following are detailed methodologies for two common experimental approaches.

Gravimetric Method

The gravimetric method is a fundamental and widely applicable technique for determining solubility.[9][10][11][12][13] It relies on the direct measurement of the mass of the solute dissolved in a known mass of solvent at a specific temperature.

Experimental Workflow for Gravimetric Determination

G Gravimetric Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calc Calculation prep1 Equilibrate solvent to the desired temperature in a sealed vessel. prep2 Add excess FeCl₂·2H₂O to the solvent. prep1->prep2 Saturation equil1 Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure saturation. prep2->equil1 equil2 Allow the solution to settle, permitting undissolved solid to precipitate. equil1->equil2 Settling samp1 Carefully withdraw a known mass of the clear supernatant. equil2->samp1 samp2 Evaporate the solvent from the sample under controlled conditions (e.g., vacuum oven). samp1->samp2 Solvent Removal samp3 Weigh the remaining solid residue (FeCl₂·2H₂O). samp2->samp3 calc1 Calculate solubility (g/100 g solvent) based on the mass of the residue and the initial mass of the supernatant. samp3->calc1 Data Analysis

Caption: Workflow for determining solubility using the gravimetric method.

Detailed Steps:

  • Temperature Control: Maintain a constant temperature for the solvent using a thermostatically controlled bath.

  • Saturation: Add an excess amount of ferrous chloride dihydrate to a known mass of the organic solvent in a sealed container to prevent solvent evaporation.

  • Equilibration: Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: Allow the undissolved solid to settle, leaving a clear supernatant.

  • Sampling: Carefully extract a known mass of the clear supernatant using a pre-weighed syringe or pipette.

  • Solvent Evaporation: Transfer the sample to a pre-weighed container and evaporate the solvent completely under reduced pressure or in a temperature-controlled oven.

  • Mass Determination: Weigh the container with the dried ferrous chloride dihydrate residue.

  • Calculation: The solubility is calculated as the mass of the residue divided by the mass of the solvent (initial mass of the supernatant minus the mass of the residue), expressed as g/100 g of solvent.

UV-Visible Spectrophotometry

For colored compounds like ferrous chloride, UV-Visible spectrophotometry offers a sensitive and accurate method for determining solubility. This technique relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Experimental Workflow for Spectrophotometric Determination

G Spectrophotometric Solubility Determination Workflow cluster_cal Calibration Curve cluster_sat Saturated Solution Preparation cluster_meas Measurement and Calculation cal1 Prepare a series of standard solutions of FeCl₂·2H₂O of known concentrations. cal2 Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). cal1->cal2 cal3 Plot absorbance vs. concentration to create a calibration curve. cal2->cal3 Plotting meas4 Determine the concentration of the diluted sample from the calibration curve. cal3->meas4 sat1 Prepare a saturated solution of FeCl₂·2H₂O in the organic solvent at a constant temperature. meas1 Filter the saturated solution to remove undissolved solid. sat1->meas1 meas2 Dilute a known volume of the filtrate to a concentration within the range of the calibration curve. meas1->meas2 Dilution meas3 Measure the absorbance of the diluted sample at λmax. meas2->meas3 meas3->meas4 Interpolation meas5 Calculate the original concentration of the saturated solution. meas4->meas5 Back-calculation

Caption: Workflow for determining solubility using UV-Visible spectrophotometry.

Detailed Steps:

  • Determine λmax: Record the UV-Visible spectrum of a dilute solution of ferrous chloride dihydrate in the chosen organic solvent to identify the wavelength of maximum absorbance (λmax).

  • Prepare Standard Solutions: Create a series of standard solutions of ferrous chloride dihydrate with known concentrations in the organic solvent.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at λmax and plot a graph of absorbance versus concentration. This should yield a linear relationship.

  • Prepare Saturated Solution: Prepare a saturated solution of ferrous chloride dihydrate in the organic solvent at a constant temperature, as described in the gravimetric method.

  • Sample Preparation and Measurement: Filter the saturated solution to remove any undissolved solid. Dilute a precise volume of the clear filtrate with the pure solvent to bring its concentration into the linear range of the calibration curve. Measure the absorbance of this diluted solution at λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution from its absorbance.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of ferrous chloride dihydrate in that solvent at the specified temperature.

Role of Solubility in Catalytic Applications

Ferrous chloride, often in its anhydrous form but also as hydrates, is a versatile and cost-effective Lewis acid catalyst in a wide range of organic transformations.[14][15][16][17][18][19][20] The solubility of the iron salt in the reaction medium is a critical factor that governs the catalyst's availability and, consequently, its activity.

A representative example is the Friedel-Crafts alkylation, where ferrous chloride can catalyze the reaction between an aromatic compound and an alkyl halide.[21] The solubility of the ferrous chloride catalyst in the organic solvent is essential for the activation of the alkyl halide.

Proposed Mechanism for FeCl₂-Catalyzed Friedel-Crafts Alkylation

G FeCl₂-Catalyzed Friedel-Crafts Alkylation FeCl2 FeCl₂ (soluble catalyst) Intermediate1 [R-X---FeCl₂] (Activated Complex) FeCl2->Intermediate1 Coordination AlkylHalide R-X (Alkyl Halide) AlkylHalide->Intermediate1 Aromatic Ar-H (Aromatic Ring) SigmaComplex [Ar(H)R]⁺ (Sigma Complex) Aromatic->SigmaComplex Carbocation R⁺ (Carbocation) Intermediate1->Carbocation Polarization & Cleavage FeCl3X_minus [FeCl₃X]⁻ Intermediate1->FeCl3X_minus Carbocation->SigmaComplex Electrophilic Attack Product Ar-R (Alkylated Aromatic) SigmaComplex->Product Deprotonation HFeCl3X H[FeCl₃X] SigmaComplex->HFeCl3X HFeCl3X->FeCl2 Catalyst Regeneration HX H-X HFeCl3X->HX

Caption: Proposed mechanism for Friedel-Crafts alkylation catalyzed by FeCl₂.

In this proposed mechanism, the dissolution of ferrous chloride in the organic solvent allows it to interact with the alkyl halide (R-X). As a Lewis acid, the iron(II) center coordinates to the halogen atom of the alkyl halide, polarizing the C-X bond and facilitating its cleavage to form a carbocation (R⁺) and the complex anion [FeCl₂X]⁻. The highly reactive carbocation then undergoes electrophilic attack on the aromatic ring, forming a sigma complex. Subsequent deprotonation regenerates the aromaticity of the ring, yielding the alkylated product, and the catalyst is regenerated for the next cycle. The efficiency of this entire process is contingent on the initial dissolution of the ferrous chloride catalyst to make the Lewis acidic sites accessible to the reactants.

The solubility of ferrous chloride dihydrate in organic solvents is a critical parameter for its successful application in research, development, and manufacturing. This guide has provided a summary of available solubility data, detailed experimental protocols for its determination, and illustrated the fundamental role of solubility in a key catalytic application. For drug development professionals and scientists, a thorough understanding and empirical determination of solubility in specific solvent systems are essential for the rational design of synthetic routes and the robust scale-up of chemical processes.

References

Foundational

An In-depth Technical Guide to the Redox Potential of Ferrous Chloride Dihydrate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core principles governing the redox potential of ferrous chloride dihydrate (FeCl₂·2H₂O) in aq...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the redox potential of ferrous chloride dihydrate (FeCl₂·2H₂O) in aqueous solutions. The focus is on the fundamental electrochemical behavior of the Fe²⁺/Fe³⁺ couple in the presence of chloride ions, offering critical data and experimental methodologies for professionals in research and development.

Introduction to the Fe²⁺/Fe³⁺ Redox Couple

The redox chemistry of iron is central to a vast array of biological and industrial processes. In aqueous systems, iron predominantly exists in two oxidation states: ferrous (Fe²⁺) and ferric (Fe³⁺). The interconversion between these two states is a fundamental electron transfer reaction:

Fe³⁺ + e⁻ ⇌ Fe²⁺

The tendency for this reaction to occur is quantified by the redox potential. Ferrous chloride, as a source of Fe²⁺ ions, is frequently utilized in studies where this redox couple is of interest.[1][2] The presence of chloride ions in the solution can significantly influence the redox potential through complexation with the iron ions.[3]

Quantitative Data: Redox Potentials

The redox potential of the Fe²⁺/Fe³⁺ couple is not a fixed value but is dependent on the specific conditions of the aqueous environment. Key parameters influencing this potential include the concentrations of Fe²⁺ and Fe³⁺, pH, temperature, and the presence of complexing agents like chloride ions.

The Nernst equation provides a theoretical framework for understanding these dependencies.[4][5][6] For the Fe³⁺/Fe²⁺ redox couple, the Nernst equation is expressed as:

E = E⁰ - (RT/nF) * ln([Fe²⁺]/[Fe³⁺])

Where:

  • E is the measured redox potential.

  • E⁰ is the standard redox potential.

  • R is the ideal gas constant.

  • T is the absolute temperature.

  • n is the number of electrons transferred (in this case, 1).

  • F is the Faraday constant.

  • [Fe²⁺] and [Fe³⁺] are the activities (approximated by concentrations) of the ferrous and ferric ions, respectively.

The following table summarizes key redox potential values for the Fe²⁺/Fe³⁺ couple under various conditions.

ParameterValueConditionsReference(s)
Standard Redox Potential (E⁰) +0.771 Vvs. Standard Hydrogen Electrode (SHE) at 25°C in a non-complexing medium.[5][7]
Formal Potential (E⁰') in 1 M HClO₄ +0.770 ± 0.002 Vvs. SHE at 25°C.[3]
Formal Potential (E⁰') in 1 M HCl Varies with chloride concentration due to complex formation.The potential is generally lower than in non-complexing media.[3]
Effect of pH The potential decreases significantly in basic conditions due to the precipitation of iron hydroxides.Under standard basic conditions (pH 14), the potential for Fe(OH)₃/Fe(OH)₂ is approximately -0.54 V.[8]

Experimental Protocol: Determination of Redox Potential using Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and commonly used electrochemical technique to investigate the redox properties of species in solution.[9][10] It provides information on the redox potentials and the kinetics of the electron transfer reactions.

Objective: To determine the formal redox potential (E⁰') of the Fe²⁺/Fe³⁺ couple in an aqueous solution of ferrous chloride dihydrate.

Materials and Equipment:

  • Potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

  • Working Electrode: Glassy carbon electrode or platinum electrode.[11]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or graphite (B72142) rod.

  • Ferrous chloride dihydrate (FeCl₂·2H₂O).

  • Supporting Electrolyte: e.g., 0.1 M Potassium Chloride (KCl) or Hydrochloric Acid (HCl).

  • High-purity water.

  • Inert gas (Nitrogen or Argon) for deaeration.

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M KCl) in high-purity water.

    • Prepare a solution of ferrous chloride dihydrate of a known concentration (e.g., 1 mM) in the supporting electrolyte solution. To study the Fe²⁺/Fe³⁺ couple, a solution containing both species is often used. This can be prepared by mixing solutions of ferrous chloride and ferric chloride.[7]

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared solution.

    • Ensure the reference electrode tip is placed close to the working electrode surface.

  • Deaeration:

    • Bubble an inert gas (N₂ or Ar) through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat:

      • Initial Potential: A potential where no reaction occurs (e.g., 0.0 V vs. Ag/AgCl).

      • Switching Potential (Vertex 1): A potential sufficiently positive to oxidize Fe²⁺ to Fe³⁺ (e.g., +1.0 V vs. Ag/AgCl).

      • Switching Potential (Vertex 2): A potential sufficiently negative to reduce the formed Fe³⁺ back to Fe²⁺ (e.g., -0.2 V vs. Ag/AgCl).

      • Scan Rate: A typical starting scan rate is 100 mV/s.[10]

    • Run the cyclic voltammogram.

  • Data Analysis:

    • The resulting voltammogram will show a pair of peaks: an anodic peak (oxidation of Fe²⁺) and a cathodic peak (reduction of Fe³⁺).

    • The formal redox potential (E⁰') can be estimated as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc): E⁰' = (Epa + Epc) / 2

    • For a reversible system, the separation between the peak potentials (ΔEp = |Epa - Epc|) should be close to 59/n mV at 25°C, where n is the number of electrons transferred (n=1 for Fe²⁺/Fe³⁺).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the redox potential of the Fe²⁺/Fe³⁺ couple using cyclic voltammetry.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Ferrous Chloride Solution with Supporting Electrolyte assemble_cell Assemble Three- Electrode Cell prep_solution->assemble_cell deaeration Deaerate Solution with Inert Gas assemble_cell->deaeration set_params Set CV Parameters on Potentiostat (Potential Range, Scan Rate) deaeration->set_params run_cv Run Cyclic Voltammetry set_params->run_cv record_voltammogram Record Current vs. Potential Plot (Voltammogram) run_cv->record_voltammogram identify_peaks Identify Anodic (Epa) and Cathodic (Epc) Peaks record_voltammogram->identify_peaks calculate_potential Calculate Formal Redox Potential E⁰' = (Epa + Epc) / 2 identify_peaks->calculate_potential

Diagram: Workflow for Determining Redox Potential via Cyclic Voltammetry.

Conclusion

The redox potential of ferrous chloride dihydrate in aqueous solution is a critical parameter that is highly sensitive to the surrounding chemical environment. A thorough understanding of its dependencies on concentration, pH, and complexing agents is essential for researchers and professionals in various scientific disciplines. The experimental protocol detailed in this guide provides a robust method for the accurate determination of this important electrochemical property.

References

Exploratory

Unveiling the Characteristics of Ferrous Chloride Dihydrate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physical properties, experimental characterization, and biological relevance of ferrous chloride dihydrate (FeCl₂·2H₂O), a compound of interest in pharmaceutical and research applications....

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physical properties, experimental characterization, and biological relevance of ferrous chloride dihydrate (FeCl₂·2H₂O), a compound of interest in pharmaceutical and research applications.

Core Physical Properties

Ferrous chloride dihydrate presents as a pale green or yellowish crystalline solid.[1] A comprehensive summary of its key physical properties is provided in the tables below, offering a comparative overview of its characteristics alongside its anhydrous and tetrahydrate forms.

Table 1: General Physical Properties of Ferrous Chloride Dihydrate

PropertyValueReference
Chemical Formula FeCl₂·2H₂O[1]
Molecular Weight 162.78 g/mol [2]
CAS Number 16399-77-2[3]
Appearance Pale green or yellowish crystalline solid[1]
Odor Odorless[4]

Table 2: Structural and Thermodynamic Properties of Ferrous Chloride Forms

PropertyDihydrate (FeCl₂·2H₂O)Anhydrous (FeCl₂)Tetrahydrate (FeCl₂·4H₂O)
Crystal Structure MonoclinicMonoclinicMonoclinic
Density 2.39 g/cm³[5][6]3.16 g/cm³[5][6]1.93 g/cm³[5][6]
Melting Point 120 °C[5][7]677 °C[5][6]105 °C[5][6]
Boiling Point Decomposes1023 °C[5][6]Decomposes

Table 3: Solubility Profile of Ferrous Chloride in Water

TemperatureSolubility ( g/100 mL)
10 °C64.4
20 °C68.5
100 °C105.7
Data sourced from multiple references.[5][6][8]

Experimental Protocols for Property Determination

Accurate characterization of the physical properties of ferrous chloride dihydrate is crucial for its application in research and drug development. The following sections outline detailed methodologies for key experiments.

Determination of Crystal Density

The density of ferrous chloride dihydrate crystals can be determined using the Archimedes method. This technique involves weighing the crystal in air and then in a liquid of known density in which the crystal is insoluble.

Protocol:

  • Sample Preparation: Select a single, well-formed crystal of ferrous chloride dihydrate.

  • Weighing in Air: Accurately weigh the crystal using an analytical balance. Record this mass as m_air.

  • Liquid Selection: Choose a non-solvent liquid with a known density (ρ_liquid) at a specific temperature. A suitable choice would be a saturated solution of ferrous chloride to prevent dissolution, or an inert organic solvent.

  • Weighing in Liquid: Suspend the crystal from a thin wire and immerse it completely in the chosen liquid. Weigh the submerged crystal. Record this mass as m_liquid.

  • Calculation: The density of the crystal (ρ_crystal) is calculated using the following formula: ρ_crystal = (m_air / (m_air - m_liquid)) * ρ_liquid

Melting Point Determination

The melting point of hydrated crystals such as ferrous chloride dihydrate can be determined using a capillary melting point apparatus. It is important to note that the observed melting point is often a decomposition temperature, as the water of hydration is lost upon heating.

Protocol:

  • Sample Preparation: Finely grind a small sample of ferrous chloride dihydrate crystals.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure accurate determination.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range represents the melting point.

Solubility Determination

The solubility of ferrous chloride dihydrate in water can be determined by preparing a saturated solution at a specific temperature and then quantifying the amount of dissolved solid.

Protocol:

  • Saturated Solution Preparation: Add an excess amount of ferrous chloride dihydrate to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.

  • Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant, ensuring no undissolved solid is transferred.

  • Gravimetric Analysis: Weigh an empty, dry evaporating dish. Transfer the known volume of the saturated solution to the dish.

  • Evaporation: Gently heat the evaporating dish to evaporate the water completely, leaving behind the anhydrous ferrous chloride.

  • Mass Determination: Cool the dish in a desiccator and weigh it. The difference in mass corresponds to the mass of dissolved ferrous chloride.

  • Calculation: Calculate the solubility in grams per 100 mL of water.

Crystal Structure Determination by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within the ferrous chloride dihydrate crystal lattice.

Protocol:

  • Crystal Selection and Mounting: Select a high-quality single crystal of appropriate size and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Data Processing: The intensities and positions of the diffracted X-ray beams are recorded. This data is then processed to determine the unit cell dimensions and symmetry.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates and molecular structure.

Biological Significance and Signaling Pathways

For drug development professionals, understanding the biological fate of the ferrous ion (Fe²⁺) from ferrous chloride dihydrate is critical. As a source of iron, it plays a role in the systemic iron homeostasis pathway.

Iron Metabolism Pathway

Orally administered ferrous chloride dihydrate dissolves in the gastrointestinal tract, releasing ferrous ions. These ions are then absorbed by enterocytes in the duodenum. The subsequent pathway involves a complex regulatory network to maintain iron balance and prevent toxicity.

The diagram below illustrates the key steps in systemic iron regulation following the absorption of ferrous ions.

Iron_Metabolism_Pathway FeCl2 Ferrous Chloride Dihydrate (Oral) GI_Tract Gastrointestinal Tract FeCl2->GI_Tract Dissolution Fe2_ion Fe²⁺ (Ferrous Iron) GI_Tract->Fe2_ion DMT1 DMT1 Fe2_ion->DMT1 Enterocyte Duodenal Enterocyte Ferritin Ferritin (Storage) Enterocyte->Ferritin Storage Ferroportin Ferroportin (Exporter) Enterocyte->Ferroportin Export DMT1->Enterocyte Absorption Bloodstream Bloodstream Ferroportin->Bloodstream Fe3_ion Fe³⁺ (Ferric Iron) Bloodstream->Fe3_ion Oxidation Transferrin Transferrin Fe3_ion->Transferrin Binding Bone_Marrow Bone Marrow Transferrin->Bone_Marrow Transport Liver Liver Transferrin->Liver Transport Erythropoiesis Erythropoiesis Bone_Marrow->Erythropoiesis Hepcidin Hepcidin Liver->Hepcidin Synthesis Hepcidin->Ferroportin Inhibition

Caption: Systemic Iron Regulation Pathway.

Experimental Workflow and Logical Relationships

The following diagram outlines a logical workflow for the characterization and application of ferrous chloride dihydrate in a research and development setting.

Experimental_Workflow start Start: Obtain Ferrous Chloride Dihydrate Sample purity Assess Purity (e.g., Titration, ICP-MS) start->purity physical_char Physical Property Characterization purity->physical_char application Application-Specific Studies purity->application density Density Measurement physical_char->density melting Melting Point Determination physical_char->melting solubility Solubility Analysis physical_char->solubility structure Crystal Structure (X-ray Diffraction) physical_char->structure data_analysis Data Analysis & Interpretation density->data_analysis melting->data_analysis solubility->data_analysis structure->data_analysis drug_formulation Drug Formulation & Stability Testing application->drug_formulation cell_studies Cellular Uptake & Toxicity Assays application->cell_studies synthesis Use as Precursor in Chemical Synthesis application->synthesis drug_formulation->data_analysis cell_studies->data_analysis synthesis->data_analysis end End: Technical Report & Further Development data_analysis->end

Caption: Experimental Workflow for Ferrous Chloride Dihydrate.

Stability and Handling

Ferrous chloride dihydrate is relatively stable under normal conditions. However, it is susceptible to oxidation in the presence of air and moisture, gradually converting to ferric compounds, which can be observed by a change in color to brownish-yellow. Therefore, it should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a comprehensive overview of the physical properties of ferrous chloride dihydrate, detailed experimental protocols for its characterization, and insights into its biological relevance. The structured data and visual workflows are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important inorganic compound.

References

Foundational

An In-depth Technical Guide to Ferrous Chloride Dihydrate (CAS: 16399-77-2)

For Researchers, Scientists, and Drug Development Professionals Introduction Ferrous chloride dihydrate (FeCl₂·2H₂O) is a hydrated form of iron(II) chloride, a compound of significant interest in various scientific and i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous chloride dihydrate (FeCl₂·2H₂O) is a hydrated form of iron(II) chloride, a compound of significant interest in various scientific and industrial domains.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and insights into its role in key chemical and biological processes. The information is tailored for researchers, scientists, and professionals involved in drug development and other advanced scientific fields.

Physicochemical Properties

Ferrous chloride dihydrate is a pale green or yellowish crystalline solid.[2] It is highly soluble in water, forming pale green solutions.[1] The compound is paramagnetic and possesses a monoclinic crystal structure.[2] Key quantitative properties are summarized in the table below for easy comparison.

PropertyValueReference(s)
CAS Number 16399-77-2[1]
Molecular Formula FeCl₂·2H₂O[2]
Molar Mass 162.78 g/mol
Appearance Pale green solid[1]
Density 2.39 g/cm³[1]
Melting Point 120 °C (248 °F; 393 K)[1]
Solubility in Water 68.5 g/100 mL (20 °C)[1]
Crystal Structure Monoclinic[2]

Synthesis and Experimental Protocols

Synthesis of Ferrous Chloride Dihydrate from Ferrous Chloride Tetrahydrate

A common method for preparing ferrous chloride dihydrate involves the controlled dehydration of its tetrahydrate form.

Experimental Protocol:

  • Place a known quantity of ferrous chloride tetrahydrate (FeCl₂·4H₂O) in a vacuum converter.

  • Heat the vacuum converter to a temperature between 120-130 °C.[3]

  • Maintain this temperature under vacuum to facilitate the removal of two water molecules.

  • Once the dehydration is complete, allow the converter to cool to room temperature under vacuum to prevent rehydration and oxidation.[3]

  • The resulting solid is ferrous chloride dihydrate.

Synthesis_from_Tetrahydrate FeCl2_4H2O FeCl₂·4H₂O Vacuum_Heating Heating (120-130°C) under vacuum FeCl2_4H2O->Vacuum_Heating FeCl2_2H2O FeCl₂·2H₂O Vacuum_Heating->FeCl2_2H2O H2O 2H₂O (removed) Vacuum_Heating->H2O

Synthesis of FeCl₂·2H₂O from FeCl₂·4H₂O.

Synthesis of Magnetite (Fe₃O₄) Nanoparticles via Co-Precipitation

Ferrous chloride is a key precursor in the synthesis of iron oxide nanoparticles, such as magnetite, which have numerous applications in drug delivery, diagnostics, and as contrast agents in MRI.

Experimental Protocol:

  • Prepare a solution containing a 2:1 molar ratio of ferric chloride (FeCl₃) to ferrous chloride (FeCl₂·4H₂O) in deionized water. For example, dissolve 8.1 g of FeCl₃·6H₂O and 3.97 g of FeCl₂·4H₂O in 50 mL of distilled water.[4]

  • Stir the solution vigorously for 15 minutes at room temperature to ensure homogeneity.

  • Increase the temperature to 60 °C and maintain for 5 minutes.[4]

  • With continuous and vigorous stirring, add 20 mL of ammonium (B1175870) hydroxide (B78521) solution (25%) dropwise to the iron salt solution. A black precipitate of magnetite will form instantly.[4][5]

  • Continue stirring for at least 30 minutes to ensure the reaction is complete.

  • Separate the black precipitate using a strong magnet and decant the supernatant.

  • Wash the precipitate several times with deionized water until the pH of the wash water is neutral.

  • Dry the resulting magnetite nanoparticles in an oven at 50 °C for 4 hours, followed by overnight drying at room temperature.[5]

Nanoparticle_Synthesis cluster_reactants Reactants FeCl3 FeCl₃ Solution Mixing Mixing (2:1 molar ratio) Stirring at 60°C FeCl3->Mixing FeCl2 FeCl₂·4H₂O Solution FeCl2->Mixing Precipitation Co-Precipitation Mixing->Precipitation NH4OH NH₄OH (aq) (Precipitating Agent) NH4OH->Precipitation Washing Washing with DI Water Precipitation->Washing Drying Drying at 50°C Washing->Drying Fe3O4 Magnetite (Fe₃O₄) Nanoparticles Drying->Fe3O4

Workflow for Magnetite Nanoparticle Synthesis.

Role in Chemical and Biological Systems

The Fenton Reaction

Ferrous ions (Fe²⁺) from ferrous chloride are central to the Fenton reaction, a process that generates highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). This reaction is of great importance in advanced oxidation processes for wastewater treatment and has significant implications in biological systems where it can contribute to oxidative stress.[6]

The overall reaction is as follows:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The generated hydroxyl radical is a powerful, non-selective oxidizing agent.

Fenton_Reaction Fe2 Fe²⁺ (from FeCl₂) Reaction Fenton Reaction Fe2->Reaction H2O2 H₂O₂ H2O2->Reaction Fe3 Fe³⁺ Reaction->Fe3 OH_radical •OH (Hydroxyl Radical) Reaction->OH_radical OH_ion OH⁻ Reaction->OH_ion

The Fenton Reaction Mechanism.

Application in Cell Culture

Iron is an essential nutrient for cell growth and proliferation. Ferrous chloride can be used as an iron source in cell culture media. However, its concentration must be carefully controlled as excess iron can induce oxidative stress and cell death through the Fenton reaction.

Experimental Protocol for Inducing Oxidative Stress in SH-SY5Y Cells:

  • Culture SH-SY5Y neuroblastoma cells in a suitable medium (e.g., DMEM/F12 + 10% FBS).

  • Prepare a stock solution of ferrous chloride dihydrate in sterile, deionized water. It is recommended to prepare this solution fresh to minimize oxidation of Fe²⁺ to Fe³⁺.

  • Treat the cells with varying concentrations of FeCl₂, typically in the range of 100-1000 µM, for a specified period (e.g., 24 hours) to induce oxidative stress.[7]

  • To avoid precipitation, a stock solution can be prepared in the medium and then diluted to the final concentration. The use of chelating agents like EDTA or citrate (B86180) can also help to maintain iron solubility.

  • Assess the effects of oxidative stress using relevant assays, such as cell viability assays (e.g., MTT), measurement of reactive oxygen species (ROS), or analysis of specific cellular markers.

Cell_Culture_Workflow Start SH-SY5Y Cell Culture Prepare_FeCl2 Prepare FeCl₂·2H₂O Stock Solution Start->Prepare_FeCl2 Cell_Treatment Treat Cells with 100-1000 µM FeCl₂ Start->Cell_Treatment Prepare_FeCl2->Cell_Treatment Incubation Incubate for 24 hours Cell_Treatment->Incubation Analysis Analyze for Oxidative Stress (e.g., ROS, Cell Viability) Incubation->Analysis

Workflow for Oxidative Stress Induction in Cell Culture.

Analytical Characterization

A variety of analytical techniques can be employed to characterize ferrous chloride dihydrate and materials synthesized from it.

Analytical TechniqueInformation ProvidedReference(s)
X-ray Diffraction (XRD) Provides information on the crystal structure, phase purity, and crystallite size. Confirms the monoclinic structure of ferrous chloride dihydrate.[1]
Mössbauer Spectroscopy A highly sensitive technique for iron-containing samples. It can distinguish between Fe²⁺ and Fe³⁺ oxidation states and provide information on the local chemical environment of the iron atoms.[1]
Raman Spectroscopy Used to identify the vibrational modes of the molecule, confirming the presence of Fe-Cl and O-H bonds and providing structural information.[1]
FT-IR Spectroscopy Provides information about the functional groups present in the molecule, particularly the water of hydration.
Thermogravimetric Analysis (TGA) Determines the thermal stability and the water content by measuring the mass loss upon heating.
Scanning Electron Microscopy (SEM) Visualizes the morphology and particle size of the crystals or nanoparticles synthesized from it.[1]
UV-Vis Spectroscopy Can be used to monitor reactions involving ferrous ions, for example, in the formation of iron complexes or nanoparticles.

Conclusion

Ferrous chloride dihydrate is a versatile compound with important applications in chemical synthesis, materials science, and biological research. Its utility as a precursor for magnetic nanoparticles and its role in the Fenton reaction make it a valuable tool for researchers. A thorough understanding of its properties and careful control of experimental conditions are crucial for its successful application in advanced research and development.

References

Exploratory

An In-depth Technical Guide to the Stability and Storage of Ferrous Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability and storage conditions for ferrous chloride dihydrate (FeCl₂·2H₂O). Understanding th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for ferrous chloride dihydrate (FeCl₂·2H₂O). Understanding the chemical and physical stability of this compound is critical for its effective use in research, development, and manufacturing. This document details the degradation pathways, recommended storage conditions, and analytical procedures for assessing the purity and stability of ferrous chloride dihydrate.

Chemical and Physical Properties

Ferrous chloride dihydrate is a solid, crystalline substance that is typically pale green in color. It is hygroscopic and susceptible to oxidation in the presence of air and moisture. Key physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Formula FeCl₂·2H₂O
Molar Mass 162.78 g/mol
Appearance Pale green crystalline solid
Solubility Soluble in water, ethanol, and acetone
Melting Point Decomposes upon heating

Stability of Ferrous Chloride Dihydrate

The stability of ferrous chloride dihydrate is primarily influenced by its sensitivity to atmospheric oxygen and moisture. Degradation can occur through two main pathways: oxidation and hydrolysis.

Oxidation

In the presence of oxygen, ferrous iron (Fe²⁺) is readily oxidized to ferric iron (Fe³⁺), resulting in the formation of ferric chloride and ferric oxides.[1] This process is accelerated by moisture and light. The color of the compound may change from pale green to a yellowish-brown as oxidation progresses. The general reaction for the oxidation of ferrous chloride is:

4 FeCl₂ + O₂ + 2 H₂O → 4 Fe(OH)Cl₂

This can be followed by further reactions to form ferric oxide-hydroxide (FeOOH) and ultimately ferric oxide (Fe₂O₃).

Hydrolysis

As a salt of a weak base (ferrous hydroxide) and a strong acid (hydrochloric acid), ferrous chloride undergoes hydrolysis in the presence of water. This reaction produces an acidic solution and can lead to the formation of iron hydroxides and oxides.[2][3] The initial step of hydrolysis can be represented as:

FeCl₂ + 2 H₂O ⇌ Fe(OH)₂ + 2 HCl

The presence of the resulting hydrochloric acid can influence the rate and extent of further degradation reactions.

Thermal Stability

Upon heating, ferrous chloride dihydrate loses its water of hydration. Further heating in the presence of air will lead to decomposition, forming ferric chloride and iron oxides.[1]

Recommended Storage Conditions

To ensure the stability and purity of ferrous chloride dihydrate, it is crucial to adhere to proper storage and handling procedures.

Table 1: Recommended Storage and Handling Conditions for Ferrous Chloride Dihydrate

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[4]Minimizes the rate of oxidation and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[5]Prevents oxidation by atmospheric oxygen.
Container Keep in a tightly sealed, corrosion-resistant container.[4]Protects from moisture and atmospheric gases.
Light Protect from light.Light can accelerate the oxidation process.
Handling Handle in a well-ventilated area, preferably in a glove box or under an inert atmosphere.[6]Minimizes exposure to air and moisture during handling.

When stored under these conditions, ferrous chloride can have a shelf life of over 12 months.[4]

Experimental Protocols for Stability Assessment

Regular testing of ferrous chloride dihydrate is essential to ensure its quality. The following are detailed methodologies for key experiments to assess its stability.

Determination of Ferrous and Ferric Iron Content by Titration

This method allows for the quantification of both ferrous and ferric iron, providing a direct measure of the extent of oxidation.

Principle: The ferrous iron (Fe²⁺) is first titrated with a standard solution of an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). The total iron content is then determined by reducing any ferric iron (Fe³⁺) to ferrous iron, followed by titration. The ferric iron content is calculated by the difference.

Reagents:

  • Standardized 0.1 N Potassium Permanganate (KMnO₄) solution

  • Sulfuric Acid (H₂SO₄), 1 M

  • Phosphoric Acid (H₃PO₄), 85%

  • Stannous Chloride (SnCl₂) solution (10% w/v in 6 M HCl)

  • Mercuric Chloride (HgCl₂) solution (5% w/v)

  • Zimmermann-Reinhardt reagent (optional, for permanganate titration)

  • Barium diphenylamine (B1679370) sulfonate indicator (for dichromate titration)

Procedure for Ferrous Iron (Fe²⁺) Content:

  • Accurately weigh approximately 0.5 g of the ferrous chloride dihydrate sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of freshly boiled and cooled deionized water and 25 mL of 1 M sulfuric acid.

  • Add 5 mL of 85% phosphoric acid.

  • Titrate the solution immediately with standardized 0.1 N potassium permanganate solution until a faint, persistent pink color is observed.

  • Record the volume of KMnO₄ solution used.

  • Calculate the percentage of ferrous iron in the sample.

Procedure for Total Iron Content:

  • Accurately weigh approximately 0.5 g of the ferrous chloride dihydrate sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 15 mL of concentrated hydrochloric acid and 30 mL of deionized water.

  • Heat the solution to boiling and add stannous chloride solution dropwise until the yellow color of the ferric ion disappears. Add 1-2 drops in excess.

  • Cool the solution and rapidly add 10 mL of mercuric chloride solution. A silky white precipitate of mercurous chloride should form.

  • Allow to stand for 5 minutes.

  • Add 25 mL of 1 M sulfuric acid and 5 mL of 85% phosphoric acid.

  • Add 3 drops of barium diphenylamine sulfonate indicator.

  • Titrate with standardized 0.1 N potassium dichromate solution until the color changes from green to a stable violet-blue.

  • Record the volume of K₂Cr₂O₇ solution used.

  • Calculate the percentage of total iron in the sample.

Calculation of Ferric Iron (Fe³⁺) Content:

  • % Ferric Iron = % Total Iron - % Ferrous Iron

Spectrophotometric Determination of Ferrous Iron

This method is particularly useful for determining low levels of ferrous iron and can be adapted to measure ferric iron after a reduction step.

Principle: Ferrous iron reacts with 1,10-phenanthroline (B135089) to form a stable, orange-red complex that can be quantified spectrophotometrically at its maximum absorbance wavelength (approximately 510 nm).[7] To determine the total iron, any ferric iron is first reduced to ferrous iron using a reducing agent like hydroxylamine (B1172632) hydrochloride.

Reagents:

  • Standard Iron Solution (prepared from ferrous ammonium (B1175870) sulfate)

  • 1,10-Phenanthroline solution (0.1% w/v in ethanol)

  • Hydroxylamine Hydrochloride solution (10% w/v)

  • Sodium Acetate (B1210297) buffer solution (pH 4.5)

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions with known concentrations of iron.

    • To each standard, add hydroxylamine hydrochloride solution, 1,10-phenanthroline solution, and sodium acetate buffer.

    • Allow the color to develop and measure the absorbance at 510 nm against a reagent blank.

    • Plot a calibration curve of absorbance versus iron concentration.

  • Sample Analysis for Ferrous Iron:

    • Prepare a solution of the ferrous chloride dihydrate sample in deionized water.

    • To an aliquot of the sample solution, add 1,10-phenanthroline solution and sodium acetate buffer (omit hydroxylamine hydrochloride).

    • Measure the absorbance at 510 nm.

    • Determine the ferrous iron concentration from the calibration curve.

  • Sample Analysis for Total Iron:

    • To another aliquot of the sample solution, add hydroxylamine hydrochloride solution, 1,10-phenanthroline solution, and sodium acetate buffer.

    • Measure the absorbance at 510 nm.

    • Determine the total iron concentration from the calibration curve.

  • Calculation of Ferric Iron:

    • Ferric Iron Concentration = Total Iron Concentration - Ferrous Iron Concentration

Visualizations

The following diagrams illustrate the key degradation pathway and a typical experimental workflow for a stability study of ferrous chloride dihydrate.

G FeCl2_2H2O Ferrous Chloride Dihydrate (FeCl₂·2H₂O) Oxidation Oxidation FeCl2_2H2O->Oxidation Hydrolysis Hydrolysis FeCl2_2H2O->Hydrolysis O2 Oxygen (O₂) O2->Oxidation H2O Moisture (H₂O) H2O->Oxidation H2O->Hydrolysis Light Light Light->Oxidation FeCl3 Ferric Chloride (FeCl₃) Oxidation->FeCl3 FeOOH Ferric Oxide-Hydroxide (FeOOH) Oxidation->FeOOH FeOH2 Ferrous Hydroxide (Fe(OH)₂) Hydrolysis->FeOH2 Fe2O3 Ferric Oxide (Fe₂O₃) FeOOH->Fe2O3

Caption: Degradation pathways of ferrous chloride dihydrate.

G cluster_0 Stability Study Setup cluster_1 Time-Point Testing cluster_2 Data Analysis and Reporting start Receive Ferrous Chloride Dihydrate Sample initial_testing Initial Analysis (t=0) - Appearance - Assay (Fe²⁺, Total Fe) - Water Content start->initial_testing storage Store Samples at ICH Conditions (e.g., 25°C/60%RH, 40°C/75%RH) initial_testing->storage pull_samples Pull Samples at Scheduled Time Points (e.g., 1, 3, 6, 12 months) storage->pull_samples time_point_testing Perform Analysis - Appearance - Assay (Fe²⁺, Total Fe) - Degradation Products pull_samples->time_point_testing data_analysis Analyze Data and Determine Degradation Rate time_point_testing->data_analysis shelf_life Establish Shelf-Life and Retest Period data_analysis->shelf_life report Generate Stability Report shelf_life->report

Caption: Experimental workflow for a stability study.

Conclusion

The stability of ferrous chloride dihydrate is a critical factor for its successful application in research and development. Its inherent susceptibility to oxidation and hydrolysis necessitates stringent storage and handling conditions. By implementing the recommended storage practices and utilizing the analytical methods outlined in this guide, researchers can ensure the quality and integrity of their ferrous chloride dihydrate, leading to more reliable and reproducible experimental outcomes.

References

Foundational

The Coordination Chemistry of Ferrous Chloride Dihydrate: A Technical Guide for Researchers and Drug Development Professionals

Abstract Ferrous chloride dihydrate (FeCl₂·2H₂O) is a versatile and cost-effective precursor in coordination chemistry, offering access to a wide array of iron(II) complexes with diverse geometries and reactivity. This t...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ferrous chloride dihydrate (FeCl₂·2H₂O) is a versatile and cost-effective precursor in coordination chemistry, offering access to a wide array of iron(II) complexes with diverse geometries and reactivity. This technical guide provides an in-depth exploration of the coordination chemistry of ferrous chloride dihydrate, tailored for researchers, scientists, and professionals in drug development. The document covers the fundamental structure of the dihydrate, the synthesis of its coordination complexes, and its applications in catalysis and medicine, with a particular focus on its role in Fenton-like reactions relevant to cancer therapy. Detailed experimental protocols, quantitative structural and spectroscopic data, and visualizations of key chemical processes are presented to facilitate a comprehensive understanding and practical application of this important compound.

Introduction

Iron is an essential element in numerous biological processes, and its coordination chemistry is of paramount importance in fields ranging from industrial catalysis to medicine.[1] Ferrous chloride dihydrate, a readily available and stable source of iron(II), serves as a convenient starting material for the synthesis of a multitude of coordination compounds.[1][2] Its ability to form complexes with a variety of ligands, including N-donor, O-donor, and P-donor systems, allows for the fine-tuning of the electronic and steric properties of the resulting iron centers. This versatility makes ferrous chloride dihydrate an attractive precursor for the development of novel catalysts and therapeutic agents.[3][4] This guide will systematically review the core aspects of its coordination chemistry, providing the necessary technical details for its application in a research and development setting.

Structure and Properties of Ferrous Chloride Dihydrate

Ferrous chloride dihydrate is a pale green crystalline solid.[2] The crystal structure of FeCl₂·2H₂O reveals a coordination polymer where each iron(II) center is in a distorted octahedral geometry.[2] The iron atom is coordinated to four chloride ions and two water molecules. Two of the chloride ions act as bridging ligands, connecting adjacent iron centers to form a polymeric chain. The two water molecules are coordinated in a trans configuration, completing the octahedral coordination sphere.[2]

Table 1: Physical and Structural Properties of Ferrous Chloride and its Hydrates

PropertyFerrous Chloride (Anhydrous)Ferrous Chloride DihydrateFerrous Chloride Tetrahydrate
Formula FeCl₂FeCl₂·2H₂OFeCl₂·4H₂O
Molar Mass ( g/mol ) 126.75162.78198.81
Appearance White to off-white solidPale green crystalline solidGreenish-white crystalline solid
Crystal System TrigonalMonoclinicMonoclinic
Coordination Geometry OctahedralOctahedralOctahedral
Fe-Cl Bond Length (Å) 2.46[5]Varies (bridging and terminal)Varies
Magnetic Susceptibility (χ) +14750·10⁻⁶ cm³/mol[2]--

Synthesis of Ferrous Chloride Dihydrate and its Coordination Complexes

Synthesis of Ferrous Chloride Dihydrate

Ferrous chloride dihydrate can be synthesized through several methods. A common laboratory preparation involves the reaction of iron powder or steel wool with hydrochloric acid.[6][7] Care must be taken to exclude oxygen to prevent the oxidation of Fe(II) to Fe(III).

Experimental Protocol: Synthesis of Ferrous Chloride Tetrahydrate (precursor to Dihydrate)

  • Materials: Iron filings or steel wool (>50g), 31.45% (10M) Hydrochloric Acid (~270mL), distilled water, Erlenmeyer flask (500mL) with a stopper and an output tube, hot plate, funnel, and filter paper.[6]

  • Procedure:

    • Place approximately 50g of iron metal into the 500mL Erlenmeyer flask.

    • Carefully add 270mL of 10M hydrochloric acid to the flask. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood.[6]

    • Gently heat the mixture on a hot plate to accelerate the reaction.

    • Once the reaction has subsided, filter the hot solution to remove any unreacted iron and impurities.

    • Allow the filtrate to cool slowly. Green crystals of ferrous chloride tetrahydrate (FeCl₂·4H₂O) will precipitate.

    • To obtain the dihydrate, the tetrahydrate can be carefully heated in a vacuum at approximately 120-130°C to remove two water molecules.[8]

Synthesis of Coordination Complexes

Ferrous chloride dihydrate readily undergoes ligand exchange reactions to form a variety of coordination complexes. The coordinated water molecules can be displaced by stronger donor ligands.

Experimental Protocol: Synthesis of Dichlorotetrakis(pyridine)iron(II) [FeCl₂(py)₄]

  • Materials: Anhydrous ferrous chloride (can be prepared from the dihydrate), excess pyridine (B92270), anhydrous solvent (e.g., ethanol (B145695) or THF), Schlenk flask, magnetic stirrer.[9][10]

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous ferrous chloride in a minimal amount of anhydrous ethanol.

    • Add a four-fold molar excess of dry pyridine to the solution with stirring.

    • A yellow precipitate of [FeCl₂(py)₄] will form. The reaction is often exothermic.[11]

    • Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

    • Collect the yellow solid by filtration under inert atmosphere, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.[9]

Spectroscopic and Magnetic Properties of Ferrous Chloride Dihydrate Complexes

The coordination environment of the iron(II) center in these complexes can be elucidated using various spectroscopic techniques and magnetic susceptibility measurements.

Table 2: Spectroscopic and Magnetic Data for Selected Iron(II) Chloride Complexes

ComplexCoordination GeometryFe-N Bond Length (Å)Fe-Cl Bond Length (Å)IR ν(Fe-N) (cm⁻¹)IR ν(Fe-Cl) (cm⁻¹)Mössbauer Isomer Shift (δ) (mm/s)Mössbauer Quadrupole Splitting (ΔE_Q) (mm/s)
[FeCl₂(H₂O)₂] (in dihydrate)OctahedralN/AVariesN/A-~1.36~2.5-3.0
[FeCl₂(py)₄]Octahedral (trans)~2.2~2.4~220-240~280-300~1.0-1.2~2.5-3.0
[Et₄N]₂[FeCl₄]TetrahedralN/A~2.28N/A~280~0.7-0.9~0.3-0.5

Note: Spectroscopic values are approximate and can vary depending on the specific ligand and experimental conditions.

Mössbauer spectroscopy is particularly informative for distinguishing between different coordination geometries and spin states of iron. Octahedral high-spin Fe(II) complexes typically exhibit isomer shifts (δ) in the range of 1.0-1.4 mm/s and large quadrupole splittings (ΔE_Q), while tetrahedral high-spin Fe(II) complexes show smaller isomer shifts and quadrupole splittings.[12]

Role in Catalysis

Iron complexes derived from ferrous chloride are increasingly utilized as catalysts in organic synthesis due to iron's low cost and low toxicity.[13] They have shown activity in a variety of transformations, including cross-coupling reactions.

Catalytic Cycle of Iron-Catalyzed Cross-Coupling

The following diagram illustrates a plausible catalytic cycle for an iron-catalyzed cross-dehydrogenative coupling reaction, where ferrous chloride can act as a precursor to the active catalytic species.[13]

Catalytic_Cycle Fe(II)Cl2 Fe(II)Cl2 Fe(III)-OtBu Fe(III)-OtBu Fe(II)Cl2->Fe(III)-OtBu + tBuO-OtBu Fe-enolate Fe-enolate Fe(II)Cl2->Fe-enolate + Diketone tBuO_radical tBuO_radical Fe(III)-OtBu->tBuO_radical Benzyl_radical Benzyl_radical tBuO_radical->Benzyl_radical + Benzyl-H Coupled_Product Coupled_Product Benzyl_radical->Coupled_Product + Fe-enolate Coupled_Product->Fe(II)Cl2

Caption: A simplified catalytic cycle for an iron-catalyzed cross-dehydrogenative coupling reaction.

Applications in Drug Development

The redox activity of iron makes its complexes attractive candidates for drug development, particularly in cancer therapy.[4][14] Cancer cells often have a higher demand for iron than healthy cells, making them potentially more susceptible to iron-mediated toxicity.[15]

Fenton and Fenton-like Chemistry in Cancer Therapy

The Fenton reaction involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce highly reactive and cytotoxic hydroxyl radicals (•OH).[16]

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Tumor cells often exhibit higher levels of reactive oxygen species (ROS), including H₂O₂, creating an environment conducive to Fenton-like chemistry.[16] Coordination complexes of ferrous chloride can be designed to deliver iron to cancer cells, where they can participate in these cytotoxic reactions, leading to oxidative stress and cell death through a process known as ferroptosis.[17][18]

Signaling Pathway: Iron-Mediated Ferroptosis

The following diagram illustrates the central role of iron and the Fenton reaction in inducing ferroptosis, a form of programmed cell death.

Ferroptosis_Pathway cluster_cell Cancer Cell FeCl2_complex Fe(II) Complex (from FeCl2·2H2O) Fe2_plus Fe²⁺ FeCl2_complex->Fe2_plus Cellular Uptake & Ligand Dissociation Hydroxyl_Radical •OH (ROS) Fe2_plus->Hydroxyl_Radical Fenton Reaction H2O2 H₂O₂ (endogenous) H2O2->Hydroxyl_Radical Lipid_Peroxidation Lipid Peroxidation Hydroxyl_Radical->Lipid_Peroxidation Ferroptosis Cell Death (Ferroptosis) Lipid_Peroxidation->Ferroptosis

Caption: The role of ferrous iron in initiating Fenton chemistry, leading to lipid peroxidation and ferroptosis in cancer cells.

Conclusion

Ferrous chloride dihydrate is a foundational compound in the field of coordination chemistry with significant potential for the development of novel catalysts and therapeutic agents. Its straightforward synthesis, rich reaction chemistry, and the biological relevance of its complexes make it a subject of ongoing research interest. For drug development professionals, the ability to design iron(II) complexes that can modulate cellular redox processes, such as inducing ferroptosis through Fenton-like reactions, represents a promising avenue for the creation of next-generation cancer therapies. This guide has provided a comprehensive overview of the key technical aspects of ferrous chloride dihydrate coordination chemistry to support and inspire further innovation in this exciting field.

References

Exploratory

In-depth Technical Guide to the Thermal Decomposition of Ferrous Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals Introduction Ferrous chloride dihydrate (FeCl₂·2H₂O) is a hydrated inorganic salt with applications in various fields, including as a precursor in the synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous chloride dihydrate (FeCl₂·2H₂O) is a hydrated inorganic salt with applications in various fields, including as a precursor in the synthesis of iron-based catalysts, as a reducing agent in chemical reactions, and in wastewater treatment. Understanding its thermal decomposition behavior is critical for its effective use in processes that involve elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of ferrous chloride dihydrate, detailing the decomposition pathway, quantitative analysis of mass loss, and the nature of the evolved gaseous products. The information presented is supported by data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA).

Thermal Decomposition Pathway

The thermal decomposition of ferrous chloride dihydrate is a multi-step process that involves both dehydration and hydrolysis. When heated, the compound first loses its two molecules of water of hydration. As the temperature increases further, the anhydrous ferrous chloride undergoes hydrolysis in the presence of the released water vapor, leading to the formation of iron oxides and the evolution of hydrogen chloride gas.

The overall decomposition process can be summarized in the following stages:

  • Dehydration: The initial stage involves the removal of the two water molecules to form anhydrous ferrous chloride (FeCl₂).

  • Hydrolysis and Decomposition: The anhydrous ferrous chloride then reacts with water vapor at higher temperatures, leading to the formation of iron oxides, primarily hematite (B75146) (Fe₂O₃), and the release of hydrogen chloride (HCl) gas. It is important to note that in the presence of air, oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron can also occur.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) is a key technique for quantifying the mass loss of a material as a function of temperature. The following table summarizes the expected mass loss at each stage of the thermal decomposition of ferrous chloride dihydrate, based on stoichiometric calculations.

Temperature Range (°C)Decomposition StepReactionTheoretical Mass Loss (%)
~100 - 250DehydrationFeCl₂·2H₂O(s) → FeCl₂(s) + 2H₂O(g)22.09%
> 300Hydrolysis/Decomposition2FeCl₂(s) + 2H₂O(g) + ½O₂(g) → Fe₂O₃(s) + 4HCl(g)44.18% (cumulative)

Note: The temperature ranges and the exact nature of the final iron oxide product can be influenced by experimental conditions such as heating rate and the composition of the purge gas. The second reaction assumes the presence of oxygen, leading to the formation of Fe₂O₃. In a completely inert atmosphere, other iron oxides might be formed.

Experimental Protocols

A thorough investigation of the thermal decomposition of ferrous chloride dihydrate typically involves the use of simultaneous thermogravimetric analysis and differential scanning calorimetry (TGA-DSC) coupled with evolved gas analysis (EGA), such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)

Objective: To determine the temperature ranges of decomposition and the associated mass losses and thermal events (endothermic or exothermic).

Methodology:

  • Instrument: A simultaneous TGA-DSC instrument.

  • Sample Preparation: A small, accurately weighed sample of ferrous chloride dihydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).

    • Purge Gas: A high-purity inert gas, such as nitrogen or argon, is passed over the sample at a constant flow rate (e.g., 50 mL/min) to remove the evolved gases.

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of each mass loss step. The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (e.g., dehydration, decomposition) and exothermic (e.g., oxidation) events.

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

Objective: To identify the gaseous products evolved during each stage of the thermal decomposition.

Methodology:

  • Instrument: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

  • Experimental Conditions: The TGA experimental conditions are similar to those described above. The transfer line is heated to prevent condensation of the evolved gases.

  • Data Analysis:

    • TGA-MS: The mass spectrometer is set to scan a range of mass-to-charge ratios (m/z) to detect the evolving gases. The ion currents for specific m/z values corresponding to expected gases (e.g., m/z 18 for H₂O, m/z 36 and 38 for HCl) are plotted as a function of temperature and correlated with the mass loss steps observed in the TGA data.

    • TGA-FTIR: The evolved gases are passed through a gas cell in the FTIR spectrometer. Infrared spectra are collected continuously as a function of temperature. The characteristic absorption bands of the evolved gases are used for their identification.

Visualizations

Logical Relationship of Thermal Decomposition

The following diagram illustrates the sequential steps involved in the thermal decomposition of ferrous chloride dihydrate.

ThermalDecomposition A FeCl₂·2H₂O (s) B FeCl₂ (s) + 2H₂O (g) A->B Heat (~100-250°C) Dehydration C Fe₂O₃ (s) + 4HCl (g) B->C Heat (>300°C) + H₂O(g) + O₂(g) Hydrolysis & Oxidation

Caption: Thermal decomposition pathway of ferrous chloride dihydrate.

Experimental Workflow for TGA-DSC and EGA

The diagram below outlines the general experimental workflow for the analysis of the thermal decomposition of ferrous chloride dihydrate.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis A Weigh FeCl₂·2H₂O sample B Place in TGA crucible A->B C TGA-DSC-EGA Instrument B->C D Heat from RT to 800°C (e.g., 10°C/min) under inert gas flow C->D E TGA Data (Mass Loss vs. Temp) D->E F DSC Data (Heat Flow vs. Temp) D->F G EGA Data (Gas Identity vs. Temp) D->G H Correlate Data & Determine Decomposition Pathway E->H F->H G->H

Caption: Experimental workflow for thermal analysis.

Protocols & Analytical Methods

Method

Synthesis of Iron Nanoparticles Using Ferrous Chloride Dihydrate: Application Notes and Protocols for Drug Development

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of iron nanoparticles (NPs) using ferrous chloride dihydrate as a primary...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of iron nanoparticles (NPs) using ferrous chloride dihydrate as a primary precursor. The methodologies outlined herein are tailored for applications in drug delivery systems, a key area of interest for researchers in pharmacology and materials science. This guide covers two primary synthesis techniques: chemical co-precipitation and an eco-friendly green synthesis approach.

Introduction

Iron oxide nanoparticles have garnered significant attention in the biomedical field due to their unique superparamagnetic properties, biocompatibility, and large surface-area-to-volume ratio.[1][2] These characteristics make them ideal candidates for a variety of applications, including magnetic resonance imaging (MRI), hyperthermia cancer therapy, and, most notably, as carriers for targeted drug delivery.[1][3][4] The synthesis of these nanoparticles can be achieved through various methods, with chemical co-precipitation being one of the most common due to its simplicity and scalability.[2][5] Additionally, green synthesis methods utilizing plant extracts are emerging as a cost-effective and environmentally friendly alternative.[6]

This document details the protocols for synthesizing iron nanoparticles and provides a comparative analysis of the resulting nanoparticle characteristics from various studies. Furthermore, it explores the application of these nanoparticles in drug delivery, with a focus on loading common chemotherapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles by Chemical Co-precipitation

This protocol describes a widely used method for synthesizing magnetite (Fe₃O₄) nanoparticles through the co-precipitation of Fe²⁺ and Fe³⁺ ions in an alkaline solution.

Materials:

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25% solution) or Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol (B145695)

  • Nitrogen or Argon gas (optional, for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating plate

  • Burette or dropping funnel

  • Centrifuge

  • Furnace or oven

Procedure:

  • Prepare a solution by dissolving Ferrous chloride tetrahydrate and Ferric chloride hexahydrate in deionized water in a 1:2 molar ratio. For example, dissolve 0.5g of FeCl₂·4H₂O and 1.35g of FeCl₃·6H₂O in 50 mL of deionized water.[7]

  • Transfer the iron salt solution to the three-neck flask and heat it to 60-80°C while stirring vigorously. An inert atmosphere (N₂ or Ar gas) can be introduced to prevent oxidation.[7]

  • Slowly add a precipitating agent, such as 25% ammonium hydroxide solution or a solution of NaOH, dropwise into the iron salt solution with continuous stirring.[7] A color change to a black precipitate indicates the formation of magnetite nanoparticles.

  • Continue stirring for 1-2 hours at the elevated temperature to ensure the completion of the reaction.[7]

  • Allow the solution to cool to room temperature.

  • Separate the black precipitate using a strong magnet or by centrifugation.

  • Wash the precipitate several times with deionized water and ethanol to remove any unreacted precursors and impurities.

  • Dry the resulting black powder in an oven or furnace at a suitable temperature (e.g., 65°C) to obtain the final iron oxide nanoparticles.[8]

Protocol 2: Green Synthesis of Iron Nanoparticles Using Plant Extracts

This protocol outlines an environmentally friendly method for synthesizing iron nanoparticles using a plant extract as a reducing and capping agent.

Materials:

  • Ferrous chloride dihydrate (FeCl₂·2H₂O) or Ferric chloride (FeCl₃)

  • Fresh plant leaves (e.g., Eucalyptus, Khaya senegalensis)[9][10]

  • Deionized water

  • Ethanol

Equipment:

  • Beakers

  • Magnetic stirrer with heating plate

  • Whatman filter paper

  • Centrifuge

  • Oven

Procedure:

  • Preparation of Plant Extract:

    • Thoroughly wash fresh plant leaves with deionized water.

    • Boil a specific amount of the leaves (e.g., 30g) in deionized water (e.g., 200 mL) at 80°C for 30 minutes.[9]

    • Allow the extract to cool and then filter it using Whatman filter paper. The filtrate will be used for the nanoparticle synthesis.[9]

  • Synthesis of Iron Nanoparticles:

    • Prepare an aqueous solution of the iron salt (e.g., 0.01M FeCl₃).[9]

    • Mix the plant extract with the iron salt solution in a specific ratio (e.g., 1:5 v/v).[9]

    • Heat the mixture to a specific temperature (e.g., 60°C) and stir for a designated time (e.g., 60 minutes).[9] A color change in the solution indicates the formation of nanoparticles.

  • Purification and Drying:

    • Allow the solution to age for 24 hours to ensure complete nanoparticle formation and settling.[9]

    • Separate the nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with deionized water and ethanol to remove impurities.

    • Dry the collected nanoparticles in an oven at a suitable temperature (e.g., 100°C) to obtain a fine powder.[9]

Data Presentation

The characteristics of synthesized iron nanoparticles are highly dependent on the synthesis method and parameters. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Nanoparticle Characteristics from Different Synthesis Methods

Synthesis MethodPrecursorsReducing/Capping AgentTemperature (°C)pHAverage Particle Size (nm)
Co-precipitation[7]FeCl₂·4H₂O, FeCl₃·6H₂OAmmonium Hydroxide60-10-15
Co-precipitation[5]FeCl₂·4H₂OAmmonium Hydroxide90-20-22 (TEM)
Co-precipitation[11]FeCl₃·6H₂OAmmonium Hydroxide80 (then calcined at 500)1~30 (XRD & TEM)
Green Synthesis[9]FeCl₃Khaya senegalensis leaf extract60-75.31 (XRD)
Green Synthesis[10]FeCl₃Eucalyptus globulus leaf extract65-~70 (FESEM)

Table 2: Drug Loading Capacity and Efficiency of Iron Oxide Nanoparticles

Nanoparticle SystemDrugLoading Capacity (µg/mg or %)Loading Efficiency (%)Reference
Oleic Acid-coated Fe₃O₄Doxorubicinup to 870 µg/mg~90%[7]
Oleic Acid-coated Fe₃O₄Doxorubicinup to 1757 µg/mg~24%[7]
Citric Acid-functionalized Fe₃O₄Doxorubicin10%-[12]
PLGA-PEG coated SPIONsMethotrexate-46.8 ± 3.9%[9][13]
Fe₃O₄@CaCO₃Doxorubicinup to 1900 µg/mg34% (at high capacity)[10]
Doxorubicin-loaded NpMagDoxorubicin-85%[3]
PEI-functionalized Fe₃O₄Doxorubicin691 mg/g-[14]
PSS-functionalized Fe₃O₄Doxorubicin325 mg/g-[14]
PLGA-PEG₄₀₀₀ modified Fe₃O₄Doxorubicin-78%[6]

Mandatory Visualizations

Experimental Workflows

experimental_workflow_co_precipitation cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Drying FeCl2 Ferrous Chloride (FeCl₂·4H₂O) Mix1 Mix & Dissolve (1:2 molar ratio) FeCl2->Mix1 FeCl3 Ferric Chloride (FeCl₃·6H₂O) FeCl3->Mix1 DI_Water1 Deionized Water DI_Water1->Mix1 Heat_Stir Heat to 60-80°C & Stir Vigorously Mix1->Heat_Stir Add_Base Add Dropwise Heat_Stir->Add_Base NH4OH Ammonium Hydroxide (NH₄OH) NH4OH->Add_Base Reaction Stir for 1-2 hours (Black Precipitate Forms) Add_Base->Reaction Cool Cool to Room Temp. Reaction->Cool Separate Separate (Magnet/Centrifuge) Cool->Separate Wash Wash with Water & Ethanol Separate->Wash Dry Dry in Oven Wash->Dry Final_Product Fe₃O₄ Nanoparticles Dry->Final_Product

Co-precipitation Synthesis Workflow

experimental_workflow_green_synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Drying Leaves Plant Leaves Boil Boil & Filter Leaves->Boil DI_Water1 Deionized Water DI_Water1->Boil Plant_Extract Plant Extract Boil->Plant_Extract Mix Mix Extract & Iron Solution Plant_Extract->Mix FeCl2 Ferrous Chloride (FeCl₂·2H₂O) Fe_Solution Prepare Iron Salt Solution FeCl2->Fe_Solution DI_Water2 Deionized Water DI_Water2->Fe_Solution Fe_Solution->Mix Heat_Stir Heat to 60°C & Stir for 1 hour Mix->Heat_Stir Age Age for 24 hours Heat_Stir->Age Centrifuge Centrifuge Age->Centrifuge Wash Wash with Water & Ethanol Centrifuge->Wash Dry Dry in Oven Wash->Dry Final_Product Iron Nanoparticles Dry->Final_Product

Green Synthesis Workflow
Signaling Pathway and Application

targeted_drug_delivery cluster_synthesis Nanoparticle Formulation cluster_delivery Systemic Circulation & Targeting cluster_action Cellular Uptake & Drug Release NP_Core Iron Oxide Nanoparticle Core Drug_Loaded_NP Functionalized Drug-Loaded Nanoparticle NP_Core->Drug_Loaded_NP Coating Biocompatible Coating (e.g., PEG, Chitosan) Coating->Drug_Loaded_NP Drug Chemotherapeutic Drug (e.g., Doxorubicin) Drug->Drug_Loaded_NP Targeting_Ligand Targeting Ligand (e.g., Antibody, Folate) Targeting_Ligand->Drug_Loaded_NP Injection Intravenous Injection Drug_Loaded_NP->Injection Circulation Bloodstream Circulation Injection->Circulation EPR EPR Effect (Passive Targeting) Circulation->EPR Leaky Vasculature Active_Targeting Active Targeting (Ligand-Receptor Binding) Circulation->Active_Targeting Tumor_Site Tumor Site Accumulation EPR->Tumor_Site Active_Targeting->Tumor_Site Endocytosis Endocytosis Tumor_Site->Endocytosis Endosome Endosome/Lysosome Endocytosis->Endosome Drug_Release Drug Release (pH-sensitive) Endosome->Drug_Release Low pH Apoptosis Apoptosis/ Cell Death Drug_Release->Apoptosis

Targeted Drug Delivery Pathway

Characterization of Synthesized Nanoparticles

To ensure the successful synthesis and functionality of the iron nanoparticles for drug delivery applications, a suite of characterization techniques should be employed:

  • X-Ray Diffraction (XRD): To determine the crystalline structure and average crystallite size of the nanoparticles.

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and size distribution of the nanoparticles.

  • UV-Visible Spectroscopy (UV-Vis): To confirm the formation of nanoparticles by observing the surface plasmon resonance peak.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles, confirming the presence of capping agents or loaded drugs.

  • Vibrating Sample Magnetometry (VSM): To measure the magnetic properties, such as saturation magnetization and superparamagnetism.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and zeta potential, which are indicative of the nanoparticle's stability in suspension.

Conclusion

The synthesis of iron nanoparticles using ferrous chloride dihydrate via chemical co-precipitation or green synthesis methods offers a versatile platform for the development of advanced drug delivery systems. The choice of synthesis route and the fine-tuning of reaction parameters allow for the control of nanoparticle characteristics, which in turn influences their drug loading capacity and release kinetics. The protocols and data presented in this document provide a foundational guide for researchers and professionals in the field of drug development to harness the potential of iron nanoparticles for targeted cancer therapy and other biomedical applications.

References

Application

Application Notes and Protocols: Ferrous Chloride Dihydrate as a Catalyst in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of ferrous chloride dihydrate (FeCl₂·2H₂O) as an efficient, cost-effective, and environm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ferrous chloride dihydrate (FeCl₂·2H₂O) as an efficient, cost-effective, and environmentally benign catalyst in various cross-coupling reactions. Iron, being an earth-abundant and non-toxic metal, presents a sustainable alternative to precious metal catalysts like palladium and nickel.[1][2] This document details protocols for Kumada, Suzuki-Miyaura, and Negishi-type cross-coupling reactions, as well as cross-dehydrogenative coupling, leveraging ferrous chloride dihydrate as a catalyst.

Introduction to Iron-Catalyzed Cross-Coupling

Iron-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-carbon bonds. The pioneering work of Kochi in the 1970s demonstrated the potential of simple iron salts in catalyzing stereoselective C-C bond formation.[1] Ferrous chloride, due to its accessibility and low cost, has garnered significant attention. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While the precise mechanisms can be complex and are still a subject of research, they are generally believed to involve iron in various oxidation states and may proceed through radical pathways.[1][3]

General Experimental Workflow for Iron-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reaction_Vessel Oven-dried Schlenk flask under inert atmosphere (Ar or N₂) Reagents Add Ferrous Chloride Dihydrate, Ligand (if any), and Substrate 1 Reaction_Vessel->Reagents Solvent Add anhydrous solvent Reagents->Solvent Reagent_Addition Slowly add Substrate 2 (e.g., Grignard reagent) Solvent->Reagent_Addition Stirring Stir at specified temperature Reagent_Addition->Stirring Monitoring Monitor reaction progress (TLC, GC-MS) Stirring->Monitoring Quenching Quench the reaction (e.g., with aq. NH₄Cl) Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification

Caption: A generalized workflow for a typical ferrous chloride dihydrate-catalyzed cross-coupling reaction.

Kumada-Type Cross-Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide. Iron catalysts, including ferrous chloride, have been shown to be effective in promoting this transformation, particularly for the coupling of aryl and alkyl Grignards with alkyl and aryl halides.[4][5]

General Reaction Scheme:

R-X + R'-MgBr --(FeCl₂·2H₂O)--> R-R'

Quantitative Data for Kumada-Type Coupling
Electrophile (R-X)Nucleophile (R'-MgBr)Catalyst Loading (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)Reference
1-Bromododecane4-Biphenylmagnesium bromide5 (FeCl₃)THFTMEDA-50.592.3[6]
1-Bromooctane4-Biphenylmagnesium bromide5 (FeCl₃)THFTMEDA-50.591.5[6]
Cyclohexyl bromidePhenylmagnesium bromide5 (FeCl₃)THFNMP25295[7]
1-ChlorohexanePhenylmagnesium bromide3 (Fe(acac)₃)THFTMEDA25198[4]

Note: While the table includes data for other iron salts, these conditions are indicative of those applicable to ferrous chloride dihydrate-catalyzed reactions.

Experimental Protocol: Kumada Coupling of an Alkyl Halide with an Aryl Grignard Reagent

This protocol is adapted from procedures for iron-catalyzed Kumada couplings.[4][5]

Materials:

  • Ferrous chloride dihydrate (FeCl₂·2H₂O)

  • Alkyl halide (e.g., 1-bromododecane)

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add ferrous chloride dihydrate (0.05 mmol, 5 mol%).

  • Add anhydrous THF (10 mL) and the alkyl halide (1.0 mmol).

  • In a separate flask, add the aryl Grignard reagent (1.2 mmol, 1.2 equiv) and TMEDA (1.2 mmol, 1.2 equiv).

  • Slowly add the Grignard reagent/TMEDA mixture to the solution of the alkyl halide and catalyst at 0 °C over 30 minutes.

  • Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Catalytic Cycle for Kumada Coupling

G Fe(II) [Fe(II)] Fe(0) [Fe(0)] Fe(II)->Fe(0)  2 R'MgX R-Fe(II)-X R-Fe(II)-X Fe(0)->R-Fe(II)-X R-X (Oxidative Addition) R-Fe(II)-R' R-Fe(II)-R' R-Fe(II)-X->R-Fe(II)-R' R'MgX (Transmetalation) R-Fe(II)-R'->Fe(II) R-R' (Reductive Elimination)

Caption: A simplified proposed catalytic cycle for iron-catalyzed Kumada cross-coupling.

Suzuki-Miyaura-Type Cross-Coupling

The Suzuki-Miyaura coupling is a versatile reaction between an organoboron compound and an organic halide. While palladium is the conventional catalyst, iron-based systems are being developed as a more sustainable alternative. These reactions often require the use of a base to activate the organoboron species.

General Reaction Scheme:

R-X + R'-B(OR)₂ --(FeCl₂·2H₂O, Base)--> R-R'

Quantitative Data for Suzuki-Miyaura-Type Coupling
Electrophile (R-X)Nucleophile (R'-B(OR)₂)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePhenylboronic acid pinacol (B44631) ester10 (Fe(III) complex)LiN(Me)EtBenzene251285[1]
1-Bromo-4-tert-butylbenzenePhenylboronic acid5 (FeCl₃)K₃PO₄Dioxane/H₂O1002478[8]
4-ChloroanisolePhenylboronic acid5 (FeCl₃)K₃PO₄Dioxane/H₂O1002465[8]

Note: Data for various iron catalysts are presented to illustrate typical conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

This protocol is a representative procedure based on general principles of Suzuki-Miyaura couplings, adapted for an iron catalyst.

Materials:

  • Ferrous chloride dihydrate (FeCl₂·2H₂O)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane (B91453)

  • Degassed water

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • In a Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (3.0 mmol), and ferrous chloride dihydrate (0.1 mmol, 10 mol%).

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heat the mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentrate the solution and purify the product by flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

G Fe(0) [Fe(0)] R-Fe(II)-X R-Fe(II)-X Fe(0)->R-Fe(II)-X R-X (Oxidative Addition) R-Fe(II)-R' R-Fe(II)-R' R-Fe(II)-X->R-Fe(II)-R' R'B(OR)₂ + Base (Transmetalation) R-Fe(II)-R'->Fe(0) R-R' (Reductive Elimination)

Caption: A simplified proposed catalytic cycle for iron-catalyzed Suzuki-Miyaura cross-coupling.

Negishi-Type Cross-Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophile. Iron catalysis provides a valuable alternative to the more common palladium and nickel catalysts for this reaction.

General Reaction Scheme:

R-X + R'-ZnX' --(FeCl₂·2H₂O)--> R-R'

Quantitative Data for Negishi-Type Coupling

| Electrophile (R-X) | Nucleophile (R'-ZnX') | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Bromoacetophenone | Phenylzinc chloride | 5 (FeCl₂) | THF | 60 | 12 | 85 |[9] | | 1-Bromonaphthalene | Ethylzinc bromide | 5 (Fe(acac)₃) | THF | 25 | 1 | 92 |[7] | | 2-Chlorotoluene | Phenylzinc chloride | 10 (FeCl₂) | THF/NMP | 25 | 16 | 75 |[7] |

Note: The table includes data for various iron sources as representative examples.

Experimental Protocol: Negishi Coupling of an Aryl Halide with an Organozinc Reagent

This protocol is based on general procedures for Negishi couplings and adapted for an iron catalyst.

Materials:

  • Ferrous chloride dihydrate (FeCl₂·2H₂O)

  • Aryl halide (e.g., 4-bromoanisole)

  • Organozinc reagent (e.g., phenylzinc chloride, 0.5 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol) and ferrous chloride dihydrate (0.05 mmol, 5 mol%).

  • Add anhydrous THF (5 mL).

  • Slowly add the organozinc reagent (2.4 mL, 1.2 mmol, 1.2 equiv) to the mixture at room temperature.

  • Heat the reaction to 60 °C and stir for 12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for Negishi Coupling

G Fe(0) [Fe(0)] R-Fe(II)-X R-Fe(II)-X Fe(0)->R-Fe(II)-X R-X (Oxidative Addition) R-Fe(II)-R' R-Fe(II)-R' R-Fe(II)-X->R-Fe(II)-R' R'ZnX' (Transmetalation) R-Fe(II)-R'->Fe(0) R-R' (Reductive Elimination)

Caption: A simplified proposed catalytic cycle for iron-catalyzed Negishi cross-coupling.

Cross-Dehydrogenative Coupling (CDC)

Cross-dehydrogenative coupling is an atom-economical method that forms C-C bonds through the direct coupling of two C-H bonds, often in the presence of an oxidant. Ferrous chloride has been shown to catalyze such transformations.[2][10]

General Reaction Scheme:

R-H + R'-H --(FeCl₂·2H₂O, Oxidant)--> R-R'

Quantitative Data for Cross-Dehydrogenative Coupling
Substrate 1 (R-H)Substrate 2 (R'-H)CatalystOxidantSolventTemp (°C)Time (h)Yield (%)Reference
DibenzylmethaneAnisoleFeCl₂DDQ1,2-Dichloroethane (B1671644)802485[2]
TetrahydrofuranIndoleFeCl₂DTBPDichloromethane401278[2]
N-Phenyl-tetrahydroisoquinolinePhenylacetyleneFeCl₃TBHPDichloromethane252492[2]

Note: Data for various iron chlorides are presented to illustrate typical conditions.

Experimental Protocol: CDC of an Arene with a Benzylic C-H Bond

This protocol is based on a reported iron-catalyzed CDC reaction.[2]

Materials:

  • Ferrous chloride dihydrate (FeCl₂·2H₂O)

  • Arene (e.g., anisole)

  • Substrate with a benzylic C-H bond (e.g., dibenzylmethane)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the arene (2.0 mmol), the benzylic substrate (1.0 mmol), and ferrous chloride dihydrate (0.1 mmol, 10 mol%).

  • Add 1,2-dichloroethane (5 mL).

  • Add DDQ (1.2 mmol) portion-wise over 10 minutes.

  • Heat the reaction to 80 °C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature and filter the mixture.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography.

References

Method

Application Notes and Protocols for Ferrous Chloride Dihydrate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of ferrous chloride dihydrate (FeCl₂·2H₂O) in various organic synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ferrous chloride dihydrate (FeCl₂·2H₂O) in various organic synthesis reactions. Ferrous chloride, an inexpensive and environmentally benign iron source, serves as a versatile catalyst and reagent in a range of transformations, including cross-coupling reactions, reductions, and the synthesis of heterocyclic compounds.

Physical and Chemical Properties

Ferrous chloride dihydrate is a greenish-white crystalline solid that is soluble in water and alcohols.[1] It is a source of iron(II), which is readily oxidized to iron(III); therefore, reactions are often performed under an inert atmosphere to maintain the desired oxidation state.

Table 1: Physical and Chemical Properties of Ferrous Chloride and its Hydrates [2]

PropertyFerrous Chloride (Anhydrous)Ferrous Chloride DihydrateFerrous Chloride Tetrahydrate
Formula FeCl₂FeCl₂·2H₂OFeCl₂·4H₂O
Molar Mass ( g/mol ) 126.75162.78198.81
Appearance White solidGreenish-white solidPale green solid
Melting Point (°C) 677~120~105-110
Solubility in Water SolubleSolubleHighly soluble

Safety and Handling

Ferrous chloride and its solutions can be corrosive and may cause irritation to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.

Applications in Organic Synthesis

Ferrous chloride dihydrate is a versatile reagent in organic synthesis, primarily utilized for its Lewis acidic and redox properties. Key applications include its role as a catalyst in carbon-carbon bond formation and as a reducing agent.

Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions offer a cost-effective and less toxic alternative to traditional palladium- or nickel-catalyzed methods. Ferrous chloride is an effective catalyst for the formation of C(sp²)-C(sp³) bonds.

This protocol describes the cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents.[3][4] The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial for achieving high yields by preventing side reactions.[3]

Reaction Scheme:

Materials:

  • Ferrous chloride (FeCl₂) or Ferrous chloride dihydrate (FeCl₂·2H₂O)

  • Alkyl halide (e.g., cyclohexyl bromide)

  • Aryl Grignard reagent (e.g., phenylmagnesium bromide)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (for quenching)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or toluene)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the alkyl halide (1.0 equiv) and a solution of ferrous chloride (5 mol%) in anhydrous THF.

  • In a separate flask, prepare a solution of the aryl Grignard reagent (1.2-1.5 equiv) and TMEDA (1.3 equiv) in anhydrous THF.

  • Cool the flask containing the alkyl halide and ferrous chloride to 0 °C in an ice bath.

  • Slowly add the Grignard reagent/TMEDA solution to the reaction mixture dropwise, maintaining the temperature at 0 °C. Slow addition is critical to prevent catalyst deactivation.[5]

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes to an hour, or until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding 1 M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or toluene).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Table 2: Substrate Scope for Iron-Catalyzed Cross-Coupling of Alkyl Bromides with Biphenylmagnesium Bromide [6]

Alkyl Bromide (R-Br)Product Yield (%)
n-Butyl bromide85.3
n-Pentyl bromide89.5
n-Hexyl bromide92.3
n-Heptyl bromide90.1
Isopentyl bromide86.2
Cyclohexyl bromide75.4

Catalytic Cycle Workflow:

The following diagram illustrates the proposed catalytic cycle for the iron-catalyzed cross-coupling reaction. The cycle is believed to involve Fe(I) and Fe(III) intermediates.[5]

G cluster_transmetalation Transmetalation (Grignard) FeII Fe(II) Fe0 Fe(0) FeII->Fe0  Reduction  (Grignard) FeI Fe(I) Fe0->FeI  Comproportionation  with Fe(II) FeIII Fe(III) FeI->FeIII Oxidative Addition (R-X) FeIII->FeI Reductive Elimination Product Ar-R FeIII->Product

Caption: Proposed catalytic cycle for iron-catalyzed cross-coupling.

Reduction of Nitroarenes

Ferrous chloride, in combination with a hydrogen source like hydrazine (B178648) hydrate (B1144303), is an effective system for the reduction of nitroarenes to the corresponding anilines. This method is often chemoselective, tolerating other reducible functional groups. While many protocols use ferric chloride, ferrous chloride can also be employed.

This protocol is adapted from procedures using iron salts and hydrazine hydrate for the reduction of nitroaromatics.[7][8][9]

Reaction Scheme:

Materials:

  • Ferrous chloride dihydrate (FeCl₂·2H₂O)

  • Substituted nitroarene

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Solvent (e.g., ethanol, water, or a mixture)

  • Activated carbon (optional, for catalyst support)

Procedure:

  • In a round-bottom flask, dissolve the nitroarene (1.0 equiv) in the chosen solvent.

  • Add ferrous chloride dihydrate (catalytic amount, e.g., 10-20 mol%). If using a support, add activated carbon.

  • Heat the mixture to reflux (typically 80-100 °C).

  • Slowly add hydrazine monohydrate (2.5-4.0 equiv) dropwise to the refluxing mixture. Caution: this reaction can be exothermic and may cause vigorous gas evolution.

  • After the addition is complete, continue to reflux the mixture for the required time (typically 1-12 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron salts and activated carbon.

  • Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, dissolve the residue in an appropriate organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude aniline (B41778) derivative by column chromatography or crystallization.

Table 3: Substrate Scope for the Iron-Catalyzed Reduction of Nitroarenes [7]

Nitroarene SubstrateProduct Yield (%)
1-Nitronaphthalene99
4-Chloronitrobenzene99
4-Bromonitrobenzene99
4-Iodonitrobenzene98
4-Methylnitrobenzene99
4-Methoxynitrobenzene99
3-Nitrobenzonitrile95
2-Nitropyridine90

Workflow for Nitroarene Reduction:

The following diagram outlines the general workflow for the reduction of nitroarenes.

G Start Dissolve Nitroarene in Solvent AddCat Add FeCl₂·2H₂O Start->AddCat Heat Heat to Reflux AddCat->Heat AddHydrazine Add Hydrazine Monohydrate Heat->AddHydrazine Reflux Reflux and Monitor AddHydrazine->Reflux Cool Cool to RT Reflux->Cool Filter Filter through Celite Cool->Filter Purify Purify Product Filter->Purify End Isolated Aniline Purify->End

Caption: General workflow for the reduction of nitroarenes.

Synthesis of Heterocyclic Compounds

Ferrous chloride can catalyze the synthesis of various heterocyclic compounds. For example, it can be used in the synthesis of substituted quinolines and indoles.

This protocol is based on the intramolecular C-H amination of aryl azidoacrylates.[10]

Reaction Scheme:

References

Application

Application Notes and Protocols for Chromium Reduction in Wastewater Treatment using Ferrous Chloride Dihydrate

Introduction Hexavalent chromium (Cr(VI)) is a highly toxic and carcinogenic pollutant found in industrial wastewater from processes such as electroplating, tanning, and pigment production. Regulatory bodies mandate the...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexavalent chromium (Cr(VI)) is a highly toxic and carcinogenic pollutant found in industrial wastewater from processes such as electroplating, tanning, and pigment production. Regulatory bodies mandate the reduction of Cr(VI) to the less toxic and less soluble trivalent chromium (Cr(III)) before discharge. This document provides detailed application notes and protocols for the use of ferrous chloride dihydrate (FeCl₂·2H₂O) as a reducing agent for Cr(VI) in wastewater treatment. The process, often referred to as reduction-coagulation-flocculation (RCF), involves the reduction of Cr(VI) by ferrous iron (Fe(II)), followed by the co-precipitation of Cr(III) and ferric iron (Fe(III)) as hydroxides.[1]

Chemical Principle and Stoichiometry

The reduction of hexavalent chromium by ferrous iron in an aqueous solution is a redox reaction. Under acidic to moderately alkaline conditions, ferrous ions (Fe²⁺) donate electrons to reduce chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) ions to trivalent chromium (Cr³⁺). The ferrous ions are simultaneously oxidized to ferric ions (Fe³⁺).

The simplified overall reaction is: Cr⁶⁺ + 3Fe²⁺ → Cr³⁺ + 3Fe³⁺

The stoichiometric molar ratio of ferrous iron to hexavalent chromium is 3:1.[1] However, in practice, a higher ratio is often used to ensure complete reduction and to drive the reaction to completion, especially in complex wastewater matrices.

Following reduction, the pH of the wastewater is typically raised to induce the precipitation of chromium(III) hydroxide (B78521) and iron(III) hydroxide. These precipitates can be removed through sedimentation and filtration.[2]

Quantitative Data Summary

The efficiency of chromium removal using ferrous chloride is influenced by several key parameters, including the initial pH of the wastewater, the molar ratio of Fe(II) to Cr(VI), and the presence of other ions. The following table summarizes quantitative data from various studies.

Initial Cr(VI) Conc. (mg/L)Fe:Cr Molar RatioInitial pHFinal pHRemoval Efficiency (%)Reference/Notes
20>3:11-5Not Specified>99.4%Reduction is the dominant process at lower Cr(VI) concentrations.[1]
501:1 (Fe(III)/Cr(VI))3.5 - 6.0Not Specified97.6 - 99.9%Note: This study used FeCl₃ with NaBH₄ as the primary reductant.
Not Specified2.3:1Alkaline (7.7-8.5)Not Specified>95%Effective in alkaline conditions.[1]
Not Specified3:1Alkaline (7.7-8.5)Not Specified>99%Stoichiometric ratio proves highly effective.[1]
Not SpecifiedNot Specified7.5 - 7.6Not SpecifiedNegative impact on filterabilityHigher pH can negatively affect the filtration of precipitates.[3]
Not SpecifiedNot SpecifiedAcidic (2-3)AlkalineNot SpecifiedAcidic conditions are optimal for the reduction step, followed by raising the pH for precipitation.[2]

Experimental Protocols

Materials and Reagents
  • Ferrous Chloride Dihydrate (FeCl₂·2H₂O): Analytical grade.

  • Potassium Dichromate (K₂Cr₂O₇): Analytical grade, for preparing synthetic wastewater.

  • Deionized (DI) Water: For solution preparation.

  • Sulfuric Acid (H₂SO₄) and Sodium Hydroxide (NaOH): For pH adjustment.

  • 1,5-Diphenylcarbazide (B1670730): For analytical determination of Cr(VI).

  • Acetone: For preparing the diphenylcarbazide solution.

  • Phosphoric Acid (H₃PO₄): For the analytical procedure.

Preparation of Stock Solutions

4.2.1 1 M Ferrous Chloride Dihydrate Stock Solution (Anoxic)

Ferrous iron (Fe²⁺) is readily oxidized by atmospheric oxygen. Therefore, the stock solution should be prepared using deoxygenated water and stored under an inert atmosphere if long-term stability is required. For immediate use in jar testing, freshly prepared solutions are recommended.

  • Deoxygenation of DI Water: Boil a suitable volume of DI water for at least 30 minutes to remove dissolved oxygen. Allow it to cool to room temperature under a gentle stream of nitrogen or argon gas.

  • Weighing: Weigh out 161.76 g of ferrous chloride dihydrate (FeCl₂·2H₂O).

  • Dissolution: In a fume hood, carefully add the weighed FeCl₂·2H₂O to a 1 L volumetric flask. Add approximately 800 mL of the deoxygenated DI water and stir until the salt is completely dissolved.

  • Final Volume: Bring the solution to the 1 L mark with deoxygenated DI water.

  • Storage: If required, store the solution in a sealed container under a nitrogen atmosphere. For most applications, prepare this solution fresh daily.

4.2.2 1000 mg/L Cr(VI) Stock Solution

  • Weighing: Accurately weigh 2.828 g of potassium dichromate (K₂Cr₂O₇).

  • Dissolution: Dissolve the K₂Cr₂O₇ in approximately 800 mL of DI water in a 1 L volumetric flask.

  • Final Volume: Once dissolved, dilute to the 1 L mark with DI water and mix thoroughly.

Jar Testing Protocol for Optimal Dosage Determination

The jar test is a standard method to determine the optimal chemical dosage for wastewater treatment.

  • Sample Preparation: Collect a representative sample of the chromium-containing wastewater or prepare a synthetic sample by diluting the Cr(VI) stock solution to the desired concentration (e.g., 50 mg/L) in DI water.

  • Jar Setup: Place six 1 L beakers in a gang stirrer apparatus. Fill each beaker with 500 mL of the wastewater sample.

  • Initial pH Adjustment: Measure the initial pH of the wastewater. If necessary, adjust the pH to the desired range (typically acidic, e.g., pH 3-5 for the reduction step) using dilute H₂SO₄.

  • Dosing: While the stirrers are off, add varying amounts of the 1 M FeCl₂·2H₂O stock solution to each beaker to achieve a range of Fe:Cr molar ratios (e.g., 2:1, 3:1, 4:1, 5:1, 6:1). Leave one beaker as a control with no ferrous chloride addition.

  • Rapid Mix: Turn on the stirrers to a high speed (e.g., 100-200 rpm) for 1-2 minutes to ensure rapid and complete mixing of the ferrous chloride.[4]

  • Slow Mix (Flocculation): Reduce the stirring speed to a gentle rate (e.g., 20-40 rpm) for 15-20 minutes. This allows for the formation of flocs.[4]

  • pH Adjustment for Precipitation: After the slow mix, turn off the stirrers. Adjust the pH of the solution in each beaker to a moderately alkaline range (e.g., pH 7.5-8.5) using dilute NaOH to precipitate Cr(OH)₃ and Fe(OH)₃.

  • Settling: Allow the precipitates to settle for at least 30-60 minutes.

  • Sample Collection: Carefully withdraw a sample from the supernatant of each beaker for analysis of residual Cr(VI) and total chromium.

Analytical Protocol: Spectrophotometric Determination of Cr(VI)

This protocol is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide in an acidic solution to form a colored complex, which is then measured using a spectrophotometer.[5][6][7][8]

  • Preparation of Diphenylcarbazide Reagent: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store this solution in a brown bottle and discard if it becomes discolored.[8]

  • Calibration Curve: Prepare a series of Cr(VI) standards (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mg/L) by diluting the 1000 mg/L stock solution.

  • Sample Preparation: Filter the supernatant samples collected from the jar test using a 0.45 µm syringe filter to remove any suspended solids.

  • Color Development:

    • Pipette a known volume (e.g., 25 mL) of each standard and sample into separate flasks or cuvettes.

    • Acidify the solution by adding a small amount of sulfuric or phosphoric acid.[5][6]

    • Add 1-2 mL of the diphenylcarbazide reagent and mix well.

    • Allow the color to develop for 5-10 minutes.

  • Spectrophotometric Measurement: Measure the absorbance of each standard and sample at 540 nm using a spectrophotometer. Use a reagent blank (DI water treated with the same reagents) to zero the instrument.

  • Calculation: Plot a calibration curve of absorbance versus Cr(VI) concentration for the standards. Determine the concentration of Cr(VI) in the samples by comparing their absorbance to the calibration curve.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemicals.[9][10]

  • Ferrous Chloride: Ferrous chloride is corrosive and can cause skin and eye burns.[9][11] It is also harmful if swallowed. Handle in a well-ventilated area or a fume hood.

  • Hexavalent Chromium: Potassium dichromate is highly toxic, a known carcinogen, and a strong oxidizing agent. Handle with extreme care and avoid generating dust.

  • Acids and Bases: Sulfuric acid and sodium hydroxide are corrosive. Handle with care and add acid to water, not the other way around.

  • Waste Disposal: Dispose of all chemical waste, including the chromium-containing sludge, in accordance with local, state, and federal regulations.

Visualizations

G cluster_reactants Reactants cluster_process Reduction-Precipitation Process cluster_products Products CrVI Cr(VI) (in Wastewater) Reduction Reduction (Acidic pH) CrVI->Reduction FeCl2 FeCl₂·2H₂O (Dosing Agent) FeCl2->Reduction CrIII Cr(III) Reduction->CrIII FeIII Fe(III) Reduction->FeIII Precipitation Precipitation (Alkaline pH) Precipitate Cr(OH)₃ / Fe(OH)₃ (Solid Precipitate) Precipitation->Precipitate CrIII->Precipitation FeIII->Precipitation G start Start prep Prepare Wastewater Sample (500 mL in 6 beakers) start->prep ph_adjust1 Adjust to Acidic pH (e.g., pH 3-5) prep->ph_adjust1 dose Dose with Varying Amounts of FeCl₂·2H₂O ph_adjust1->dose rapid_mix Rapid Mix (1-2 min @ 100-200 rpm) dose->rapid_mix slow_mix Slow Mix (Flocculation) (15-20 min @ 20-40 rpm) rapid_mix->slow_mix ph_adjust2 Adjust to Alkaline pH (e.g., pH 7.5-8.5) slow_mix->ph_adjust2 settle Settle Precipitate (30-60 min) ph_adjust2->settle sample Collect Supernatant settle->sample analyze Analyze for Residual Cr(VI) sample->analyze end End analyze->end G cluster_ph pH Stages cluster_mixing Mixing Stages main_goal Goal: Effective Cr(VI) Removal param1 Fe:Cr Molar Ratio (>3:1 Recommended) main_goal->param1 param2 pH Control main_goal->param2 param3 Mixing Conditions main_goal->param3 outcome Outcome: Cr(OH)₃/Fe(OH)₃ Precipitate & Clean Effluent param1->outcome ph_acid Acidic pH for Reduction param2->ph_acid ph_alkaline Alkaline pH for Precipitation param2->ph_alkaline mix_rapid Rapid Mix (Dispersion) param3->mix_rapid mix_slow Slow Mix (Flocculation) param3->mix_slow ph_acid->ph_alkaline ph_alkaline->outcome mix_rapid->mix_slow mix_slow->outcome

References

Method

Application Notes and Protocols: Ferrous Chloride Dihydrate as a Reducing Agent for Nitro Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction The reduction of aromatic and aliphatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic and aliphatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where the amino group is a key building block for a vast array of active pharmaceutical ingredients (APIs). While various methods exist for this conversion, the use of iron-based reagents is a classic and effective approach. Ferrous chloride dihydrate (FeCl₂·2H₂O), often in conjunction with other reagents, serves as a mild and chemoselective reducing agent for this purpose. This document provides detailed application notes and protocols for the use of ferrous chloride dihydrate in the reduction of nitro compounds.

Ferrous chloride is valued for its affordability, relatively low toxicity compared to other metal catalysts, and its ability to effect reduction under mild conditions, which helps in preserving sensitive functional groups within the molecule.[1][2]

Reaction Mechanism

The reduction of a nitro group to an amine is a six-electron process. When using ferrous chloride, often in the presence of a co-reductant or under acidic conditions, the mechanism is believed to proceed through a series of single-electron transfers (SET) from the ferrous iron (Fe²⁺). The Fe²⁺ ion is oxidized to ferric iron (Fe³⁺) while the nitro group is sequentially reduced. The generally accepted pathway involves the formation of nitroso and hydroxylamine (B1172632) intermediates, which are then further reduced to the amine.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product RNO2 R-NO₂ (Nitro Compound) Nitroso R-N=O (Nitroso) RNO2->Nitroso + 2e⁻, + 2H⁺ FeCl2 FeCl₂·2H₂O Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine R-NH₂ (Amine) Hydroxylamine->Amine + 2e⁻, + 2H⁺

Caption: Proposed reaction pathway for the reduction of a nitro compound to an amine.

Applications in Drug Development

The reduction of nitroarenes is a critical step in the synthesis of many pharmaceutical compounds. The use of ferrous chloride systems offers a practical and scalable method for producing key amine intermediates.

A notable example is the synthesis of a key intermediate for Vilazodone, an antidepressant drug.[3] In this synthesis, a substituted nitroarene is selectively reduced to the corresponding aniline (B41778) using a sodium borohydride (B1222165) and ferrous chloride system, demonstrating the method's utility in producing complex molecules with sensitive functional groups.[3]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the reduction of various nitroarenes using a NaBH₄-FeCl₂ system, as reported by Zhou et al. (2022).[3] This system showcases the efficacy of ferrous chloride in facilitating nitro group reduction.

EntrySubstrate (Nitro Compound)Product (Amine)Time (h)Temp (°C)Yield (%)
1Ethyl 5-nitrobenzofuran-2-carboxylateEthyl 5-aminobenzofuran-2-carboxylate1225-2891
2Methyl 3-nitrobenzoateMethyl 3-aminobenzoate1225-2895
3Ethyl 4-nitrobenzoateEthyl 4-aminobenzoate1225-2892
4Isopropyl 3-nitrobenzoateIsopropyl 3-aminobenzoate1225-2896
53-Nitrophenyl acetate3-Aminophenyl acetate1225-2890
61-Chloro-4-nitrobenzene4-Chloroaniline1225-2893
71-Bromo-3-nitrobenzene3-Bromoaniline1225-2894
84-Nitrobenzonitrile4-Aminobenzonitrile1225-2893

Experimental Protocols

Protocol 1: General Procedure for the Selective Reduction of Nitroarenes using NaBH₄-FeCl₂

This protocol is adapted from the work of Zhou et al. (2022) for the selective reduction of ester-substituted nitroarenes.[3]

Materials:

  • Substituted nitroarene

  • Ferrous chloride dihydrate (FeCl₂·2H₂O) or anhydrous Ferrous chloride (FeCl₂)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water (deionized)

  • Ethyl acetate

  • n-Hexane

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen gas supply

  • Standard laboratory glassware for extraction and chromatography

Procedure:

  • To a stirred solution of the nitroarene (1.0 eq) in anhydrous THF (e.g., 10 mL for a 3.8 mmol scale reaction) in a round-bottom flask, add ferrous chloride (1.0 eq) at room temperature.

  • Under a nitrogen atmosphere, add sodium borohydride (2.5 eq) portion-wise to the mixture.

  • Stir the resulting solution for 12 hours at 25–28 °C.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding water (e.g., 20 mL).

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane mixture) to afford the desired amine.

Experimental_Workflow A Dissolve Nitroarene in THF B Add FeCl₂ A->B C Add NaBH₄ under N₂ B->C D Stir at 25-28°C for 12h C->D E Quench with Water D->E F Extract with CH₂Cl₂ E->F G Wash & Dry Organic Layer F->G H Concentrate G->H I Purify by Column Chromatography H->I J Isolated Amine Product I->J

Caption: Experimental workflow for the reduction of nitroarenes using the NaBH₄-FeCl₂ system.

Safety and Handling

When working with ferrous chloride dihydrate and other reagents mentioned in these protocols, it is essential to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents like THF and dichloromethane.

  • Handling Ferrous Chloride: Ferrous chloride can be irritating to the eyes and respiratory tract. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

  • Handling Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water and acids during storage and handling.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or slightly elevating the temperature. Ensure that the reagents are of good quality and the solvents are anhydrous.

  • Low Yield: Low yields may be due to incomplete reaction, degradation of the product during workup, or inefficient purification. Ensure proper quenching and extraction procedures. The pH of the aqueous layer during extraction can be critical for recovering the amine product.

  • Side Reactions: The formation of side products can occur if the reaction conditions are not optimal. The stoichiometry of the reagents, particularly the amount of sodium borohydride, can be adjusted to minimize side reactions.

Conclusion

Ferrous chloride dihydrate, particularly as part of a mixed-reagent system, is a valuable tool for the reduction of nitro compounds in organic synthesis. The mild reaction conditions and good chemoselectivity make it an attractive option for the synthesis of complex molecules, including pharmaceutical intermediates. By following the detailed protocols and safety guidelines provided in this document, researchers can effectively utilize this reagent for the efficient and selective synthesis of amines.

References

Application

Application Note &amp; Protocol: Preparation of Ferrous Chloride Dihydrate Solutions for Laboratory Use

Audience: Researchers, scientists, and drug development professionals. Abstract: Ferrous chloride (FeCl₂) is a crucial reagent in various laboratory applications, including organic synthesis and wastewater treatment.[1][...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ferrous chloride (FeCl₂) is a crucial reagent in various laboratory applications, including organic synthesis and wastewater treatment.[1][2] However, the preparation of stable ferrous chloride solutions is challenging due to the facile oxidation of iron(II) to iron(III) in the presence of air and moisture.[3][4] This document provides detailed protocols for the preparation, stabilization, and analysis of ferrous chloride dihydrate solutions to ensure accuracy and reproducibility in experimental settings.

Properties of Ferrous Chloride and its Hydrates

Ferrous chloride is commonly available in its anhydrous, dihydrate, and tetrahydrate forms.[1] The tetrahydrate is the most common form encountered in laboratory settings.[1][5] It is essential to know the specific hydrate (B1144303) being used, as the molar mass differs significantly, which is critical for preparing solutions of a specific molarity.

Table 1: Physical and Chemical Properties of Ferrous Chloride Forms

PropertyFerrous Chloride (Anhydrous)Ferrous Chloride DihydrateFerrous Chloride Tetrahydrate
Formula FeCl₂FeCl₂·2H₂OFeCl₂·4H₂O
Molar Mass 126.75 g/mol [1]162.78 g/mol 198.81 g/mol [1][2]
Appearance White/off-white solid[1]Pale green solid[1]Greenish crystalline solid[1][2]
Density 3.16 g/cm³[1]2.39 g/cm³[1]1.93 g/cm³[1][3]
Melting Point 677 °C[1]120 °C[1]105 °C[1]
Solubility in Water 68.5 g/100 mL (20 °C)[1][2]SolubleHighly soluble[1][2]
Other Solvents Soluble in THF, ethanol (B145695), methanol; slightly soluble in acetone (B3395972) and benzene; insoluble in ether.[1][3]SolubleSoluble in ethanol and acetic acid.[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Ferrous Chloride Solution

This protocol describes the preparation of a 0.1 M ferrous chloride solution from ferrous chloride dihydrate, incorporating stabilization techniques to minimize oxidation.

Materials and Reagents:

  • Ferrous Chloride Dihydrate (FeCl₂·2H₂O)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrogen or Argon gas (high purity)

  • Volumetric flask (e.g., 500 mL)

  • Graduated cylinder

  • Analytical balance

  • Beakers and magnetic stirrer

Methodology:

  • Deoxygenate the Solvent: Purge a suitable volume of deionized water (e.g., 400 mL for a 500 mL solution) with high-purity nitrogen or argon gas for at least 15-20 minutes. This step is crucial to remove dissolved oxygen, which readily oxidizes Fe(II).[6]

  • Weigh the Reagent: Accurately weigh 8.14 g of ferrous chloride dihydrate (FeCl₂·2H₂O, M.W. 162.78 g/mol ) for a 500 mL 0.1 M solution.

  • Acidify the Solvent: In a beaker, take approximately 200 mL of the deoxygenated water. Carefully add a small amount of concentrated hydrochloric acid (e.g., 1-2 mL). Acidifying the solution helps to prevent the oxidation of Fe(II) to Fe(III) and suppresses the formation of insoluble iron hydroxides.[6][7]

  • Dissolution: Place the beaker on a magnetic stirrer and add the weighed ferrous chloride dihydrate to the acidified, deoxygenated water. Stir until the solid is completely dissolved. The resulting solution should be a pale green color.[1]

  • Final Dilution: Quantitatively transfer the dissolved solution into a 500 mL volumetric flask. Rinse the beaker with small portions of the remaining deoxygenated water and add the rinsings to the flask. Carefully add deoxygenated water to the flask until the meniscus reaches the calibration mark.

  • Storage: Cap the flask and invert it several times to ensure homogeneity. For long-term storage, transfer the solution to a tightly sealed container and store it under an inert atmosphere (e.g., by purging the headspace with nitrogen or argon).

Diagram: Workflow for Aqueous FeCl₂ Solution Preparation

Workflow start Start deoxygenate Deoxygenate Water (N2/Ar Purge) start->deoxygenate weigh Weigh FeCl2·2H2O start->weigh dissolve Dissolve in Acidified, Deoxygenated Water deoxygenate->dissolve weigh->dissolve transfer Transfer to Volumetric Flask dissolve->transfer dilute Dilute to Final Volume transfer->dilute store Store Under Inert Atmosphere dilute->store end_node End store->end_node

Caption: Workflow for preparing a stabilized aqueous ferrous chloride solution.

Protocol 2: Standardization by Potentiometric Titration

To determine the exact concentration of the prepared ferrous chloride solution, a redox titration with a standardized potassium permanganate (B83412) solution is recommended.[8]

Materials and Reagents:

  • Prepared Ferrous Chloride solution

  • Standardized 0.02 M Potassium Permanganate (KMnO₄) solution

  • Sulfuric Acid (H₂SO₄), 1 M solution

  • Potentiometer with a platinum and reference electrode

Methodology:

  • Sample Preparation: Pipette a precise volume (e.g., 25.00 mL) of the ferrous chloride solution into a clean beaker.

  • Acidification: Add approximately 25 mL of 1 M sulfuric acid to the beaker. The acidic environment is necessary for the redox reaction to proceed correctly.

  • Titration Setup: Place the beaker on a magnetic stirrer, immerse the electrodes into the solution, and begin stirring gently.

  • Titration: Fill a burette with the standardized 0.02 M KMnO₄ solution. Add the titrant in small increments, recording the potential (in mV) after each addition.

  • Endpoint Determination: The endpoint of the titration is the point of the most significant change in potential upon the addition of a small volume of titrant. This can be determined by plotting the potential versus the volume of KMnO₄ added or by calculating the first or second derivative of the titration curve.

  • Calculation: The concentration of ferrous chloride is calculated using the stoichiometry of the reaction: 5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O

    Molarity of FeCl₂ = (Molarity of KMnO₄ × Volume of KMnO₄ at endpoint × 5) / Volume of FeCl₂ sample

Decision-Making for Solution Preparation

The choice of solvent and stabilization method depends on the specific application.

Diagram: Decision Tree for FeCl₂ Solution Preparation

DecisionTree q1 Application Requirement? ans_aqueous Aqueous System q1->ans_aqueous Aqueous ans_organic Organic Synthesis q1->ans_organic Non-Aqueous q2 Long-Term Stability Needed? ans_aqueous->q2 solvent_choice Select Solvent: THF, Ethanol, Methanol ans_organic->solvent_choice protocol1 Use Protocol 1: Deoxygenated H2O + HCl q2->protocol1 Yes protocol_simple Use freshly prepared solution in H2O q2->protocol_simple No

Caption: Decision guide for selecting a ferrous chloride preparation method.

Safety Precautions

  • Ferrous chloride is harmful if swallowed and can cause skin and eye irritation.[9]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle concentrated acids in a fume hood to avoid inhaling corrosive vapors.

  • Consult the Safety Data Sheet (SDS) for ferrous chloride dihydrate before use.

References

Method

Application Note: The Role of Ferrous Chloride Dihydrate in the Synthesis of Bioactive Iron Complexes

Audience: Researchers, scientists, and drug development professionals. Introduction Iron is an essential transition metal vital for numerous biological processes, including oxygen transport, DNA synthesis, and electron t...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is an essential transition metal vital for numerous biological processes, including oxygen transport, DNA synthesis, and electron transfer. The unique redox properties and versatile coordination chemistry of iron have made iron-containing complexes attractive candidates for therapeutic and diagnostic applications.[1][2] Ferrous chloride dihydrate (FeCl₂·2H₂O) is a key starting material in the synthesis of these complexes, serving as a readily available and reactive source of iron(II) ions.[3] Its hydrated nature often influences its solubility and reactivity, making it distinct from other iron salts.[3] This document provides detailed protocols and notes on the application of ferrous chloride dihydrate in the synthesis of novel iron complexes for research and drug development.

Properties of Ferrous Chloride Dihydrate

Ferrous chloride dihydrate is a coordination polymer where each iron center is coordinated to four bridging chloride ligands and two mutually trans aqua ligands, completing an octahedral geometry.[4] Understanding its physical and chemical properties is crucial for its effective use in synthesis.

PropertyValueReference
Chemical Formula Cl₂FeH₄O₂[5]
Molar Mass 162.78 g/mol [5]
Appearance Pale green solid[4]
CAS Number 16399-77-2[4]
Solubility Highly soluble in water, soluble in THF[4]
Structure Coordination polymer, octahedral Fe centers[4]

General Principles of Synthesis

Ferrous chloride dihydrate serves as an excellent precursor for iron(II) complexes. The Fe²⁺ ion is a Lewis acid that readily reacts with a wide variety of ligands (Lewis bases) to form stable coordination complexes.[3] The general workflow involves the displacement of the water and chloride ligands by more strongly coordinating organic ligands.

A critical consideration during synthesis is the susceptibility of the iron(II) center to oxidation to iron(III) by atmospheric oxygen, especially in neutral or basic solutions.[6] Therefore, reactions are often carried out under an inert atmosphere (e.g., nitrogen or argon) to preserve the desired +2 oxidation state of the iron.

Experimental Protocol: Synthesis of a Dichloroiron(II) Complex

This protocol details the synthesis of a mononuclear dichloroiron(II) complex using a custom ligand, as described in the literature.[7] This complex serves as a precursor to more complex diiron derivatives with potential bioactivity.[7]

4.1 Materials and Reagents

ReagentFormulaM.W. ( g/mol )QuantityNotes
Ferrous Chloride DihydrateFeCl₂·2H₂O162.781.0 eqStarting iron source.
Ligand*C₂₇H₂₆N₄O₄482.521.0 eqLigand to be complexed.
Anhydrous Methanol (B129727)CH₃OH32.04~50 mLSolvent. Must be deoxygenated.
Argon or Nitrogen GasAr or N₂--For maintaining an inert atmosphere.

*Ligand: bis--INVALID-LINK--amine

4.2 Synthesis Workflow

The overall workflow for the synthesis, isolation, and characterization of the iron(II) complex is outlined below.

G Workflow for Iron(II) Complex Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization FeCl2 Weigh FeCl₂·2H₂O Dissolve_FeCl2 Dissolve FeCl₂·2H₂O in Solvent FeCl2->Dissolve_FeCl2 Ligand Weigh Ligand Dissolve_Ligand Dissolve Ligand in Solvent Ligand->Dissolve_Ligand Solvent Deoxygenate Solvent Solvent->Dissolve_FeCl2 Solvent->Dissolve_Ligand Mix Combine Solutions under Inert Atmosphere Dissolve_FeCl2->Mix Dissolve_Ligand->Mix React Stir at Room Temp (e.g., 2-4 hours) Mix->React Isolate Isolate Precipitate (Filtration) React->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry under Vacuum Wash->Dry Product Final Dichloroiron(II) Complex Dry->Product Analysis Spectroscopy (UV-Vis) Electrochemistry (CV) X-Ray Diffraction Product->Analysis

Caption: A generalized workflow for the synthesis of an iron(II) complex.

4.3 Step-by-Step Procedure

  • Preparation: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line techniques. All solvents must be thoroughly deoxygenated prior to use.

  • Reaction: In a Schlenk flask, dissolve the ligand (1.0 eq) in anhydrous methanol. In a separate flask, dissolve ferrous chloride dihydrate (1.0 eq) in anhydrous methanol.

  • Complexation: Slowly add the ferrous chloride solution to the stirring ligand solution at room temperature.

  • Precipitation: Upon mixing, the dichloroiron(II) complex will begin to precipitate from the solution. Continue stirring the mixture for 2-4 hours to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by filtration using a cannula or a Schlenk filter.

  • Washing: Wash the isolated solid with a small amount of cold, deoxygenated methanol to remove any unreacted starting materials.

  • Drying: Dry the final product under high vacuum for several hours to remove all traces of solvent.

4.4 Characterization and Expected Results

The resulting iron(II) complex can be characterized to confirm its identity and purity. The properties of the complex are highly dependent on the specific ligand used.

Analysis TechniqueExpected ResultSignificance
Cyclic Voltammetry (CV) Reversible Fe(II)/Fe(III) wave at E₁/₂ = 10 mV (vs. SCE)[7]Confirms the +2 oxidation state of iron and its ability to undergo reversible redox chemistry.
UV-Vis Spectroscopy Characteristic absorption bandsProvides information about the electronic structure of the complex.
X-Ray Diffraction Single crystal X-ray data reveals a pseudo-octahedral environment around the iron center[7]Provides definitive structural proof of the complex's geometry and coordination.

Logical Relationship of Iron Precursors in Synthesis

Ferrous chloride is available in anhydrous, dihydrate, and tetrahydrate forms.[4] The choice of precursor is critical and depends on the specific reaction conditions and desired complex.

G Selection of Iron(II) Chloride Precursor cluster_synthesis_type Synthesis Environment FeCl2_anhydrous Anhydrous FeCl₂ Organometallic Organometallic Synthesis (non-aqueous, e.g., THF) FeCl2_anhydrous->Organometallic Preferred Precursor (Soluble in THF) FeCl2_dihydrate FeCl₂·2H₂O (Dihydrate) Aqueous Aqueous or Protic Solvent Synthesis FeCl2_dihydrate->Aqueous Commonly Used (Good Solubility) FeCl2_tetrahydrate FeCl₂·4H₂O (Tetrahydrate) FeCl2_tetrahydrate->Aqueous Commonly Used (Good Solubility) Organometallic->FeCl2_dihydrate Less Ideal (Water can interfere)

Caption: Relationship between iron(II) chloride forms and synthesis types.

Applications in Drug Development

Iron complexes synthesized from ferrous chloride precursors have diverse applications in medicine.[2][8]

  • Redox-Active Drugs: The accessible Fe(II)/Fe(III) redox couple can be exploited to create drugs that interfere with the redox balance in target cells, such as cancer cells.[8] Ferrocifens, for example, are organometallic derivatives of tamoxifen (B1202) that show promise as anticancer agents.[8]

  • Enzyme Inhibitors: The specific geometry and electronic properties of iron complexes allow them to bind to the active sites of enzymes, inhibiting their function. This is a key strategy in designing novel therapeutics.[8]

  • Antimicrobial Agents: Coordination of organic antimicrobial agents to a metal center like iron can enhance their efficacy and overcome resistance mechanisms.[9]

  • Precursors for Nanomaterials: Ferrous chloride is a common starting material for synthesizing iron oxide nanoparticles used in MRI contrast agents and targeted drug delivery systems.[3][]

Conclusion

Ferrous chloride dihydrate is a versatile and indispensable precursor for the synthesis of a vast array of iron(II) complexes. Its reactivity and well-understood coordination chemistry make it an ideal starting point for developing novel metal-based therapeutics and diagnostic agents. Careful control of reaction conditions, particularly the exclusion of oxygen, is paramount to successfully synthesizing the desired iron(II) species. The protocols and data presented here provide a foundation for researchers to explore the rich potential of iron complexes in medicinal chemistry and drug development.

References

Application

Application Notes and Protocols: Preparation of Magnetic Iron Oxides Using Ferrous Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the synthesis of magnetic iron oxides, primarily magnetite (Fe₃O₄) and ma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of magnetic iron oxides, primarily magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), utilizing ferrous chloride dihydrate (FeCl₂·2H₂O) or its common tetrahydrate form (FeCl₂·4H₂O) as a key precursor. The unique properties of these iron oxide nanoparticles, such as superparamagnetism, biocompatibility, and high surface area, make them highly attractive for a range of biomedical applications including drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[1][2][3]

Introduction to Synthesis Methods

Several methods have been established for the synthesis of magnetic iron oxide nanoparticles. The choice of method significantly influences the particle size, shape, size distribution, and magnetic properties of the final product.[4][5] Key methods involving ferrous chloride include:

  • Co-precipitation: This is the most common and facile method, involving the precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions from an aqueous solution by adding a base.[4][5][6] The stoichiometric ratio of Fe³⁺ to Fe²⁺ is crucial for obtaining pure magnetite.[7]

  • Hydrothermal Synthesis: This method involves the crystallization of iron oxides from aqueous solutions under high temperature and pressure. It allows for good control over particle size and morphology.[8][9][10]

  • Thermal Decomposition: This technique involves the decomposition of iron precursors at high temperatures. While less common for direct synthesis from ferrous chloride dihydrate alone, it can be a subsequent step after initial precipitation.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols for magnetic iron oxides using ferrous chloride.

Table 1: Co-precipitation Method Parameters and Resulting Nanoparticle Properties

Fe³⁺:Fe²⁺ Molar RatioPrecursorsPrecipitating AgentTemperature (°C)Stirring Rate (rpm)Resulting PhaseAverage Particle Size (nm)Crystallite Size (nm)Saturation Magnetization (emu/g)Reference
2:1FeCl₃·6H₂O, FeCl₂·4H₂ONH₄OH (10%)40 - 80300 - 500MagnetiteAgglomerates (2700-3300)10 - 12-[5]
2:1FeCl₃·6H₂O, FeCl₂·4H₂ONaOHRoom Temp.-Magnetite~11 (slow addition), <11 (fast addition)--[4]
2:1FeCl₃·6H₂O, FeSO₄·7H₂ONH₄OH (25%)-300Magnetite---[6]
1:2 to 6:1FeCl₃·6H₂O, FeCl₂·4H₂ONaOH--Magnetite~10 to ~20-Increases with ratio[12]
2:1FeCl₃, FeCl₂NH₄OH80-Magnetite<40--[13]

Table 2: Hydrothermal Method Parameters and Resulting Nanoparticle Properties

Ferrous PrecursorOther ReactantsTemperature (°C)Time (h)Resulting PhaseAverage Particle Size (nm)Reference
FeCl₂·4H₂O (0.25 - 1.25 g)Basic aqueous solutionElevated-Fe₃O₄15.4 - 31.1[8]

Table 3: Thermal Decomposition Method Parameters and Resulting Nanoparticle Properties

Ferrous PrecursorAtmosphereTemperature (°C)Time (min)Resulting PhasesAverage Particle Size (nm)Reference
FeCl₂·4H₂OOxidizing63040Magnetite (62.3%), Hematite (37.7%)20 (range 10-100)[11]

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of Magnetite Nanoparticles

This protocol is adapted from a facile, room-temperature synthesis method.[4]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)

  • Deionized water (degassed)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Burette or dropping funnel

  • Permanent magnet

  • Centrifuge

  • Oven

Procedure:

  • Prepare a 100 mL aqueous solution containing a 2:1 molar ratio of FeCl₃·6H₂O to FeCl₂·4H₂O. Dissolve the salts completely in degassed, deionized water.

  • Transfer the iron salt solution to the three-neck flask and begin stirring under a continuous flow of nitrogen or argon to prevent oxidation.[4]

  • Prepare a separate alkaline solution (e.g., 1 M NaOH or 25% NH₄OH).

  • Slowly add the alkaline solution dropwise to the iron salt solution while stirring vigorously. A black precipitate of magnetite will form immediately. The rate of addition can influence particle size, with faster addition generally leading to smaller particles.[4]

  • Continue stirring for 1-2 hours at room temperature after the addition of the base is complete to ensure the reaction goes to completion.

  • Stop stirring and use a permanent magnet to collect the black magnetite nanoparticles at the bottom of the flask.

  • Decant the supernatant and wash the nanoparticles several times with deionized water until the pH of the washing solution is neutral.

  • Resuspend the washed nanoparticles in a small amount of deionized water or an appropriate solvent for your application. For a dry powder, the nanoparticles can be dried in an oven at a moderate temperature (e.g., 60-80 °C).

Protocol 2: Hydrothermal Synthesis of Iron Oxide Nanoparticles

This protocol is based on a one-step hydrothermal approach using only ferrous chloride.[8]

Materials:

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • A basic aqueous solution (e.g., NaOH or NH₄OH solution)

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven or furnace capable of reaching the desired reaction temperature

  • Centrifuge

Procedure:

  • Dissolve a specific amount of FeCl₂·4H₂O (e.g., 0.25 g to 1.25 g) in a basic aqueous solution. The concentration of the precursor can be varied to control the final particle size; higher concentrations tend to yield smaller particles.[8]

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven to the desired reaction temperature (e.g., 120-200 °C) for a specified duration (e.g., 6-12 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the synthesized iron oxide nanoparticles by centrifugation.

  • Wash the nanoparticles several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a suitable temperature.

Diagrams and Workflows

Co-precipitation Reaction Pathway

CoPrecipitation Fe3 Fe³⁺ FeOH3 Fe(OH)₃ (s) Fe3->FeOH3 + 3OH⁻ Fe2 Fe²⁺ FeOH2 Fe(OH)₂ (s) Fe2->FeOH2 + 2OH⁻ OH OH⁻ OH->FeOH3 + 3OH⁻ OH->FeOH2 + 2OH⁻ FeOOH FeOOH (s) FeOH3->FeOOH - H₂O Fe3O4 Fe₃O₄ (s) (Magnetite) FeOH2->Fe3O4 + FeOOH->Fe3O4 + H2O H₂O Fe3O4->H2O + 2H₂O

Caption: Reaction mechanism for magnetite formation via co-precipitation.

Experimental Workflow for Co-precipitation Synthesis

Workflow start Start prep_salts Prepare Aqueous Solution of FeCl₃ and FeCl₂ start->prep_salts add_to_flask Transfer to Reaction Flask under Inert Atmosphere prep_salts->add_to_flask add_base Add Base Dropwise with Vigorous Stirring add_to_flask->add_base prep_base Prepare Alkaline Solution prep_base->add_base precipitate Black Precipitate Forms add_base->precipitate stir Continue Stirring for 1-2 hours precipitate->stir collect Collect Nanoparticles with a Magnet stir->collect wash Wash with Deionized Water until Neutral pH collect->wash dry Dry Nanoparticles wash->dry end End dry->end

Caption: Experimental workflow for co-precipitation synthesis.

Applications in Drug Development

Magnetic iron oxide nanoparticles synthesized from ferrous chloride are of significant interest in drug development.[2][14] Their small size allows them to cross biological barriers, and their magnetic properties enable targeted drug delivery to specific sites in the body through the application of an external magnetic field.[2] This targeted approach can enhance therapeutic efficacy while reducing systemic side effects.[2] Furthermore, these nanoparticles can be functionalized with various drugs, proteins, and targeting ligands to create sophisticated drug delivery systems. Their superparamagnetic nature is also exploited in magnetic hyperthermia, a cancer therapy where the nanoparticles generate heat under an alternating magnetic field to destroy tumor cells.[1]

References

Method

Application Notes and Protocols for Reactions Involving Ferrous Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for key reactions involving ferrous chloride dihydrate (FeCl₂·2H₂O). The inform...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving ferrous chloride dihydrate (FeCl₂·2H₂O). The information is intended to guide researchers in setting up experiments for various applications, including the synthesis of iron oxide nanoparticles, advanced oxidation processes for wastewater treatment, and as a catalyst in organic synthesis.

Synthesis of Iron Oxide Nanoparticles (Fe₃O₄) via Co-precipitation

Ferrous chloride is a common precursor for the synthesis of magnetite (Fe₃O₄) nanoparticles. The co-precipitation method is a widely used, simple, and efficient technique for producing these nanoparticles.

Experimental Protocol

This protocol outlines the synthesis of Fe₃O₄ nanoparticles using ferrous chloride dihydrate and ferric chloride hexahydrate.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Dropping funnel

  • Thermometer

  • Permanent magnet

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation of Iron Salt Solution: In a three-neck round-bottom flask, dissolve ferrous chloride dihydrate and ferric chloride hexahydrate in deionized water. The molar ratio of Fe²⁺ to Fe³⁺ should be maintained at 1:2. The flask should be continuously purged with an inert gas (N₂ or Ar) to prevent the oxidation of ferrous ions.

  • Heating and Stirring: Heat the solution to the desired reaction temperature while stirring vigorously.

  • Addition of Precipitating Agent: Slowly add ammonium hydroxide solution dropwise into the heated iron salt solution using a dropping funnel. The addition should be done under continuous stirring and inert atmosphere. A black precipitate of magnetite (Fe₃O₄) will form immediately.

  • Aging of the Precipitate: Continue stirring the mixture at the reaction temperature for a specified period to allow for the growth and crystallization of the nanoparticles.

  • Washing the Nanoparticles: After the reaction is complete, cool the mixture to room temperature. Isolate the black precipitate using a permanent magnet and decant the supernatant. Wash the nanoparticles repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the washed nanoparticles in an oven at a suitable temperature to obtain a fine black powder of Fe₃O₄.

Quantitative Data
ParameterValueReference
Molar Ratio (Fe²⁺:Fe³⁺)1:2[1]
Ferrous Chloride DihydrateVaries (e.g., 2 mmol)
Ferric Chloride HexahydrateVaries (e.g., 4 mmol)
SolventDeionized Water[1]
Precipitating AgentAmmonium Hydroxide (25%)[1]
Reaction Temperature80 °C
Stirring Speed400 rpm
Reaction Time1 - 2 hours[1]
Washing SolventsDeionized Water, Ethanol[1]
Drying Temperature60 °C
Average Particle Size10 - 20 nm[1]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying prep_solution Dissolve FeCl₂·2H₂O and FeCl₃·6H₂O in deionized water under inert gas heat_stir Heat to 80°C and stir vigorously prep_solution->heat_stir add_nh4oh Slowly add NH₄OH solution heat_stir->add_nh4oh aging Age the precipitate for 1-2 hours add_nh4oh->aging cool_separate Cool and separate with magnet aging->cool_separate wash Wash with deionized water and ethanol cool_separate->wash dry Dry in oven at 60°C wash->dry product Fe₃O₄ Nanoparticles dry->product

Workflow for Fe₃O₄ Nanoparticle Synthesis.

Fenton and Fenton-like Oxidation Processes

The Fenton reaction is an advanced oxidation process (AOP) that utilizes ferrous ions (Fe²⁺) as a catalyst to generate highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). These radicals are powerful oxidizing agents capable of degrading a wide range of organic pollutants in wastewater.

Signaling Pathway of Fenton Reaction

G Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ Fe3 Fe³⁺ Fe2->Fe3 H2O2 H₂O₂ H2O2->OH_radical OH_ion OH⁻ H2O2->OH_ion Degradation_Products Degradation Products (CO₂, H₂O, etc.) OH_radical->Degradation_Products + Pollutant Pollutant Organic Pollutant Pollutant->Degradation_Products

Simplified Fenton Reaction Pathway.
Experimental Protocol for Phenol (B47542) Degradation

This protocol describes the degradation of phenol in an aqueous solution using the Fenton process with ferrous chloride dihydrate as the iron source.

Materials:

  • Phenol solution (e.g., 100 mg/L)

  • Ferrous chloride dihydrate (FeCl₂·2H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

Equipment:

  • Beakers or reaction vessel

  • Magnetic stirrer

  • pH meter

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) for phenol analysis

Procedure:

  • Sample Preparation: Prepare a known concentration of phenol solution in a beaker.

  • pH Adjustment: Adjust the pH of the phenol solution to the optimal range (typically 3-4) using sulfuric acid.[2]

  • Addition of Ferrous Ions: Add the required amount of ferrous chloride dihydrate to the solution and stir until it dissolves completely.

  • Initiation of Fenton Reaction: Add the predetermined amount of hydrogen peroxide to the solution to initiate the Fenton reaction. The reaction is typically exothermic.

  • Reaction Monitoring: Take samples at regular intervals to monitor the degradation of phenol. The reaction can be quenched by adding a strong base (like NaOH) to raise the pH and precipitate the iron catalyst.

  • Analysis: Analyze the concentration of phenol in the collected samples using a suitable analytical technique like spectrophotometry or HPLC.

Quantitative Data for Phenol Degradation
ParameterValueReference
Initial Phenol Concentration100 mg/L[3]
pH3[2]
[Fe²⁺]0.36 mmol L⁻¹[4]
[H₂O₂]6.17 mmol L⁻¹[4]
Reaction Time90 min[4]
Temperature303 K[2]
Phenol Removal Efficiency> 95%[2]
TOC Removal Efficiency~53%[2]

Application in Organic Synthesis: Reduction of Nitroarenes

Ferrous chloride, in combination with a reducing agent, can be used for the reduction of nitroarenes to their corresponding anilines, which are important intermediates in the synthesis of pharmaceuticals and dyes. While ferric chloride is more commonly cited, ferrous chloride can also be employed, often generated in situ or used directly.

Experimental Protocol for Nitroarene Reduction

This protocol is adapted from a procedure using iron(III) chloride and can be modified for use with ferrous chloride.[5]

Materials:

Equipment:

  • Sealable glass tube

  • Magnetic stirrer

  • Heating plate or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a sealable glass tube, prepare a solution of ferrous chloride dihydrate in water.

  • Reaction Setup: Add the nitroarene to the catalyst solution, followed by the addition of hydrazine monohydrate.

  • Reaction: Seal the tube and heat the reaction mixture at a specified temperature with stirring for several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous solution with ethyl acetate.

  • Purification: Combine the organic layers, dry over magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography.

Quantitative Data for Nitroarene Reduction
ParameterValueReference
Substrate1-nitronaphthalene (1 mmol)[5]
CatalystFeCl₂·2H₂O (1-2 mol%)[5]
Reducing AgentHydrazine monohydrate (4 mmol)[5]
SolventWater (2 mL)[5]
Temperature100 °C[5]
Reaction Time12 h[5]
Yield of AnilineHigh to excellent[5]

Logical Relationship Diagram for Nitroarene Reduction

G Nitroarene Nitroarene (Ar-NO₂) Aniline Aniline (Ar-NH₂) Nitroarene->Aniline FeCl2 FeCl₂·2H₂O (Catalyst) FeCl2->Aniline Catalyzes Hydrazine Hydrazine (N₂H₄·H₂O) Hydrazine->Aniline Reduces

Key Components in Nitroarene Reduction.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Please consult the relevant Safety Data Sheets (SDS) for all chemicals before use.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ferrous Chloride Dihydrate Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of ferrous chloride dihydrate (FeCl₂·2H₂O) solutions. Below you w...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of ferrous chloride dihydrate (FeCl₂·2H₂O) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and efficacy of your solutions.

Troubleshooting Guide: Common Issues with Ferrous Chloride Solutions

Issue Possible Cause(s) Recommended Solution(s)
Solution turns yellow/brown upon preparation or during storage. Oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions by atmospheric oxygen.[1][2]1. Work under an inert atmosphere: Prepare and store the solution under nitrogen or argon gas.[3][4]2. Use deoxygenated solvents: Boil and cool water under an inert gas stream before use.3. Acidify the solution: Maintain a low pH (ideally between 2 and 4) to slow the oxidation rate.[2][5][6]4. Add an antioxidant: Incorporate a stabilizing agent like ascorbic acid.
Precipitate forms in the solution. Formation of insoluble ferric hydroxides or oxyhydroxides due to oxidation at higher pH.[1]1. Lower the solution pH: Add a small amount of hydrochloric acid (HCl) to redissolve the precipitate and stabilize the solution.2. Filter under inert conditions: If the precipitate is from an impurity, filter the solution in a glovebox or under a stream of inert gas.
Inconsistent experimental results. The concentration of active Fe²⁺ has decreased over time due to oxidation.[7]1. Prepare fresh solutions: For critical applications, prepare the ferrous chloride solution immediately before use.2. Quantify Fe²⁺ concentration: Regularly test the ferrous ion concentration using methods like titration or spectrophotometry before each experiment.[8][9][10][11]
Solution color appears pale green initially but fades. This is the expected color of a fresh ferrous chloride solution. The fading could indicate further reduction of any trace ferric ions or simply be a visual perception under different lighting.Monitor the Fe²⁺ concentration to ensure it is within the acceptable range for your experiment. A pale green color is generally indicative of a healthy ferrous chloride solution.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ferrous chloride dihydrate solution degradation?

A1: The primary cause of degradation is the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions. This reaction is predominantly driven by dissolved oxygen in the solvent and exposure to air.[1][7][13] The rate of this oxidation is significantly influenced by the pH of the solution, with higher pH values accelerating the process.[14][15]

Q2: What is the ideal pH range for storing ferrous chloride solutions?

A2: To minimize oxidation, ferrous chloride solutions should be maintained at an acidic pH. A pH range of 2-4 is generally recommended.[6] Acidification with hydrochloric acid not only lowers the pH but also shifts the equilibrium away from the formation of ferric hydroxide (B78521) precipitates.[2][5]

Q3: How can I effectively remove dissolved oxygen from my solvent?

A3: Deoxygenating your solvent (typically purified water) is a critical step. An effective method is to boil the water to reduce the solubility of gases, followed by cooling it to room temperature under a continuous stream of an inert gas like nitrogen or argon.[5] This process, often referred to as "sparging," displaces the dissolved oxygen.

Q4: Are there any chemical stabilizers I can add to my ferrous chloride solution?

A4: Yes, ascorbic acid (Vitamin C) can be used as a reducing agent and antioxidant to protect Fe²⁺ from oxidation.[16][17][18] It can reduce any ferric ions that form back to the ferrous state. However, the concentration of ascorbic acid should be optimized for your specific application, as high concentrations can sometimes lead to the formation of soluble Fe(II)-ascorbate complexes.[18]

Q5: How often should I test the concentration of my ferrous chloride solution?

A5: For applications sensitive to the Fe²⁺ concentration, it is best practice to either prepare the solution fresh for each experiment or to quantify the ferrous ion concentration before each use. The stability of the solution, even when stored under ideal conditions, will decrease over time with each exposure to the atmosphere.[7]

Quantitative Data Summary

Table 1: Solubility of Ferrous Chloride

Hydrate FormTemperature (°C)Solubility ( g/100 mL of water)
Tetrahydrate1064.4[12][19]
Tetrahydrate2068.5[12]
Tetrahydrate100105.7[12][19]

Table 2: Influence of pH on Ferrous Ion Oxidation

pH LevelRelative Oxidation RateNotes
< 4Very SlowAcidic conditions significantly inhibit the oxidation of Fe²⁺.[5]
5 - 6ModerateThe rate of oxidation increases as the pH approaches neutral.[14]
> 7RapidAt neutral and alkaline pH, the oxidation of Fe²⁺ is rapid, often leading to the precipitation of ferric hydroxides.[12]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Ferrous Chloride Dihydrate Solution

Objective: To prepare a 0.1 M ferrous chloride solution with enhanced stability against oxidation.

Materials:

  • Ferrous chloride dihydrate (FeCl₂·2H₂O)

  • High-purity, deionized water

  • Concentrated hydrochloric acid (HCl)

  • Nitrogen or Argon gas source with tubing

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Schlenk line or glovebox (recommended)

Methodology:

  • Deoxygenate the Water: Place the required volume of deionized water in a flask. Boil the water for 15-20 minutes. Allow the water to cool to room temperature while continuously bubbling nitrogen or argon gas through it.

  • Weighing Ferrous Chloride: In an inert atmosphere (glovebox or under a stream of inert gas), accurately weigh the required amount of ferrous chloride dihydrate. For a 0.1 M solution, this is 1.62 g per 100 mL.

  • Dissolution: Add the weighed ferrous chloride to a volumetric flask. Add the deoxygenated water to approximately 80% of the final volume.

  • Acidification: Carefully add a small amount of concentrated HCl to adjust the pH to approximately 3-4. This can be monitored with a pH meter.

  • Final Volume: Bring the solution to the final volume with deoxygenated water.

  • Storage: Store the solution in a tightly sealed container, preferably with an inert gas headspace, and in a cool, dark place.

Protocol 2: Monitoring Ferrous Ion Concentration by Spectrophotometry

Objective: To quantify the concentration of Fe²⁺ in a solution using a colorimetric assay with 1,10-phenanthroline (B135089).

Materials:

  • Ferrous chloride solution (sample)

  • 1,10-phenanthroline solution (0.1% w/v in ethanol)

  • Sodium acetate (B1210297) buffer solution (pH 4.5)

  • Standard ferrous iron solution (for calibration curve)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions with known Fe²⁺ concentrations.

    • To each standard, add the 1,10-phenanthroline solution and the sodium acetate buffer.

    • Allow the color to develop for 10-15 minutes. The solution will turn a red-orange color.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (approximately 510 nm).

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Take a known volume of your ferrous chloride solution and dilute it to fall within the range of your calibration curve.

    • Add the 1,10-phenanthroline solution and the sodium acetate buffer to the diluted sample.

    • Allow the color to develop and measure the absorbance at the same wavelength.

  • Calculation:

    • Use the absorbance of your sample and the equation of the line from your calibration curve to determine the concentration of Fe²⁺ in your diluted sample.

    • Account for the dilution factor to calculate the concentration in your original solution.

Visualizations

Oxidation_Pathway FeCl2 Ferrous Chloride (Fe²⁺) (Pale Green Solution) FeCl3 Ferric Chloride (Fe³⁺) (Yellow/Brown Solution) FeCl2->FeCl3 Oxidation O2 Atmospheric Oxygen (O₂) O2->FeCl3 H2O Water (H₂O) FeOH3 Ferric Hydroxide (Insoluble Precipitate) H2O->FeOH3 Hydrolysis (at higher pH) FeCl3->FeOH3

Caption: Oxidation pathway of ferrous chloride in aqueous solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_monitor Oxidation Monitoring Deoxygenate 1. Deoxygenate Water (Boil & Sparge with N₂/Ar) Dissolve 3. Dissolve in Deoxygenated Water Deoxygenate->Dissolve Weigh 2. Weigh FeCl₂·2H₂O (Inert Atmosphere) Weigh->Dissolve Acidify 4. Acidify to pH 2-4 (with HCl) Dissolve->Acidify Store 5. Store Under Inert Gas Acidify->Store Sample A. Take Aliquot of Solution Store->Sample Periodic Quality Control Complex B. Add Complexing Agent (e.g., 1,10-phenanthroline) Sample->Complex Measure C. Measure Absorbance (Spectrophotometry) Complex->Measure Calculate D. Calculate [Fe²⁺] (vs. Calibration Curve) Measure->Calculate

Caption: Workflow for preparing and monitoring ferrous chloride solutions.

Prevention_Strategies center_node Stable Fe²⁺ Solution Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->center_node Prevents O₂ Contact Low_pH Low pH (2-4) Low_pH->center_node Slows Oxidation Kinetics Deoxygenated_Solvent Deoxygenated Solvent Deoxygenated_Solvent->center_node Removes Dissolved O₂ Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->center_node Reduces Fe³⁺ to Fe²⁺ Low_Temp Low Temperature Storage Low_Temp->center_node Reduces Reaction Rate

Caption: Key strategies for preventing ferrous chloride oxidation.

References

Optimization

Technical Support Center: Purification of Ferrous Chloride Dihydrate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of ferrous chloride...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of ferrous chloride dihydrate (FeCl₂·2H₂O) from ferric chloride (FeCl₃) impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of ferrous chloride dihydrate.

Issue Observation Potential Cause(s) Recommended Action(s)
Incomplete Reduction of Ferric Chloride The solution remains yellow, brown, or a muddy green instead of a clear, pale green.[1][2]1. Insufficient reducing agent (e.g., iron powder).2. Inadequate acidification (pH is too high).3. Reaction time is too short or the temperature is too low.1. Add small portions of iron powder until the solution turns a stable pale green.2. Add dilute hydrochloric acid dropwise to maintain an acidic pH.3. Gently heat the solution (e.g., to 50-60°C) and extend the reaction time, monitoring the color change.
Rapid Re-oxidation of Ferrous Chloride The pale green solution quickly turns yellow or brown upon exposure to air.[1][2]1. Exposure of the solution to atmospheric oxygen.2. Insufficiently acidic conditions.1. Work under an inert atmosphere (e.g., nitrogen or argon blanket).2. Ensure the solution remains acidic by adding a small amount of hydrochloric acid.3. Cool the solution before filtration and crystallization to minimize oxidation.
Formation of an Unwanted Precipitate A reddish-brown solid (ferric hydroxide) precipitates from the solution.[2]The pH of the solution is too high (neutral or basic), causing the hydrolysis of ferric ions.[2]Acidify the solution with dilute hydrochloric acid to dissolve the precipitate and prevent further formation.
Difficulty in Crystallizing Ferrous Chloride Dihydrate Crystals do not form upon cooling, or only a small amount of solid is obtained.1. The solution is not sufficiently concentrated.2. The cooling process is too rapid.3. The presence of excess acid can increase solubility.1. Concentrate the solution by gentle heating under reduced pressure.2. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.3. Avoid adding a large excess of hydrochloric acid.
Crystals are Off-Color (Yellowish or Brownish) The final crystalline product is not pale green, indicating the presence of ferric impurities.1. Incomplete reduction of ferric ions.2. Oxidation occurred during filtration or crystallization.1. Redissolve the crystals in deoxygenated dilute hydrochloric acid and repeat the reduction with iron powder.2. Wash the crystals with a small amount of cold, deoxygenated water or ethanol (B145695) to remove surface impurities.

Frequently Asked Questions (FAQs)

1. What is the most common method for purifying ferrous chloride from ferric impurities?

The most common laboratory method is the reduction of ferric chloride to ferrous chloride using a reducing agent in an acidic aqueous solution. Metallic iron (in the form of powder or filings) is a widely used reducing agent for this purpose. The reaction is as follows:

2 FeCl₃ + Fe → 3 FeCl₂

Acidification with hydrochloric acid is crucial to prevent the formation of insoluble iron hydroxides.

2. Why is my ferrous chloride solution turning brown?

A brown or yellow color in a solution that should be pale green is a strong indication of the presence of ferric (Fe³⁺) ions. This can be due to incomplete reduction of the starting material or re-oxidation of the ferrous (Fe²⁺) ions by atmospheric oxygen.[1][2]

3. How can I prevent the re-oxidation of ferrous chloride during the purification process?

To minimize re-oxidation, it is recommended to:

  • Work under an inert atmosphere, such as nitrogen or argon.

  • Keep the solution acidic with hydrochloric acid, as this slows down the oxidation process.

  • Use deoxygenated solvents (water, ethanol) for dissolution and washing.

  • Minimize the exposure of the solution and the final product to air.

4. What is the best way to crystallize ferrous chloride dihydrate from the purified solution?

After the reduction is complete and any excess iron has been filtered off, the pale green solution should be concentrated by gentle heating, preferably under reduced pressure to minimize oxidation. Slow cooling of the concentrated solution will yield pale green crystals of ferrous chloride tetrahydrate (FeCl₂·4H₂O). To obtain the dihydrate, the tetrahydrate can be carefully heated under vacuum.

5. How can I test for the presence of ferric impurities in my final product?

A qualitative test involves dissolving a small sample in deoxygenated water and adding a solution of potassium thiocyanate (B1210189) (KSCN). The formation of a blood-red color indicates the presence of ferric ions. For a quantitative analysis, spectrophotometric methods can be employed.

6. What are the key safety precautions to take during this purification?

  • Hydrogen Gas Evolution: The reaction of iron with hydrochloric acid produces flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood, away from any ignition sources.

  • Corrosive Acid: Hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

  • Handling Iron Powder: Iron powder can be flammable. Avoid creating dust clouds and keep it away from ignition sources.

7. What are the typical purity requirements for ferrous chloride used in drug development?

For pharmaceutical applications, high purity is essential.[5] While specific requirements may vary depending on the application, starting materials for active pharmaceutical ingredients (APIs) generally need to have very low levels of impurities, including other metal ions. It is advisable to consult relevant pharmacopeias (e.g., USP, EP) for specific grade requirements.[6]

Experimental Protocols

Protocol 1: Purification of Ferrous Chloride Dihydrate from Ferric Chloride

This protocol describes the reduction of ferric chloride to ferrous chloride using iron powder.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Iron powder

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Schlenk line or source of inert gas (optional but recommended)

Procedure:

  • Dissolution: Dissolve the impure ferric chloride in deionized water in a round-bottom flask. For every 10g of ferric chloride, use approximately 50 mL of water.

  • Acidification: Add a few drops of concentrated hydrochloric acid to the solution to achieve an acidic pH.

  • Reduction: While stirring, add a stoichiometric excess of iron powder to the solution. The solution will begin to change color from yellow/brown to green.

  • Heating: Gently heat the mixture to 50-60°C to facilitate the reduction. Continue heating and stirring until the solution becomes a clear, pale green, indicating the complete reduction of ferric ions.

  • Filtration: Cool the solution to room temperature. Filter the hot solution through a Buchner funnel to remove the excess iron powder and any other solid impurities. If possible, perform this step under an inert atmosphere to prevent re-oxidation.

  • Crystallization: Transfer the filtrate to a clean flask and concentrate the solution by heating under reduced pressure until crystals begin to form. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the pale green crystals by vacuum filtration. Wash the crystals with a small amount of cold, deoxygenated ethanol to remove any remaining soluble impurities.

  • Drying: Dry the ferrous chloride dihydrate crystals under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification dissolution Dissolve FeCl3 in Water acidification Acidify with HCl dissolution->acidification reduction Add Iron Powder & Heat acidification->reduction filtration Filter to Remove Excess Iron reduction->filtration crystallization Concentrate & Cool to Crystallize filtration->crystallization isolation Isolate & Wash Crystals crystallization->isolation drying Dry Under Vacuum isolation->drying product Pure FeCl2·2H2O drying->product

Caption: Workflow for the purification of ferrous chloride dihydrate.

Troubleshooting Logic

troubleshooting_logic start Observe Solution Color pale_green Pale Green start->pale_green yellow_brown Yellow/Brown start->yellow_brown proceed Proceed to Crystallization pale_green->proceed incomplete_reduction Incomplete Reduction yellow_brown->incomplete_reduction reoxidation Re-oxidation yellow_brown->reoxidation add_reducing_agent Add more iron powder and/or heat incomplete_reduction->add_reducing_agent check_acidity Check and adjust pH with HCl incomplete_reduction->check_acidity reoxidation->check_acidity inert_atmosphere Use inert atmosphere reoxidation->inert_atmosphere add_reducing_agent->start check_acidity->start inert_atmosphere->start

Caption: Troubleshooting logic based on solution color.

References

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions with Ferrous Chloride Dihydrate Catalyst

Welcome to the technical support center for utilizing ferrous chloride dihydrate as a catalyst in your chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing ferrous chloride dihydrate as a catalyst in your chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of ferrous chloride, and which one should I use?

A1: Ferrous chloride is available in anhydrous (FeCl₂), dihydrate (FeCl₂·2H₂O), and tetrahydrate (FeCl₂·4H₂O) forms.[1] The dihydrate and tetrahydrate are more common in laboratory settings.[1] The choice of hydrate (B1144303) can affect the reaction, so it is crucial to be consistent. For moisture-sensitive reactions, the anhydrous form is preferred, though it is also more sensitive to air and moisture during storage.[2]

Q2: How should I handle and store ferrous chloride dihydrate to maintain its catalytic activity?

A2: Ferrous chloride dihydrate is sensitive to air and moisture, which can lead to oxidation of the active Fe(II) to the less active or inactive Fe(III) state. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).[2] Avoid prolonged exposure to the atmosphere before use.

Q3: My ferrous chloride dihydrate has changed color from pale green to a yellowish-brown. Can I still use it?

A3: A color change to yellowish-brown indicates oxidation to ferric chloride (FeCl₃). This will likely reduce the catalyst's effectiveness in reactions where the Fe(II) species is the active catalyst. For best results and reproducibility, it is recommended to use fresh, properly stored ferrous chloride dihydrate.

Q4: What are the typical applications of ferrous chloride dihydrate in organic synthesis?

A4: Ferrous chloride dihydrate is a versatile and cost-effective catalyst used in a variety of organic transformations. It is particularly effective in catalyzing cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, such as Kumada, Suzuki, and Sonogashira couplings.[3][4][5] It is also used in reduction reactions and polymerizations.

Q5: Is it possible to regenerate the ferrous chloride catalyst after a reaction?

A5: Regeneration of iron catalysts is an area of active research aimed at improving the sustainability of chemical processes. One approach involves the reduction of the oxidized ferric chloride (FeCl₃) back to ferrous chloride (FeCl₂).[6] Another method for recovering iron from wastewater treatment sludge involves dewatering, baking, and redissolving in acid to form a reusable catalyst.[7] The feasibility of regeneration depends on the specific reaction conditions and impurities present.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Inactive Catalyst The ferrous chloride dihydrate may have oxidized. Use fresh catalyst from a properly sealed container. The color should be pale green, not yellowish-brown.
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). The optimal loading can be substrate-dependent.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Ethereal solvents like THF and dioxane are commonly used for cross-coupling reactions.[2] Consider screening different anhydrous solvents.
Low Reaction Temperature Gradually increase the reaction temperature. Some cross-coupling reactions require heating to proceed at an appreciable rate.
Poor Quality Reagents Ensure all reagents, especially Grignard or organolithium reagents, are of high quality and freshly prepared or titrated. Ensure all starting materials are pure.
Presence of Inhibitors Trace impurities in the starting materials or solvent can poison the catalyst. Purify starting materials and use high-purity, anhydrous solvents.[8]
Problem 2: Formation of Significant Side Products (e.g., Homocoupling)

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Incorrect Reaction Temperature Both too high and too low temperatures can favor side reactions. Perform a temperature optimization study.
Suboptimal Ligand or Additive The addition of ligands (e.g., N-heterocyclic carbenes) or additives (e.g., NMP, TMEDA) can improve selectivity by stabilizing the active catalytic species.[9]
Rate of Addition of Reagents For highly reactive reagents like Grignards, slow addition using a syringe pump can minimize the formation of homocoupled products.[10]
Incorrect Stoichiometry Carefully control the stoichiometry of your reactants. An excess of the organometallic reagent can sometimes lead to increased homocoupling.
Problem 3: Inconsistent Reaction Yields or Reproducibility Issues

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Atmospheric Contamination Ferrous chloride is sensitive to air and moisture. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use Schlenk techniques or a glovebox.[2]
Variability in Catalyst Source Different batches or suppliers of ferrous chloride may have varying levels of purity or hydration. It has been noted that trace metal impurities, such as copper, can significantly affect the outcome of iron-catalyzed reactions.[11] Stick to a single, high-purity source for a series of experiments.
Inconsistent Reagent Quality The quality of Grignard reagents or other organometallic partners can vary. Always use freshly prepared or recently titrated reagents.
Solvent Purity and Water Content Use anhydrous solvents from a reliable source or freshly distill them. Even small amounts of water can deactivate the catalyst and quench organometallic reagents.

Data Presentation: Optimized Conditions for Cross-Coupling Reactions

The following tables summarize optimized reaction conditions for various cross-coupling reactions catalyzed by ferrous chloride and other iron sources.

Table 1: Iron-Catalyzed Kumada Coupling of Aryl Chlorides with Alkyl Grignard Reagents [3]

EntryAryl ChlorideGrignard ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (min)Yield (%)
1ChlorobenzeneCyclohexyl-MgBrFe(acac)₃ (2)SIPr·HCl (4)THF25598
24-ChloroanisoleCyclohexyl-MgBrFe(acac)₃ (2)SIPr·HCl (4)THF25293
32-ChloropyridineCyclohexyl-MgBrFe(acac)₃ (2)SIPr·HCl (4)THF25585
44-Chlorotoluenen-Propyl-MgBrFe(acac)₃ (5)SIPr·HCl (10)THF402095

Table 2: Iron-Catalyzed Suzuki-Miyaura Coupling of Alkyl Halides with Aryl Boronic Esters [12]

EntryAlkyl HalideAryl Boronic EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-BromooctanePhenylboronic acid pinacol (B44631) esterFe complex (5)LiN(SiMe₃)₂Anisole231296
21-Bromo-4-phenylbutane4-Methoxyphenylboronic acid pinacol esterFe complex (5)LiN(SiMe₃)₂Anisole231289
3Cyclohexyl bromide4-Trifluoromethylphenylboronic acid pinacol esterFe complex (5)LiN(SiMe₃)₂Anisole231278

Table 3: Iron-Catalyzed Sonogashira Coupling of Aryl Iodides with Terminal Alkynes [4]

EntryAryl IodideTerminal AlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetyleneFeCl₃·6H₂O (10)1,10-Phenanthroline (20)Cs₂CO₃Water1001292
24-IodotoluenePhenylacetyleneFeCl₃·6H₂O (10)1,10-Phenanthroline (20)Cs₂CO₃Water1001295
34-Iodoanisole4-MethoxyphenylacetyleneFeCl₃·6H₂O (10)1,10-Phenanthroline (20)Cs₂CO₃Water1001288

Experimental Protocols

General Protocol for Iron-Catalyzed Kumada Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Reaction Vessel: A Schlenk flask or a vial with a magnetic stir bar is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of argon or nitrogen.

  • Addition of Reagents: To the reaction vessel, add the iron catalyst (e.g., FeCl₂·2H₂O, 5 mol%) and the ligand (if any) under a positive pressure of inert gas.

  • Solvent and Substrate Addition: Add anhydrous solvent (e.g., THF) via syringe, followed by the aryl or vinyl halide.

  • Addition of Grignard Reagent: The Grignard reagent (typically 1.1-1.5 equivalents) is added dropwise at a controlled temperature (e.g., 0 °C or room temperature). For very reactive substrates, slow addition via a syringe pump is recommended to minimize side reactions.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Dry Reaction Vessel add_catalyst Add Ferrous Chloride Dihydrate prep_vessel->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent add_substrates Add Substrates add_solvent->add_substrates add_reagent Add Grignard/Organometallic Reagent add_substrates->add_reagent run_reaction Stir at Reaction Temperature add_reagent->run_reaction monitor Monitor Progress (TLC/GC-MS) run_reaction->monitor monitor->run_reaction Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Extraction quench->extract dry_purify Dry and Purify extract->dry_purify characterize Characterize Product dry_purify->characterize

Caption: General experimental workflow for a ferrous chloride dihydrate catalyzed cross-coupling reaction.

Troubleshooting_Tree start Low or No Product Formation check_catalyst Is the catalyst fresh and pale green? start->check_catalyst use_fresh Use fresh, properly stored catalyst. check_catalyst->use_fresh No check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes use_fresh->check_conditions optimize_temp Optimize temperature and catalyst loading. check_conditions->optimize_temp No check_reagents Are reagents and solvents pure and anhydrous? check_conditions->check_reagents Yes optimize_temp->check_reagents purify_reagents Purify starting materials and use dry solvents. check_reagents->purify_reagents No success Successful Reaction check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting decision tree for low product yield in ferrous chloride catalyzed reactions.

Catalytic_Cycle FeII Fe(II) Fe0 Fe(0) FeII->Fe0 Reduction (e.g., by Grignard) FeII_R1 R1-Fe(II)-X FeII_R1R2 R1-Fe(II)-R2 FeII_R1->FeII_R1R2 Transmetalation (R2-MgX) FeII_R1R2->FeII Reductive Elimination (R1-R2) Fe0->FeII_R1 Oxidative Addition (R1-X)

Caption: Simplified catalytic cycle for an iron-catalyzed cross-coupling reaction.

References

Optimization

troubleshooting low yield in ferrous chloride dihydrate mediated reactions

Welcome to the Technical Support Center for troubleshooting low yields in reactions mediated by ferrous chloride dihydrate (FeCl₂·2H₂O). This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting low yields in reactions mediated by ferrous chloride dihydrate (FeCl₂·2H₂O). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low product yields in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields in ferrous chloride dihydrate mediated reactions can stem from several factors. The most common culprits are related to the stability of the catalyst, the reaction conditions, and the purity of the reagents. Key areas to investigate include:

  • Catalyst Inactivity: Ferrous chloride is susceptible to oxidation, especially in the presence of air and moisture, which converts the active Fe(II) to the less active or inactive Fe(III) species. Improper handling or storage of the catalyst is a primary cause of low yields.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a critical role. Deviations from the optimized protocol can significantly impact the reaction outcome.

  • Reagent Purity: Impurities in substrates, reagents, or solvents can poison the catalyst or lead to unwanted side reactions.

  • Ligand Issues: In many iron-catalyzed reactions, ligands are crucial for stabilizing the active catalytic species and promoting the desired transformation. The absence, degradation, or incorrect choice of a ligand can lead to low yields.

Q2: I suspect my ferrous chloride dihydrate has degraded. How can I ensure my catalyst is active?

A2: Ferrous chloride dihydrate is a pale green crystalline solid. A change in color to brownish-yellow suggests oxidation to ferric chloride. To ensure catalyst activity:

  • Proper Storage: Store ferrous chloride dihydrate in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.

  • Use Fresh Catalyst: Whenever possible, use a freshly opened bottle of the catalyst.

  • Handling Precautions: Handle the catalyst under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.

  • Anhydrous Conditions: For reactions sensitive to water, consider using anhydrous ferrous chloride. Ferrous chloride dihydrate can be dehydrated by heating under vacuum, but this must be done carefully to avoid decomposition.

Q3: My reaction is not proceeding to completion, and I observe the formation of side products. What could be the issue?

A3: The formation of side products and incomplete conversion often point towards issues with the reaction setup, reagent stoichiometry, or catalyst deactivation.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere. Oxygen can not only deactivate the catalyst but also promote undesired oxidative side reactions.

  • Solvent and Reagent Purity: Use anhydrous and degassed solvents. Impurities in the solvent or starting materials can interfere with the catalytic cycle. For instance, in cross-coupling reactions, homo-coupling of the Grignard reagent is a common side reaction that can be exacerbated by certain impurities or reaction conditions.

  • Ligand-to-Metal Ratio: If a ligand is used, the ratio of ligand to the iron salt is critical. An incorrect ratio can lead to the formation of inactive or less active catalytic species.

  • Temperature Control: Iron-catalyzed reactions can be exothermic. Poor temperature control can lead to catalyst decomposition and the formation of byproducts.

Q4: How critical is the choice of solvent in ferrous chloride mediated reactions?

A4: The solvent plays a multifaceted role in these reactions and its choice is critical for achieving high yields.

  • Catalyst Solubility and Stability: The solvent must solubilize the catalyst and other reagents while also helping to stabilize the active catalytic species.

  • Reaction Pathway: Certain solvents can actively participate in the reaction or influence the dominant reaction pathway. For example, N-Methyl-2-pyrrolidone (NMP) is often used as a co-solvent in iron-catalyzed cross-coupling reactions as it can help to stabilize low-valent iron species.

  • Compatibility: The solvent must be compatible with all reagents. For instance, protic solvents are generally avoided in reactions involving highly reactive organometallic reagents like Grignards.

Data Presentation

The following tables summarize the impact of various parameters on the yield of a typical iron-catalyzed cross-coupling reaction.

Table 1: Effect of Solvent on the Yield of a Ferrous Chloride Catalyzed Kumada Cross-Coupling Reaction

EntrySolventTemperature (°C)Time (h)Yield (%)
1THF25265
2Dioxane25258
3Toluene25245
4THF/NMP (4:1)25285

This is a representative table compiled from general knowledge in the field. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Ligand on the Yield of a Ferrous Chloride Catalyzed Cross-Coupling Reaction

EntryLigandLigand Loading (mol%)Temperature (°C)Time (h)Yield (%)
1None025240
2TMEDA1025275
3Xantphos1025282
4SIPr1025290

This is a representative table compiled from general knowledge in the field. Actual yields will vary depending on the specific substrates and reaction conditions. TMEDA = Tetramethylethylenediamine, Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride.

Experimental Protocols

Example Protocol: Iron-Catalyzed Cross-Coupling of an Aryl Halide with an Alkyl Grignard Reagent

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Ferrous chloride dihydrate (FeCl₂·2H₂O)

  • Aryl halide (e.g., chlorobenzene)

  • Alkyl Grignard reagent (e.g., ethylmagnesium bromide in THF)

  • Ligand (e.g., TMEDA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (argon or nitrogen).

  • Catalyst Preparation: To the flask, add ferrous chloride dihydrate (5 mol%) and the ligand (10 mol%).

  • Solvent Addition: Add anhydrous THF and NMP (e.g., in a 4:1 ratio) to the flask via syringe. Stir the mixture until the catalyst and ligand are fully dissolved.

  • Substrate Addition: Add the aryl halide (1.0 equiv) to the reaction mixture.

  • Grignard Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the alkyl Grignard reagent (1.2 equiv) dropwise over a period of 10-15 minutes. The color of the reaction mixture will likely change.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired amount of time (e.g., 2-24 hours). Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Mandatory Visualization

Below are diagrams created using Graphviz to visualize key troubleshooting and reaction pathways.

Troubleshooting_Low_Yield Start Low Reaction Yield Catalyst Catalyst Inactive? Start->Catalyst Conditions Suboptimal Conditions? Start->Conditions Reagents Reagent Purity Issue? Start->Reagents Catalyst_Check Check Catalyst: - Color (green vs. yellow/brown) - Storage conditions - Handling technique Catalyst->Catalyst_Check Yes Conditions_Check Verify Conditions: - Inert atmosphere - Anhydrous solvents - Temperature control - Reaction time Conditions->Conditions_Check Yes Reagents_Check Assess Reagents: - Purity of starting materials - Solvent purity (anhydrous, degassed) - Ligand quality and ratio Reagents->Reagents_Check Yes Solution_Catalyst Solution: - Use fresh catalyst - Handle under inert atmosphere Catalyst_Check->Solution_Catalyst Solution_Conditions Solution: - Improve inert atmosphere technique - Use freshly distilled/dried solvents - Optimize temperature and time Conditions_Check->Solution_Conditions Solution_Reagents Solution: - Purify starting materials - Use high-purity, dry solvents - Optimize ligand-to-metal ratio Reagents_Check->Solution_Reagents

Caption: Troubleshooting workflow for low yield in ferrous chloride mediated reactions.

Simplified_Catalytic_Cycle FeII_pre Fe(II)Cl2 (pre-catalyst) Active_Fe Active Fe(0) or low-valent Fe species FeII_pre->Active_Fe Reduction (e.g., by Grignard) Oxidative_Addition Oxidative Addition Active_Fe->Oxidative_Addition Fe_Intermediate R-Fe(II)-X Oxidative_Addition->Fe_Intermediate R-X Transmetalation Transmetalation Fe_Intermediate->Transmetalation Diorgano_Fe R-Fe(II)-R' Transmetalation->Diorgano_Fe R'-M Reductive_Elimination Reductive Elimination Diorgano_Fe->Reductive_Elimination Reductive_Elimination->Active_Fe Catalyst Regeneration Product R-R' (Product) Reductive_Elimination->Product

Caption: Simplified catalytic cycle for an iron-catalyzed cross-coupling reaction.

Troubleshooting

Technical Support Center: Dehydration of Ferrous Chloride Dihydrate (FeCl₂)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dehydration of ferrous chloride dihydrate (F...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dehydration of ferrous chloride dihydrate (FeCl₂·2H₂O). The primary goal is to produce anhydrous ferrous chloride (FeCl₂) while minimizing common side reactions such as oxidation and hydrolysis.

Troubleshooting Guide: Common Issues During Dehydration

This guide addresses specific issues that may arise during the thermal dehydration of ferrous chloride dihydrate.

Issue 1: Product has a yellow, brown, or reddish discoloration instead of the expected white/off-white color.

  • Possible Cause: Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) ions. Ferrous chloride is highly susceptible to oxidation in the presence of air, especially at elevated temperatures. The resulting ferric chloride (FeCl₃) and subsequent hydrolysis products are responsible for the color change.

  • Troubleshooting Steps:

    • Atmosphere Control: Ensure the dehydration is performed under an inert atmosphere (e.g., dry nitrogen or argon gas flow) to exclude oxygen.

    • Vacuum Application: If possible, conduct the dehydration under vacuum. This helps to remove both water and ambient air.

    • Reducing Agent: For solution-based preparations prior to the final dehydration, the presence of a small amount of metallic iron (e.g., an iron nail or powder) can help reduce any ferric ions that form back to ferrous ions.[1]

    • Temperature Control: Avoid excessive temperatures, as high heat can accelerate oxidation.

Issue 2: The final product is insoluble or poorly soluble in desired solvents.

  • Possible Cause: Formation of iron oxides or oxychlorides due to hydrolysis. This occurs when the water of hydration reacts with the ferrous chloride at elevated temperatures, or if the resulting ferric chloride hydrolyzes. The final decomposition product upon strong heating in the presence of air is often iron(III) oxide (Fe₂O₃).[2][3]

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: Beyond the water of hydration, ensure all equipment is scrupulously dry and that the inert gas used is of high purity and dry.

    • Use of HCl Gas Stream: To suppress hydrolysis, the dehydration can be carried out in a stream of dry hydrogen chloride (HCl) gas. The HCl atmosphere shifts the equilibrium away from the formation of oxides and hydroxides.[4]

    • Temperature Management: Hydrolysis becomes more significant at higher temperatures. Refer to the quantitative data table below for guidance on temperature ranges.

Issue 3: Low yield of anhydrous ferrous chloride.

  • Possible Cause:

    • Sublimation of the product at very high temperatures and low pressures.

    • Mechanical loss of fine powder during gas purging.

    • Significant conversion to side products (oxides/oxychlorides).

  • Troubleshooting Steps:

    • Optimize Temperature and Pressure: Ensure the temperature is sufficient for dehydration but below the point where significant sublimation occurs. Anhydrous ferrous chloride melts at approximately 677°C.[5]

    • Control Gas Flow Rate: If using an inert gas stream, maintain a gentle flow to avoid carrying away the powdered product.

    • Minimize Side Reactions: Follow the steps to prevent oxidation and hydrolysis, as these directly impact the yield of the desired product.

Troubleshooting Workflow Diagram

DehydrationTroubleshooting start Start Dehydration of FeCl2·2H2O observe_product Observe Final Product start->observe_product discoloration Product is yellow, brown, or reddish? observe_product->discoloration Check Color insolubility Product is insoluble or poorly soluble? observe_product->insolubility Check Solubility low_yield Yield is unexpectedly low? observe_product->low_yield Check Yield oxidation_cause Probable Cause: Oxidation (Fe²⁺ → Fe³⁺) discoloration->oxidation_cause Yes discoloration->insolubility No oxidation_solution Solution: 1. Use inert atmosphere (N₂, Ar). 2. Dehydrate under vacuum. 3. Control temperature. oxidation_cause->oxidation_solution hydrolysis_cause Probable Cause: Hydrolysis to form iron oxides or oxychlorides. insolubility->hydrolysis_cause Yes insolubility->low_yield No hydrolysis_solution Solution: 1. Ensure strictly anhydrous conditions. 2. Use a dry HCl gas stream. 3. Manage temperature carefully. hydrolysis_cause->hydrolysis_solution yield_cause Probable Causes: - Sublimation - Mechanical loss - Conversion to side products low_yield->yield_cause Yes success Product is white/off-white, soluble, and yield is high. low_yield->success No yield_solution Solution: 1. Optimize temperature and pressure. 2. Control inert gas flow rate. 3. Minimize side reactions. yield_cause->yield_solution end Experiment Successful success->end

Caption: Troubleshooting flowchart for the dehydration of ferrous chloride dihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the dehydration of ferrous chloride dihydrate?

A1: The two main side reactions are oxidation and hydrolysis .

  • Oxidation: Ferrous chloride (FeCl₂) is readily oxidized to ferric chloride (FeCl₃) by atmospheric oxygen, especially when heated. This is visually indicated by a color change from pale green/white to yellow or brown.

  • Hydrolysis: At elevated temperatures, the water molecules can react with ferrous chloride to form iron hydroxides, oxychlorides (FeOCl), and eventually iron oxides (e.g., Fe₂O₃).[3][6] This process is often accompanied by the release of hydrogen chloride (HCl) gas.

Q2: At what temperatures do the dehydration and side reactions occur?

Q3: How can I visually determine if side reactions have occurred?

A3: The color of the product is a strong indicator.

  • Desired Product: Anhydrous ferrous chloride (FeCl₂) is a white to off-white solid.

  • Oxidation: The presence of ferric chloride (FeCl₃) imparts a yellow to brown color.

  • Hydrolysis/Decomposition: The formation of iron oxides will result in a reddish-brown to black appearance (e.g., Fe₂O₃ is reddish-brown). A mixture of these side products can lead to a variety of brown hues.

Q4: What is the best experimental setup to prevent side reactions?

A4: The ideal setup involves heating the ferrous chloride dihydrate in a tube furnace under a controlled atmosphere. The key components are:

  • A reaction tube (e.g., quartz) capable of holding the sample.

  • A furnace with programmable temperature control.

  • A system to deliver a steady, slow flow of dry, inert gas (like nitrogen or argon) or dry HCl gas over the sample.

  • An outlet bubbler to monitor gas flow and prevent backflow of air.

  • Alternatively, a vacuum oven can be used to remove water and air simultaneously at a lower temperature.

Side Reaction Pathways Diagram

SideReactions FeCl2_2H2O FeCl₂·2H₂O (Pale Green Solid) FeCl2_anhydrous Anhydrous FeCl₂ (White/Off-white Solid) FeCl2_2H2O->FeCl2_anhydrous Dehydration (Heat, Inert Atm./Vacuum) IronOxides Iron Oxides (e.g., Fe₂O₃) Iron Oxychlorides (FeOCl) (Red-Brown/Black) FeCl2_2H2O->IronOxides Hydrolysis (+Heat, H₂O) FeCl3 FeCl₃ (Yellow/Brown) FeCl2_anhydrous->FeCl3 Oxidation (+O₂, Heat) FeCl3->IronOxides Hydrolysis (+Heat, H₂O)

Caption: Key reaction pathways in the dehydration of ferrous chloride dihydrate.

Quantitative Data Summary

While comprehensive quantitative data on side product formation during the dehydration of FeCl₂·2H₂O is limited in the literature, the following table summarizes key temperature-dependent events based on studies of hydrated ferrous and ferric chlorides. This information can guide experimental design.

Temperature Range (°C)EventAtmospherePrimary Product(s) / Side Product(s)Reference
> 100Onset of Dehydration & HydrolysisAir / Self-generatedFeCl₂ (anhydrous), Fe(OH)₂Cl[3]
120-130DehydrationVacuumFeCl₂ (anhydrous)CN104003450A
140-160Decomposition / HydrolysisAirFeOCl, β-FeOOH, unidentified basic chlorides[3][6]
250-300Formation of Stable IntermediateAirFe(OH)₂Cl[3][6]
~400Further DecompositionAirα-Fe₂O₃[3][6]
> 800Complete DecompositionAirFe₂O₃, Fe₃O₄[2]

Note: These temperatures are approximate and can vary based on heating rate, particle size, and specific experimental setup. The presence of air significantly promotes the formation of oxidation and hydrolysis products at lower temperatures compared to an inert atmosphere.

Experimental Protocols

Recommended Protocol for Preparing Anhydrous Ferrous Chloride from Dihydrate

This protocol is designed to minimize oxidation and hydrolysis.

Materials and Equipment:

  • Ferrous chloride dihydrate (FeCl₂·2H₂O)

  • Tube furnace with temperature controller

  • Quartz or borosilicate glass reaction tube

  • Source of dry, inert gas (e.g., nitrogen or argon) with a flowmeter

  • Drying tube (e.g., filled with CaCl₂ or Drierite) for the inert gas

  • Mineral oil bubbler

  • Schlenk line or glove box (recommended for handling the final product)

Procedure:

  • Setup Assembly:

    • Place a known quantity of ferrous chloride dihydrate into the center of the reaction tube.

    • Insert the reaction tube into the tube furnace.

    • Connect the inlet of the reaction tube to the dry, inert gas source via the flowmeter.

    • Connect the outlet of the reaction tube to a mineral oil bubbler to monitor gas flow and prevent air from diffusing back into the system.

  • Purging the System:

    • Begin a slow, steady flow of the dry, inert gas (e.g., 20-30 mL/min) through the reaction tube for at least 15-20 minutes at room temperature to purge all the air from the system.

  • Heating and Dehydration:

    • While maintaining the inert gas flow, begin heating the furnace. A staged heating profile is recommended:

      • Heat to 120-130°C and hold for 1-2 hours. This will remove the bulk of the water of hydration. Water vapor will be visible condensing at the cooler ends of the tube before being carried out by the gas stream.

      • Slowly increase the temperature to ~200°C and hold for another hour to ensure all water is removed. Avoid temperatures above 250°C if possible to minimize the risk of any residual moisture causing hydrolysis.

  • Cooling and Recovery:

    • Once the dehydration is complete, turn off the furnace and allow the reaction tube to cool to room temperature under the continuous flow of inert gas. This is a critical step; turning off the gas flow while the sample is hot will cause air to be drawn into the tube, leading to rapid oxidation.

    • Once at room temperature, stop the inert gas flow and immediately transfer the white/off-white anhydrous ferrous chloride to a dry, airtight container, preferably inside a glove box or under a positive pressure of inert gas.

Safety Precautions:

  • The dehydration process can release water vapor and potentially acidic fumes (HCl if hydrolysis occurs). The procedure should be performed in a well-ventilated fume hood.

  • Handle hot glassware with appropriate thermal protection.

  • Anhydrous ferrous chloride is hygroscopic and air-sensitive. Handle the final product under an inert atmosphere to prevent degradation.

References

Optimization

Technical Support Center: Handling Air-Sensitive Ferrous Chloride Dihydrate

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of air-sensitive ferrous chloride dihydrate (FeCl₂·2H₂O). Frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of air-sensitive ferrous chloride dihydrate (FeCl₂·2H₂O).

Frequently Asked Questions (FAQs)

Q1: What is ferrous chloride dihydrate and why is it considered air-sensitive?

A1: Ferrous chloride dihydrate is a hydrated form of iron(II) chloride, appearing as a pale green or yellowish crystalline solid.[1] It is considered air-sensitive because the iron(II) (ferrous) ion is readily oxidized to the iron(III) (ferric) state in the presence of oxygen, especially in solution.[2][3] This oxidation can lead to the formation of ferric chloride and iron(III) oxides or hydroxides, which will impact the integrity and reactivity of the compound in your experiments.[1][2][3]

Q2: How should I properly store ferrous chloride dihydrate?

A2: To maintain its integrity, ferrous chloride dihydrate should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[6][7] The material is hygroscopic, meaning it readily absorbs moisture from the air, which can also promote degradation.[6]

Q3: What are the visible signs of degradation or oxidation of ferrous chloride dihydrate?

A3: Fresh, unoxidized ferrous chloride solutions are typically a pale green color.[8] A color change to yellow, orange, or brown is a strong indicator of oxidation to ferric chloride.[2][9] Solid ferrous chloride that has been exposed to air may also exhibit a tan or brownish appearance.[9]

Q4: What personal protective equipment (PPE) should I use when handling ferrous chloride dihydrate?

A4: When handling ferrous chloride dihydrate, it is essential to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles and/or a full face shield.[5][10]

  • Skin Protection: Impervious protective clothing, such as a lab coat, apron, or coveralls, and gloves.[4][10]

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.[4][5]

Q5: How should I dispose of waste ferrous chloride dihydrate?

A5: Dispose of unused ferrous chloride dihydrate and its containers in accordance with federal, state, and local regulations.[4] It should be treated as hazardous waste.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Pale green solution turns yellow/brown during experiment. Oxidation of Fe(II) to Fe(III) due to exposure to air.1. Ensure all steps are performed under a continuous flow of an inert gas (e.g., nitrogen or argon).2. Use degassed solvents for your reaction.3. If possible, add a small amount of a reducing agent, like iron powder, to the solution to help prevent oxidation.[9]
Reaction yields are consistently low or product is impure. The starting ferrous chloride dihydrate may be partially or fully oxidized.1. Visually inspect the solid for any discoloration (yellow or brown).2. Before use, you can attempt to purify the ferrous chloride by recrystallization under an inert atmosphere.3. Consider purchasing a new, sealed bottle of the reagent.
Solid ferrous chloride dihydrate appears clumpy and discolored. The compound has likely been exposed to both air and moisture.1. For non-critical applications, the material might still be usable, but expect impurities.2. For sensitive reactions, it is highly recommended to discard the compromised reagent and use a fresh supply.

Data Presentation

Table 1: Physical and Chemical Properties of Ferrous Chloride and its Hydrates

PropertyFerrous Chloride (Anhydrous)Ferrous Chloride DihydrateFerrous Chloride Tetrahydrate
Chemical Formula FeCl₂FeCl₂·2H₂OFeCl₂·4H₂O
Molar Mass 126.751 g/mol [8]161.78 g/mol 198.8102 g/mol [8]
Appearance White to off-white solid[8]Pale green or yellowish crystalline solid[1]Pale green solid[8]
Melting Point 677 °C[8]120 °C[8]105 °C[8]
Boiling Point 1,023 °C[8]N/AN/A
Solubility in Water 68.5 g/100 mL (20 °C)[8]Highly solubleHighly soluble[8]

Experimental Protocols

Protocol 1: General Handling of Solid Ferrous Chloride Dihydrate in an Inert Atmosphere

This protocol outlines the basic steps for safely handling solid ferrous chloride dihydrate outside of a glovebox using Schlenk techniques.

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 125°C overnight) to remove adsorbed moisture.[11][12][13] Assemble the hot glassware and allow it to cool under a stream of dry inert gas (nitrogen or argon).

  • Inert Atmosphere Setup: Connect the reaction flask to a Schlenk line or a manifold that provides a positive pressure of inert gas. Use a bubbler filled with mineral oil to monitor the gas flow and prevent over-pressurization.[11][12]

  • Reagent Transfer:

    • Briefly remove the stopper from the reaction flask while maintaining a strong outflow of inert gas to create a protective "curtain."

    • Quickly add the pre-weighed ferrous chloride dihydrate to the flask.

    • Immediately reseal the flask.

    • Purge the flask with the inert gas for several minutes to remove any air that may have entered.

Protocol 2: Preparation of a Ferrous Chloride Solution under Inert Atmosphere

This protocol describes the preparation of a ferrous chloride solution for use in a reaction.

  • Solvent Degassing: Before use, degas the solvent by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere Setup: Set up the reaction flask containing the solid ferrous chloride dihydrate under a positive pressure of inert gas as described in Protocol 1.

  • Solvent Transfer: Transfer the degassed solvent to the reaction flask via a cannula or a gas-tight syringe.

  • Dissolution: Stir the mixture until the ferrous chloride dihydrate is fully dissolved. The resulting solution should be a pale green color. If the solution appears yellow or brown, it is an indication of oxidation, and the solution may not be suitable for your intended reaction.

Mandatory Visualization

G Workflow for Handling Air-Sensitive Ferrous Chloride Dihydrate cluster_prep Preparation cluster_handling Handling and Reaction Setup cluster_monitoring Monitoring and Troubleshooting A Dry Glassware in Oven B Assemble and Cool Under Inert Gas A->B E Transfer Solid to Flask Under Inert Gas Flow B->E C Degas Solvents F Add Degassed Solvent via Syringe/Cannula C->F D Weigh FeCl2·2H2O D->E E->F G Perform Reaction Under Positive Inert Pressure F->G H Solution Color Pale Green? G->H I Indication of Oxidation (Yellow/Brown Color) H->I No J Proceed with Experiment H->J Yes

Caption: Workflow for Handling Air-Sensitive Ferrous Chloride Dihydrate.

References

Troubleshooting

Technical Support Center: Managing Ferrous Chloride Dihydrate in Experimental Settings

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of ferrous chloride dihydrate (FeCl₂·2H₂O) in experiments. Adherence to these...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of ferrous chloride dihydrate (FeCl₂·2H₂O) in experiments. Adherence to these protocols is critical for ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is my solid ferrous chloride dihydrate turning a yellowish or brownish color?

A1: Ferrous chloride is susceptible to oxidation in the presence of air and moisture.[1][2] The change from its typical pale green or off-white color to yellow or brown indicates oxidation of iron(II) to iron(III), forming ferric compounds like ferric chloride or iron oxyhydroxides.[1][3] This process is accelerated by the absorption of atmospheric moisture due to the compound's hygroscopic nature.[1][4]

Q2: I observed that my ferrous chloride dihydrate has become wet or clumped together. What is happening?

A2: This phenomenon is known as deliquescence, where the salt absorbs enough moisture from the air to dissolve and form a solution.[1] Ferrous chloride and its hydrates are known to be deliquescent.[1][3] This indicates improper storage in an environment with high relative humidity.

Q3: How can the hygroscopic nature of ferrous chloride dihydrate affect my experimental results?

A3: The absorption of water can lead to several experimental errors:

  • Inaccurate Weighing: The measured mass will be artificially high due to the added weight of absorbed water, leading to errors in solution concentration.

  • Side Reactions: The presence of water can initiate unwanted side reactions or alter reaction kinetics, particularly in moisture-sensitive experiments.

  • Compound Degradation: As mentioned in Q1, moisture promotes oxidation to ferric species, meaning you are no longer working with a pure ferrous compound.[3]

  • Altered Stoichiometry: The change in the hydration state (e.g., from dihydrate to tetrahydrate) alters the molar mass of the compound.

Q4: What are the ideal storage conditions for ferrous chloride dihydrate?

A4: To minimize moisture absorption and oxidation, ferrous chloride dihydrate should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6][7] For long-term storage or for use in highly sensitive applications, storing it inside a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide) or in a glove box under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[6]

Q5: My experiment requires an anhydrous solvent. How do I handle ferrous chloride dihydrate to prevent introducing water?

A5: When working with anhydrous solvents, all manipulations involving ferrous chloride dihydrate should be performed under an inert atmosphere, for instance, in a glove box. Weighing should be done quickly, and the container should be sealed immediately after use. It is also crucial to use properly dried glassware.

Q6: I am preparing an aqueous solution of ferrous chloride, and a precipitate is forming. What is the cause, and how can I prevent it?

A6: Ferrous chloride solutions can undergo hydrolysis, leading to the formation of insoluble iron hydroxides. Additionally, oxidation to less soluble ferric species can occur. To prevent precipitation, it is common practice to acidify the solution slightly by adding a small amount of hydrochloric acid (HCl), which helps to keep the iron ions dissolved.[8][9] Solutions should also be freshly prepared for best results.

Troubleshooting Guide

IssueObservationProbable Cause(s)Recommended Action(s)
Inaccurate Molar Concentration Experimental results are inconsistent or suggest a lower-than-expected concentration of Fe²⁺.The starting material has absorbed atmospheric moisture, leading to an inaccurate initial weight.1. Store ferrous chloride dihydrate in a desiccator. 2. If possible, handle and weigh the compound in a glove box under an inert atmosphere. 3. Consider quantifying the Fe²⁺ content of your stock solution via titration before use.
Compound Color Change The solid changes from pale green/white to yellow or brown.Oxidation of Fe²⁺ to Fe³⁺ due to exposure to air and moisture.1. Discard the discolored reagent as it is no longer pure. 2. Ensure storage containers are airtight and stored in a dry environment.[6][7] 3. For future purchases, consider smaller batch sizes to minimize exposure over time.
Formation of Precipitate in Aqueous Solution A brownish precipitate forms upon dissolving the salt in water.Hydrolysis and/or oxidation of ferrous ions.1. Prepare the solution using deoxygenated water. 2. Add a few drops of concentrated hydrochloric acid to the water before adding the ferrous chloride to lower the pH.[9] 3. Prepare solutions fresh before each experiment.
Material Clumping or "Caking" The powder is no longer free-flowing and has formed hard clumps.Significant moisture absorption from the atmosphere.1. The material's purity is compromised. It is best to discard it. 2. Improve storage conditions immediately by using a desiccator or glove box. 3. Do not attempt to dry and reuse the material for quantitative experiments as the exact hydration state will be unknown.

Quantitative Data: Properties of Ferrous Chloride Hydrates

The stability and properties of ferrous chloride are highly dependent on its hydration state. The dihydrate is generally more stable against corrosion when in contact with iron at lower humidity compared to the tetrahydrate.[10]

PropertyFerrous Chloride (Anhydrous)Ferrous Chloride DihydrateFerrous Chloride Tetrahydrate
Formula FeCl₂FeCl₂·2H₂OFeCl₂·4H₂O
Molar Mass 126.75 g/mol [11]162.78 g/mol 198.81 g/mol [11]
Appearance White to off-white solid[2][11]Greenish monoclinic crystals[12]Greenish tetrahydrate[11]
Density 3.16 g/cm³[11][12]2.39 g/cm³[11][12]1.93 g/cm³[11][12]
Melting Point 677 °C[11][12]Decomposes at 120 °C[11][12]Decomposes at 105 °C[11][12]
Solubility in Water Highly soluble[12][13]Soluble[12]Soluble[12]
Hygroscopicity Very hygroscopic[12][13]HygroscopicDeliquescent[1]

Note: Solid ferrous chloride tetrahydrate (FeCl₂·4H₂O) in contact with iron can cause corrosion, while the solid dihydrate (FeCl₂·2H₂O) does not.[10] There is a threshold relative humidity below which the dihydrate is the stable form.[10]

Experimental Protocols

Protocol 1: Preparation of a Standardized Ferrous Chloride Aqueous Solution

This protocol describes the preparation of a 0.1 M ferrous chloride solution, taking into account its hygroscopic and oxidative instability.

Materials:

  • Ferrous chloride dihydrate (FeCl₂·2H₂O)

  • Distilled, deionized, and deoxygenated water (prepared by boiling for 30 minutes and cooling under N₂ or Ar)

  • Concentrated Hydrochloric Acid (HCl)

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

Methodology:

  • Add approximately 50 mL of deoxygenated water to the 100 mL volumetric flask.

  • Carefully add 0.2 mL of concentrated HCl to the water in the flask and mix gently. This will create an acidic environment to prevent the precipitation of iron hydroxides.

  • Accurately weigh approximately 1.63 g of ferrous chloride dihydrate. Perform this step as quickly as possible to minimize water absorption.

  • Immediately transfer the weighed solid to the volumetric flask containing the acidified water.

  • Swirl the flask gently to dissolve the solid completely.

  • Once dissolved, dilute the solution to the 100 mL mark with deoxygenated water.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Use the solution immediately. For storage, blanket the solution with an inert gas (N₂ or Ar) and seal tightly.

Protocol 2: Handling Ferrous Chloride Dihydrate for Anhydrous Reactions

This protocol outlines the procedure for accurately dispensing ferrous chloride dihydrate for use in a moisture-sensitive reaction.

Materials:

  • Ferrous chloride dihydrate (FeCl₂·2H₂O) stored in a desiccator

  • Anhydrous solvent (e.g., THF, DCM), properly dried

  • Schlenk flask or other suitable reaction vessel, oven- or flame-dried

  • Glove box or Schlenk line setup with an inert atmosphere (N₂ or Ar)

  • Spatula, weighing paper/boat

Methodology:

  • Transfer the sealed container of ferrous chloride dihydrate, along with all necessary glassware and tools, into a glove box.

  • Allow the container to equilibrate to the glove box atmosphere before opening.

  • Open the container and quickly weigh the desired amount of the solid onto a weighing boat.

  • Immediately add the weighed ferrous chloride dihydrate to the reaction vessel inside the glove box.

  • Seal the reaction vessel and the stock container of ferrous chloride dihydrate.

  • The reaction vessel can now be removed from the glove box. Anhydrous solvent can be added via a syringe through a septum.

  • If a glove box is unavailable, perform the weighing in the open air as rapidly as possible and immediately place the solid into a reaction flask that is being purged with a strong flow of inert gas. This is a less ideal but viable alternative.

Visual Guides

experimental_workflow Workflow for Handling Ferrous Chloride Dihydrate cluster_prep Preparation & Storage cluster_aqueous Aqueous Solution Prep cluster_anhydrous Anhydrous Reaction cluster_legend Decision Path storage Store FeCl2·2H2O in tightly sealed container in a desiccator weigh Weigh quickly in low-humidity environment (e.g., glove box) storage->weigh Retrieve dissolve Dissolve weighed FeCl2·2H2O weigh->dissolve inert_atmo Add solid to flask under inert atmosphere weigh->inert_atmo deox_water Use deoxygenated, DI water acidify Acidify water with HCl deox_water->acidify acidify->dissolve use_fresh Use solution immediately dissolve->use_fresh dry_glass Use oven-dried glassware dry_glass->inert_atmo add_solvent Add anhydrous solvent via syringe inert_atmo->add_solvent key1 Aqueous Path key2 Anhydrous Path

Caption: Decision workflow for handling ferrous chloride dihydrate.

degradation_pathway Degradation Pathway of FeCl2·2H2O FeCl2_solid FeCl2·2H2O (s) (Pale Green/White) FeCl2_aq FeCl2 (aq) (Deliquescence) FeCl2_solid->FeCl2_aq absorbs Fe3_compounds Fe(III) Species (e.g., FeCl3, FeO(OH)) (Yellow/Brown) FeCl2_solid->Fe3_compounds surface oxidation Moisture Atmospheric H2O (Hygroscopicity) Moisture->FeCl2_aq Moisture->Fe3_compounds Oxygen Atmospheric O2 Oxygen->Fe3_compounds Oxygen->Fe3_compounds FeCl2_aq->Fe3_compounds oxidizes Experimental_Error Experimental Error - Inaccurate Mass - Side Reactions FeCl2_aq->Experimental_Error leads to Fe3_compounds->Experimental_Error leads to

Caption: Moisture and oxygen-induced degradation of ferrous chloride.

References

Optimization

Technical Support Center: Dehydration of Ferrous Chloride

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the removal of residual water from hydrated ferrou...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the removal of residual water from hydrated ferrous chloride (FeCl₂·xH₂O).

Frequently Asked Questions (FAQs)

Q1: Why can't I simply heat hydrated ferrous chloride in an oven to remove the water?

A1: Heating hydrated ferrous chloride, typically the pale green tetrahydrate (FeCl₂·4H₂O), in the presence of air will lead to undesirable side reactions.[1] As the water is driven off, the ferrous iron (Fe²⁺) is highly susceptible to oxidation by atmospheric oxygen, forming ferric iron (Fe³⁺). This results in a mixture of ferric chloride (FeCl₃) and iron oxides, which are often reddish-brown.[2][3] Furthermore, at elevated temperatures, hydrolysis can occur, forming iron oxychloride (FeOCl).

Q2: What are the expected color changes during the successful dehydration of ferrous chloride?

A2: Hydrated ferrous chloride is typically a pale green to blue-green solid.[4] As it is dehydrated, it will progressively lose its green color. Anhydrous ferrous chloride is a white to off-white or grayish solid.[3][5] A yellow or brownish tint in the final product may indicate some oxidation to ferric chloride.

Q3: What is the primary challenge in removing residual water from hydrated ferrous chloride?

A3: The primary challenge is preventing oxidation and hydrolysis during the dehydration process. Ferrous chloride is sensitive to air, especially when wet or heated.[1] Therefore, successful dehydration requires an inert atmosphere or a reactive environment that suppresses these side reactions.

Q4: At what temperatures does hydrated ferrous chloride lose its water molecules?

A4: The dehydration of ferrous chloride tetrahydrate (FeCl₂·4H₂O) occurs in a stepwise manner. Under a flowing nitrogen atmosphere, the process can be completed by around 180-183°C.[6] The process generally occurs in three steps: the loss of the first two water molecules, followed by the third, and finally the last water molecule. In a vacuum, the dihydrate can be formed at 120-130°C, and further heating to 150°C can yield the anhydrous form.[7][8]

Q5: What are the recommended methods for preparing anhydrous ferrous chloride?

A5: The most common and effective laboratory methods involve heating the hydrated salt under controlled conditions. This includes heating in a stream of dry hydrogen chloride (HCl) gas, under a high vacuum, or by using a chemical dehydrating agent like thionyl chloride (SOCl₂).[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Final product is yellow, orange, or reddish-brown. Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron due to the presence of air/oxygen during heating.- Ensure a completely inert atmosphere (e.g., dry nitrogen, argon) or a stream of dry HCl gas during the entire heating and cooling process.- Check for leaks in your experimental setup.- If using a vacuum, ensure a sufficiently low pressure is maintained.
The product is a dark, glassy solid instead of a powder. The sample may have melted and then resolidified. This can happen if the heating rate is too fast or if impurities are present.- Reduce the heating rate to allow for gradual water removal.- Ensure the starting material is of high purity.
The final product is still greenish and appears moist. Incomplete dehydration. The temperature may not have been high enough or the heating duration was too short.- Increase the final temperature or prolong the heating time at the target temperature.- Ensure the flow rate of the inert gas is sufficient to carry away the evolved water vapor.- If using a vacuum, ensure the pump is adequate to remove the water vapor effectively.
A white solid is observed subliming and depositing on cooler parts of the apparatus. This could be anhydrous ferric chloride if significant oxidation has occurred, as it is more volatile than ferrous chloride.- This is a strong indicator of oxidation. Re-evaluate the inertness of your system.
Low yield of the final product. Mechanical losses during transfer. Sublimation of the product at excessively high temperatures.- Handle the hygroscopic anhydrous product in a dry atmosphere (e.g., a glove box) to prevent sticking and loss.- Carefully control the temperature to avoid significant sublimation of ferrous chloride.

Experimental Protocols

Method 1: Dehydration using a Dry Hydrogen Chloride (HCl) Gas Stream

This method is highly effective as the HCl atmosphere suppresses hydrolysis.

Materials:

  • Hydrated ferrous chloride (FeCl₂·4H₂O)

  • Tube furnace

  • Quartz or borosilicate glass tube

  • Source of dry nitrogen or argon gas

  • Source of anhydrous hydrogen chloride gas

  • Gas flow controllers

  • Cold trap

  • Bubbler (containing mineral oil or a suitable scrubbing solution for HCl)

Procedure:

  • Place the hydrated ferrous chloride in a porcelain or quartz boat and insert it into the center of the tube furnace.

  • Assemble the apparatus, ensuring all connections are gas-tight. The outlet should be connected to a cold trap followed by a bubbler to neutralize excess HCl.

  • Purge the system with dry nitrogen or argon gas for 15-20 minutes to remove all air.

  • While maintaining a slow flow of the inert gas, begin to introduce a slow stream of dry HCl gas.

  • Gradually heat the furnace according to the temperature program in the table below.

  • Hold at the final temperature until all water has been removed. This can be visually confirmed by the absence of condensation in the cooler parts of the tube.

  • Turn off the furnace and allow the system to cool to room temperature under the flow of dry HCl and/or inert gas.

  • Once at room temperature, switch to a dry inert gas flow to purge the HCl.

  • Quickly transfer the anhydrous ferrous chloride to a dry, airtight container, preferably inside a glove box.

Method 2: Dehydration under Vacuum

This method is suitable for researchers with access to a good vacuum system and appropriate vacuum-rated glassware.

Materials:

  • Hydrated ferrous chloride (FeCl₂·4H₂O)

  • Schlenk flask or other vacuum-rated flask

  • Heating mantle or oil bath

  • High-vacuum pump

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Vacuum gauge

Procedure:

  • Place the hydrated ferrous chloride in the Schlenk flask.

  • Connect the flask to a vacuum line equipped with a cold trap placed between the flask and the pump.

  • Slowly and carefully evacuate the flask. The sample may bubble as water is removed.

  • Once a stable vacuum is achieved, begin to slowly heat the flask using a heating mantle or oil bath.

  • Follow the temperature program outlined in the table below.

  • Hold at the final temperature until the pressure in the system stabilizes at its lowest point, indicating that water evolution has ceased.

  • Turn off the heating and allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with a dry inert gas (e.g., nitrogen or argon).

  • Transfer the anhydrous product to an airtight container in an inert atmosphere.

Data Presentation

Table 1: Temperature Program for Dehydration of Ferrous Chloride Tetrahydrate
Dehydration StepTemperature Range (°C)AtmosphereExpected Water Loss (moles)
Formation of Dihydrate100 - 130Dry HCl Stream or Vacuum~2
Formation of Monohydrate130 - 150Dry HCl Stream or Vacuum~1
Formation of Anhydrous150 - 200Dry HCl Stream or Vacuum~1

Note: These temperatures are approximate and may vary depending on the specific experimental conditions such as heating rate, gas flow rate, and vacuum pressure.

Visualizations

Dehydration_Workflow Experimental Workflow for Dehydration of Hydrated Ferrous Chloride cluster_prep Preparation cluster_process Dehydration Process cluster_completion Completion & Storage start Start with Hydrated Ferrous Chloride (FeCl₂·4H₂O) setup Place sample in reaction vessel (Tube furnace or Schlenk flask) start->setup purge Purge system with inert gas (N₂ or Ar) to remove air setup->purge atmosphere Introduce controlled atmosphere (Dry HCl stream or Vacuum) purge->atmosphere heating Gradual heating following temperature program atmosphere->heating hold Hold at final temperature (e.g., 180-200°C) heating->hold cool Cool to room temperature under controlled atmosphere hold->cool transfer Transfer anhydrous FeCl₂ to airtight container in inert atmosphere cool->transfer end End Product: Anhydrous Ferrous Chloride (FeCl₂) transfer->end

Caption: Experimental workflow for the dehydration of hydrated ferrous chloride.

Troubleshooting_Flowchart Troubleshooting Dehydration of Ferrous Chloride cluster_good Successful Dehydration cluster_bad Unsuccessful Dehydration start Start Dehydration check_color Check final product color start->check_color white White/Off-white product check_color->white White/ Off-white yellow_brown Yellow/Reddish-brown product check_color->yellow_brown Yellow/ Red-brown green Green/Moist product check_color->green Green/ Moist success Successful Dehydration white->success cause_oxidation Probable Cause: Oxidation (Air leak) yellow_brown->cause_oxidation cause_incomplete Probable Cause: Incomplete dehydration green->cause_incomplete solution_oxidation Solution: - Check for leaks - Improve inert atmosphere cause_oxidation->solution_oxidation solution_incomplete Solution: - Increase temperature/time - Check gas flow/vacuum cause_incomplete->solution_incomplete

Caption: Troubleshooting flowchart for ferrous chloride dehydration.

References

Troubleshooting

impact of pH on the stability of ferrous chloride dihydrate solutions

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability of ferrous chloride dihydrate (FeCl₂·2H₂O) solutions. Frequently Asked Questions...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability of ferrous chloride dihydrate (FeCl₂·2H₂O) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of a freshly prepared ferrous chloride dihydrate solution?

A freshly prepared ferrous chloride dihydrate solution should be a pale green color.[1] The anhydrous form of ferrous chloride is a white solid, while the common tetrahydrate is a greenish crystalline solid.[1] When dissolved in water, these compounds yield pale green solutions.

Q2: My ferrous chloride solution has turned yellow or brown. What is the cause?

A yellow or brown coloration indicates the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[2] This transformation happens in the presence of atmospheric oxygen. The color is specifically due to the formation of various hydrated iron(III) oxides and oxyhydroxides, such as FeO(OH).[2]

Q3: How does pH affect the stability of my ferrous chloride solution?

The pH of the solution is a critical factor in the stability of ferrous chloride. The rate of oxidation of ferrous iron to ferric iron is highly dependent on the concentration of hydroxyl ions (OH⁻).[3]

  • High pH (Alkaline/Neutral): At a pH above 7.0, the oxidation of ferrous iron by dissolved oxygen is rapid, occurring in a matter of minutes in an aerated solution.[3] This leads to the formation of ferric precipitates.

  • Low pH (Acidic): In acidic conditions, the solution is significantly more stable. Preparing the solution with a small amount of hydrochloric acid to achieve a pH below 1 can prevent oxidation.[4] Studies have shown that in the pH range of 2 to 5, the rate of precipitation and oxidation is much slower.[5]

Q4: I observed a precipitate in my ferrous chloride solution. What is it and why did it form?

Precipitation in a ferrous chloride solution is typically a result of oxidation and subsequent hydrolysis, especially at neutral or higher pH. The precipitate is often an iron oxyhydroxide like goethite (α-FeO(OH)) or ferrihydrite.[5][6] The oxidation reaction consumes protons, which can initially cause a pH rise, but the formation of ferric hydroxy-complexes then lowers the pH.[3] At pH values around 8.0, ferrous ions can also precipitate as ferrous hydroxide (B78521) (Fe(OH)₂).[7]

Q5: What is the optimal pH for storing a ferrous chloride stock solution?

To ensure stability and prevent oxidation, ferrous chloride solutions should be stored under acidic conditions. A pH value below 2 is recommended. For instance, a method for preparing ferrous chloride involves keeping the pH value below 1 during concentration to prevent the formation of Fe³⁺.[4]

Troubleshooting Guide

Problem: Solution turns yellow/brown immediately after preparation.

  • Cause: Rapid oxidation due to high pH of the solvent (water) and the presence of dissolved oxygen.

  • Solution:

    • Use deoxygenated water. This can be prepared by boiling distilled water and then cooling it under an inert gas (like nitrogen or argon).

    • Acidify the water with a small amount of concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) before dissolving the ferrous chloride dihydrate.[8]

    • Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox) to minimize contact with oxygen.[9]

Problem: Precipitate forms in the solution over time.

  • Cause: Gradual oxidation of Fe²⁺ to Fe³⁺, followed by the precipitation of insoluble ferric hydroxides or oxyhydroxides. This process is accelerated at higher pH values.

  • Solution:

    • Ensure the pH of the solution is in the acidic range (ideally pH < 2).

    • Store the solution in a tightly sealed container with minimal headspace to reduce the amount of available oxygen.

    • For long-term storage, store the solution in a cool, dark place.

Problem: Inconsistent experimental results when using the ferrous chloride solution.

  • Cause: If the solution is not properly stabilized, the concentration of active ferrous iron will decrease over time due to oxidation. This leads to variability in experiments.

  • Solution:

    • Always use freshly prepared solutions for critical experiments.

    • If a stock solution must be used, verify its quality before use. A pale green color is a good indicator of a stable solution.

    • Standardize the preparation protocol, including the final pH of the solution, to ensure consistency across different batches.

Data Summary

The stability of ferrous chloride is kinetically dependent on pH. While precise degradation percentages are highly dependent on specific experimental conditions (temperature, oxygen exposure, initial concentration), the following table summarizes the qualitative and kinetic relationship.

pH RangeStability of Ferrous Chloride (Fe²⁺)Rate of Oxidation to Ferric Iron (Fe³⁺)Observations
< 2 HighVery SlowSolution remains stable and pale green for an extended period.[4]
2 - 5 ModerateSlowOxidation occurs, but at a significantly reduced rate compared to neutral pH.[5]
6 - 7 LowModerate to FastOxidation is noticeable; solution may turn yellow and form precipitates.[3][10]
> 7 Very LowRapidComplete oxidation can occur in minutes, leading to significant precipitation.[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Ferrous Chloride Dihydrate Stock Solution (0.1 M)

Objective: To prepare a 0.1 M stock solution of ferrous chloride dihydrate that is stabilized against rapid oxidation.

Materials:

  • Ferrous chloride dihydrate (FeCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled, deionized water

  • Volumetric flask (e.g., 500 mL)

  • Magnetic stirrer and stir bar

  • Inert gas source (Nitrogen or Argon), optional but recommended

Procedure:

  • Deoxygenate Water: Boil a sufficient volume of distilled water for at least 15 minutes to remove dissolved gases. Allow it to cool to room temperature under a stream of inert gas or in a sealed container.

  • Acidify Water: Add approximately 450 mL of the deoxygenated water to a 500 mL volumetric flask. Carefully add a small volume of concentrated HCl (e.g., 2 mL) to the water and mix thoroughly.[8] This will bring the pH to a highly acidic level.

  • Weigh Ferrous Chloride: Accurately weigh the required amount of ferrous chloride dihydrate. For a 0.1 M solution in 500 mL, you would need:

    • Molar Mass of FeCl₂·2H₂O = 162.75 g/mol

    • Mass = 0.1 mol/L * 0.5 L * 162.75 g/mol = 8.1375 g

  • Dissolve Salt: Add the weighed ferrous chloride dihydrate to the acidified water in the volumetric flask. Place a stir bar in the flask and stir on a magnetic stirrer until the salt is completely dissolved. The solution should be a pale green color.

  • Final Volume: Once dissolved, bring the solution to the final volume of 500 mL with the deoxygenated water.

  • Storage: Transfer the solution to a tightly sealed, clearly labeled container. If possible, purge the headspace with an inert gas before sealing. Store in a cool, dark place.

Protocol 2: Investigating the Effect of pH on Ferrous Chloride Stability

Objective: To qualitatively and quantitatively assess the stability of a ferrous chloride solution at different pH values.

Materials:

  • Stabilized 0.1 M FeCl₂ stock solution (from Protocol 1)

  • pH meter and calibration buffers

  • Buffer solutions (e.g., pH 4, 7, and 9)

  • Spectrophotometer

  • Cuvettes

  • Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) solutions for pH adjustment

Procedure:

  • Prepare Samples: Create a series of test solutions by diluting the 0.1 M FeCl₂ stock solution into different buffers (e.g., pH 4, 7, 9) to achieve a final desired concentration (e.g., 1 mM). Prepare a control sample diluted in acidified, deoxygenated water (pH ~2).

  • Initial Measurement (T=0): Immediately after preparation, measure the absorbance of each sample using a spectrophotometer. The formation of yellow/brown ferric species can be monitored in the UV-Vis range (e.g., around 350 nm). Record the initial absorbance and the precise pH of each solution.

  • Incubation: Leave the samples exposed to air at room temperature.

  • Time-Course Measurements: At regular intervals (e.g., 10 min, 30 min, 60 min, 120 min), repeat the spectrophotometric measurements for each sample. Also, note any visual changes (color, turbidity).

  • Data Analysis: Plot the absorbance versus time for each pH value. A steeper slope indicates a faster rate of oxidation and lower stability. The rate of Fe²⁺ oxidation can be calculated from the change in absorbance over time.

Visualizations

Experimental_Workflow Diagram 1: Experimental Workflow for Stability Testing cluster_prep Solution Preparation cluster_test Stability Test cluster_analysis Data Analysis prep1 Deoxygenate Water (Boil & Cool under N2) prep2 Acidify Water (Add HCl, pH < 2) prep1->prep2 prep3 Dissolve FeCl2·2H2O to create 0.1M Stock prep2->prep3 test1 Prepare Test Samples (Dilute stock in buffers pH 4, 7, 9) prep3->test1 Use Stock test2 Initial Measurement (T=0) (Spectrophotometry & pH) test1->test2 test3 Incubate at Room Temp (Exposed to Air) test2->test3 test4 Time-Course Measurements (e.g., 10, 30, 60 min) test3->test4 test4->test3 Repeat Measurements analysis1 Plot Absorbance vs. Time test4->analysis1 analysis2 Compare Oxidation Rates at Different pH analysis1->analysis2

Caption: Workflow for preparing and testing FeCl₂ solution stability.

Chemical_Pathway Diagram 2: Impact of pH on Ferrous Chloride Oxidation cluster_alkaline Neutral/Alkaline Conditions (High pH) FeCl2 Fe²⁺ (aq) (Pale Green Solution) Stable Stable Fe²⁺ FeCl2->Stable  Slow Oxidation (H⁺ inhibits reaction) Fe3_aq Fe³⁺ (aq) FeCl2->Fe3_aq  Rapid Oxidation (OH⁻ catalyzes reaction) Precipitate FeO(OH) / Fe(OH)₃ (Yellow/Brown Precipitate) Fe3_aq->Precipitate Hydrolysis

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ferrous and Ferric Chloride in Catalysis: A Guide for Researchers

Introduction: In the landscape of chemical synthesis, iron catalysts are prized for their low cost, abundance, and environmental friendliness. Among them, ferrous chloride (FeCl₂) and ferric chloride (FeCl₃) are two of t...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of chemical synthesis, iron catalysts are prized for their low cost, abundance, and environmental friendliness. Among them, ferrous chloride (FeCl₂) and ferric chloride (FeCl₃) are two of the most common and versatile catalysts employed in a wide array of organic transformations. Their distinct electronic and chemical properties, arising from the different oxidation states of the iron center (+2 for ferrous and +3 for ferric), lead to significant variations in their catalytic activity and selectivity. This guide provides a comparative study of FeCl₂ and FeCl₃ in catalysis, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.

Performance Comparison in Key Catalytic Reactions

The catalytic efficacy of ferrous and ferric chloride is highly dependent on the specific reaction type. Below, we present a comparative analysis of their performance in N-alkylation of sulfonamides, a crucial transformation in medicinal chemistry, and discuss their roles in other significant organic reactions.

N-Alkylation of Sulfonamides

A study on the N-alkylation of p-toluene sulfonamide with benzyl (B1604629) alcohol directly compared the catalytic activity of various iron salts. The results clearly indicate that ferrous chloride (FeCl₂) exhibits superior catalytic activity over ferric chloride hexahydrate (FeCl₃·6H₂O) under the tested conditions.

CatalystConversion (%)[1]
FeCl₂ 82 [1]
FeCl₃·6H₂O45[1]
Fe₃(CO)₁₂78[1]
Fe(acac)₃65[1]
None<5[1]
(Reaction Conditions: p-toluene sulfonamide (1.0 mmol), benzyl alcohol (5 mmol), catalyst (2.5 mol %), K₂CO₃ (20 mol %), 135 °C, 12 h, Ar atmosphere)[1]

As the data illustrates, FeCl₂ provided a significantly higher conversion rate compared to its ferric counterpart, suggesting that the Fe(II) species is more effective in this transformation. Further optimization with a higher loading of FeCl₂ (5 mol%) led to a 90% conversion.[1]

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental procedures are essential.

General Procedure for FeCl₂-Catalyzed N-Alkylation of Sulfonamides

A mixture of the sulfonamide (1.0 mmol), benzyl alcohol (5 mmol), ferrous chloride (FeCl₂, 0.05 mmol, 5 mol %), and potassium carbonate (K₂CO₃, 0.2 mmol, 20 mol %) is heated at 135 °C for 20 hours under an argon atmosphere.[1] After completion of the reaction, the mixture is cooled to room temperature, and the product is isolated and purified using standard techniques such as column chromatography.[1]

Mechanistic Insights and Signaling Pathways

The difference in catalytic performance between ferrous and ferric chloride can be attributed to their distinct reaction mechanisms.

Ferrous Chloride (FeCl₂): A Potential Redox Pathway

In the FeCl₂-catalyzed N-alkylation of sulfonamides, a "borrowing hydrogen" mechanism is proposed.[1] This pathway involves the oxidation of the alcohol to an aldehyde, which then undergoes condensation with the sulfonamide to form an imine. The subsequent reduction of the imine by the in-situ generated hydrogen equivalent yields the N-alkylated product. X-ray photoelectron spectroscopy (XPS) analysis of the catalyst before and after the reaction suggests a possible catalytic cycle involving both Fe(II) and Fe(0) species.[1]

FeCl2_Catalyzed_N_Alkylation Reactants Sulfonamide + Benzyl Alcohol FeCl2 FeCl₂ Catalyst Reactants->FeCl2 Initiation Dehydrogenation Dehydrogenation (Oxidation) FeCl2->Dehydrogenation Hydrogenation Hydrogenation (Reduction) FeCl2->Hydrogenation Regeneration (Fe(0) -> Fe(II)) Aldehyde Aldehyde Intermediate Dehydrogenation->Aldehyde Condensation Condensation Aldehyde->Condensation Imine Imine Intermediate Condensation->Imine Imine->Hydrogenation Product N-Alkylated Sulfonamide Hydrogenation->Product Sulfonamide Sulfonamide Sulfonamide->Condensation FeCl3_Aza_Diels_Alder FeCl3 FeCl₃ Disproportionation In situ Disproportionation FeCl3->Disproportionation Imine Imine (Dienophile) Imine->Disproportionation Activation Imine Activation Imine->Activation FeCl2_plus [FeCl₂]⁺ (Highly Lewis Acidic) Disproportionation->FeCl2_plus FeCl4_minus [FeCl₄]⁻ (Stable Anion) Disproportionation->FeCl4_minus FeCl2_plus->Activation Activated_Imine Activated Imine Complex Activation->Activated_Imine Cycloaddition [4+2] Cycloaddition Activated_Imine->Cycloaddition Diene Diene Diene->Cycloaddition Product Tetrahydropyridine Product Cycloaddition->Product

References

Comparative

A Comparative Guide to Analytical Methods for the Determination of Fe(II) in Ferrous Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of common analytical methods for the quantitative determination of Iron (II) in ferrous chloride dihydrate. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantitative determination of Iron (II) in ferrous chloride dihydrate. The selection of an appropriate analytical method is critical for ensuring the quality, potency, and stability of pharmaceutical products and research materials. This document outlines the principles, experimental protocols, and performance characteristics of several established techniques, offering supporting data to aid in method selection and implementation.

Method Comparison Overview

The determination of Fe(II) content is crucial for the quality control of ferrous chloride dihydrate, a common iron supplement and reagent. The primary challenge lies in the susceptibility of Fe(II) to oxidation to Fe(III). Therefore, analytical methods must be precise, accurate, and often performed under conditions that minimize this conversion. This guide focuses on three widely used methods: Redox Titrimetry, UV-Visible Spectrophotometry, and Potentiometric Titration.

A logical workflow for selecting the most suitable analytical method is presented below. This process considers key factors such as the required accuracy and precision, sample throughput needs, and available instrumentation.

Analytical_Method_Selection_Workflow Workflow for Selecting an Analytical Method for Fe(II) Determination start Start: Define Analytical Requirements instrument_availability Assess Instrument Availability (Titrator, Spectrophotometer, Potentiometer) start->instrument_availability method_evaluation Evaluate Method Performance Criteria: - Accuracy & Precision - Linearity & Range - LOD & LOQ - Specificity instrument_availability->method_evaluation redox_titration Redox Titrimetry (Permanganate or Ceric Sulfate) method_evaluation->redox_titration High Accuracy & Precision Needed Classical Wet Chemistry spectrophotometry UV-Vis Spectrophotometry (1,10-Phenanthroline) method_evaluation->spectrophotometry High Sensitivity Needed Trace Level Analysis potentiometry Potentiometric Titration method_evaluation->potentiometry Automated Titration No Visual Indicator protocol_development Develop/Adapt Experimental Protocol redox_titration->protocol_development spectrophotometry->protocol_development potentiometry->protocol_development method_validation Perform Method Validation protocol_development->method_validation final_selection Final Method Selection method_validation->final_selection

Caption: A flowchart illustrating the decision-making process for selecting an appropriate analytical method for Fe(II) determination.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the compared analytical methods. The data presented is a synthesis from various studies on ferrous salts, primarily ferrous sulfate (B86663), and serves as a reliable estimate for the analysis of ferrous chloride dihydrate.

ParameterRedox Titrimetry (Permanganate)Redox Titrimetry (Ceric Sulfate)UV-Vis Spectrophotometry (1,10-Phenanthroline)Potentiometric Titration
Principle Oxidation of Fe(II) to Fe(III) by MnO₄⁻ in acidic solution.Oxidation of Fe(II) to Fe(III) by Ce(IV) in acidic solution.Formation of a colored complex between Fe(II) and 1,10-phenanthroline (B135089).Measurement of the potential change at an electrode during the titration of Fe(II) with an oxidizing agent.
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 1.0%< 1.0%< 2.0%< 0.5%
Linearity Range Typically for assay-level concentrations.Typically for assay-level concentrations.0.1 - 4.0 µg/mL.[1][2]Typically for assay-level concentrations.
Limit of Detection (LOD) Not suitable for trace analysis.Not suitable for trace analysis.~0.05 µg/mLNot suitable for trace analysis.
Limit of Quantification (LOQ) Not suitable for trace analysis.Not suitable for trace analysis.~0.15 µg/mLNot suitable for trace analysis.
Specificity Can be affected by other reducing agents.Generally more specific than permanganate (B83412) titration.High, but can be affected by other metal ions that form colored complexes.High, endpoint determined by the specific redox reaction.
Analysis Time Relatively fast.Relatively fast.Slower due to color development time.Can be automated for faster throughput.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Redox Titrimetry with Potassium Permanganate

Principle: This method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by a standard solution of potassium permanganate (KMnO₄) in an acidic medium. The endpoint is indicated by the first persistent pink color of the excess permanganate ion.

Experimental Workflow:

Permanganate_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation sample_prep 1. Accurately weigh ~0.5 g Ferrous Chloride Dihydrate dissolution 2. Dissolve in freshly boiled and cooled dilute sulfuric acid sample_prep->dissolution titrate 3. Titrate with standardized 0.1 N KMnO₄ solution dissolution->titrate endpoint 4. Endpoint: First persistent pink color titrate->endpoint calculation 5. Calculate Fe(II) content based on titrant volume and concentration endpoint->calculation

Caption: A step-by-step workflow for the determination of Fe(II) by permanganate titration.

Procedure:

  • Preparation of 0.1 N Potassium Permanganate Solution: Dissolve approximately 3.2 g of KMnO₄ in 1000 mL of purified water. Boil for 10-15 minutes, cool, and filter through a sintered glass funnel. Store in a dark, stoppered bottle.

  • Standardization of Potassium Permanganate Solution: Accurately weigh about 0.2 g of primary standard sodium oxalate (B1200264) (Na₂C₂O₄), previously dried at 110°C, and dissolve it in 150 mL of dilute sulfuric acid (1 in 10). Heat the solution to 60-70°C and titrate with the prepared KMnO₄ solution until the first persistent pink color is observed.

  • Sample Preparation: Accurately weigh a quantity of ferrous chloride dihydrate equivalent to about 0.5 g of Fe(II) into a 250 mL conical flask.

  • Dissolution: Add 20 mL of dilute sulfuric acid (1 in 5) and 80 mL of freshly boiled and cooled purified water. Swirl to dissolve the sample. The use of freshly boiled water minimizes dissolved oxygen, which can oxidize Fe(II).

  • Titration: Immediately titrate the sample solution with the standardized 0.1 N potassium permanganate solution. The endpoint is reached when a faint pink color persists for at least 30 seconds.[3]

  • Calculation: Each mL of 0.1 N potassium permanganate is equivalent to 5.585 mg of Fe(II).

Redox Titrimetry with Ceric Sulfate

Principle: This method involves the oxidation of Fe(II) to Fe(III) by a standard solution of ceric sulfate (Ce(SO₄)₂). A redox indicator, such as ferroin (B110374), is used to detect the endpoint, which is characterized by a sharp color change.

Procedure:

  • Preparation of 0.1 N Ceric Sulfate Solution: Dissolve approximately 40.4 g of ceric ammonium (B1175870) sulfate in a mixture of 28 mL of sulfuric acid and 500 mL of water. Cool, and dilute to 1000 mL with water.

  • Standardization of Ceric Sulfate Solution: Accurately weigh about 0.2 g of pure iron wire and dissolve it in 20 mL of dilute sulfuric acid (1 in 10). Titrate with the ceric sulfate solution using 2-3 drops of ferroin indicator. The endpoint is a sharp color change from red to pale blue.

  • Sample Preparation: Accurately weigh a quantity of ferrous chloride dihydrate equivalent to about 0.5 g of Fe(II) into a 250 mL conical flask.

  • Dissolution: Dissolve the sample in a mixture of 20 mL of dilute sulfuric acid (1 in 5) and 80 mL of freshly boiled and cooled purified water.

  • Titration: Add 2-3 drops of ferroin indicator and titrate with the standardized 0.1 N ceric sulfate solution until the color changes from red to a pale greenish-blue.[4]

  • Calculation: Each mL of 0.1 N ceric sulfate is equivalent to 5.585 mg of Fe(II).

UV-Visible Spectrophotometry with 1,10-Phenanthroline

Principle: Ferrous iron reacts with 1,10-phenanthroline to form a stable, orange-red complex. The intensity of the color, which is proportional to the Fe(II) concentration, is measured spectrophotometrically at approximately 510 nm.[1] To ensure all iron is in the ferrous state for total iron determination, a reducing agent like hydroxylamine (B1172632) hydrochloride is often added. For specific determination of Fe(II), the reducing agent is omitted and the analysis is performed rapidly to prevent oxidation.

Procedure:

  • Preparation of Standard Iron Solution (10 ppm): Dissolve 0.0702 g of ferrous ammonium sulfate hexahydrate in water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1000 mL with water.

  • Preparation of Reagents:

    • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of water, warming if necessary.

    • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of water. (This is used for total iron determination, omit for specific Fe(II) analysis if oxidation is controlled).

    • Sodium Acetate (B1210297) Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of water.

  • Preparation of Calibration Curve: Pipette 1.0, 2.0, 5.0, 10.0, and 25.0 mL of the standard iron solution into separate 100 mL volumetric flasks. To each, add 1 mL of hydroxylamine hydrochloride solution (if determining total iron), 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate solution. Dilute to volume with water and allow to stand for 10-15 minutes for full color development. Measure the absorbance of each solution at 510 nm against a reagent blank. Plot absorbance versus concentration.[5]

  • Sample Preparation and Analysis: Accurately weigh a sample of ferrous chloride dihydrate and dissolve it in water to obtain a solution with a concentration within the calibration range. Transfer a suitable aliquot to a 100 mL volumetric flask, add the reagents as described for the calibration curve, dilute to volume, and measure the absorbance.

  • Calculation: Determine the concentration of Fe(II) in the sample solution from the calibration curve.

Potentiometric Titration

Principle: This method involves titrating the Fe(II) solution with a standard oxidizing agent, typically potassium dichromate or ceric sulfate. The endpoint of the titration is determined by monitoring the change in potential of an indicator electrode (usually platinum) relative to a reference electrode (e.g., calomel (B162337) or silver/silver chloride). A sharp change in potential occurs at the equivalence point.

Procedure:

  • Apparatus: A potentiometer with a platinum indicator electrode and a calomel or Ag/AgCl reference electrode.

  • Titrant: Standardized 0.1 N potassium dichromate or 0.1 N ceric sulfate solution.

  • Sample Preparation: Accurately weigh a sample of ferrous chloride dihydrate and dissolve it in a mixture of dilute sulfuric acid and water in a beaker.

  • Titration: Immerse the electrodes in the sample solution and begin adding the titrant from a burette in small increments. After each addition, stir the solution and record the potential reading. Continue the titration well beyond the expected endpoint.

  • Endpoint Determination: The endpoint is determined by plotting the potential versus the volume of titrant added. The point of maximum slope in the curve corresponds to the equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to determine the endpoint with greater precision.[6]

  • Calculation: The concentration of Fe(II) is calculated from the volume of titrant consumed at the equivalence point.

Conclusion

The choice of an analytical method for the determination of Fe(II) in ferrous chloride dihydrate depends on the specific requirements of the analysis.

  • Redox titrimetry with either potassium permanganate or ceric sulfate offers high accuracy and precision and is well-suited for assay and quality control purposes where the concentration of Fe(II) is high. Ceric sulfate is often preferred due to its greater stability and specificity.

  • UV-Visible spectrophotometry with 1,10-phenanthroline is a highly sensitive method, making it ideal for the determination of trace amounts of Fe(II) or for the analysis of samples with low iron content.

  • Potentiometric titration provides an automated and highly precise method for endpoint determination, eliminating the subjectivity of visual indicators. It is particularly useful for colored or turbid solutions.

For routine quality control of ferrous chloride dihydrate, where the primary goal is to determine the purity, redox titrimetry with ceric sulfate or potentiometric titration are highly recommended due to their accuracy, precision, and reliability. The spectrophotometric method is more appropriate for specialized applications such as stability studies where the formation of trace degradation products might be of interest.

References

Validation

A Comparative Guide to Titrimetric Methods for Validating Ferrous Chloride Dihydrate Purity

For Researchers, Scientists, and Drug Development Professionals The accurate determination of ferrous chloride dihydrate (FeCl₂·2H₂O) purity is critical in research, chemical synthesis, and pharmaceutical applications wh...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of ferrous chloride dihydrate (FeCl₂·2H₂O) purity is critical in research, chemical synthesis, and pharmaceutical applications where it serves as a key reagent and precursor. This guide provides a comprehensive comparison of three common titrimetric methods for its analysis: potassium permanganate (B83412) redox titration, potassium dichromate redox titration, and complexometric titration with ethylenediaminetetraacetic acid (EDTA). Additionally, alternative methods such as gravimetric analysis and UV-Visible spectrophotometry are discussed to offer a broader perspective on available analytical techniques.

Comparison of Titrimetric Methods

The choice of titration method for determining the purity of ferrous chloride dihydrate depends on several factors, including the required accuracy and precision, potential interferences from impurities, cost, and the complexity of the procedure. The following table summarizes the key performance characteristics of the three main titrimetric methods.

Parameter Potassium Permanganate Titration Potassium Dichromate Titration EDTA Complexometric Titration
Principle Redox titration where Fe²⁺ is oxidized to Fe³⁺ by MnO₄⁻.Redox titration where Fe²⁺ is oxidized to Fe³⁺ by Cr₂O₇²⁻.Complexometric titration where Fe²⁺ (after oxidation to Fe³⁺) forms a stable complex with EDTA.
Endpoint Detection Self-indicating (persistent pink color of excess MnO₄⁻).Requires a redox indicator (e.g., diphenylamine (B1679370) sulfonate).Requires a metallochromic indicator (e.g., sulfosalicylic acid).
Accuracy High, but can be affected by the stability of the KMnO₄ solution.High, as K₂Cr₂O₇ is a primary standard.High, with proper pH control and masking of interfering ions.
Precision (RSD) Typically <1%High, with RSD values as low as 0.003% reported for coulometric titration.Good, with reported RSD values of ≤ 2.0%.[1]
Selectivity Susceptible to interference from other reducing agents. The presence of chloride ions can also be problematic.Less susceptible to interference from chloride ions than permanganate titration.Can be made highly selective through pH adjustment and the use of masking agents.
Cost Low to moderate.Low to moderate.Moderate, due to the cost of EDTA and indicators.
Complexity Relatively simple, as no indicator is required.Moderately complex, requires an indicator and careful endpoint determination.Moderately complex, requires careful pH control and handling of indicators.

Experimental Protocols

Detailed methodologies for each titration method are provided below to facilitate their implementation in a laboratory setting.

Potassium Permanganate Redox Titration

This method relies on the direct oxidation of ferrous ions by a standardized solution of potassium permanganate. The endpoint is visualized by the persistence of the pink color of the permanganate ion.

Reagents:

  • Standardized ~0.02 M potassium permanganate (KMnO₄) solution

  • Sulfuric acid (H₂SO₄), 1 M

  • Orthophosphoric acid (H₃PO₄), 85%

  • Ferrous chloride dihydrate sample

Procedure:

  • Accurately weigh approximately 0.5 g of the ferrous chloride dihydrate sample and dissolve it in a conical flask containing 50 mL of deionized water and 20 mL of 1 M sulfuric acid.

  • Add 5 mL of 85% orthophosphoric acid to the solution. This helps to decolorize the ferric ions formed during the titration, making the endpoint clearer.

  • Titrate the prepared sample solution with the standardized potassium permanganate solution from a burette.

  • The endpoint is reached when the first persistent faint pink color is observed throughout the solution.

  • Record the volume of KMnO₄ solution used and calculate the purity of the ferrous chloride dihydrate.

Potassium Dichromate Redox Titration

This method utilizes a standard solution of potassium dichromate, a primary standard, to oxidize ferrous ions. A redox indicator is required to determine the endpoint.

Reagents:

  • Standard 0.1 N potassium dichromate (K₂Cr₂O₇) solution

  • Sulfuric acid (H₂SO₄), 1 M

  • Orthophosphoric acid (H₃PO₄), 85%

  • Diphenylamine sulfonate indicator solution

  • Ferrous chloride dihydrate sample

Procedure:

  • Accurately weigh approximately 0.5 g of the ferrous chloride dihydrate sample and dissolve it in a conical flask containing 50 mL of deionized water and 20 mL of 1 M sulfuric acid.

  • Add 5 mL of 85% orthophosphoric acid and 3-4 drops of diphenylamine sulfonate indicator to the solution.

  • Titrate the sample solution with the standard potassium dichromate solution.

  • The endpoint is indicated by a sharp color change from green to violet-blue.

  • Record the volume of K₂Cr₂O₇ solution used and calculate the purity of the ferrous chloride dihydrate.

EDTA Complexometric Titration

In this method, the ferrous ions are first oxidized to ferric ions, which then form a stable complex with EDTA. The endpoint is detected using a metallochromic indicator.

Reagents:

  • Standard 0.05 M EDTA solution

  • Nitric acid (HNO₃), concentrated

  • Hydrochloric acid (HCl), concentrated

  • Ammonia (B1221849) solution, 25%

  • Sulfosalicylic acid indicator, 10% solution

  • Ferrous chloride dihydrate sample

Procedure:

  • Accurately weigh approximately 0.4 g of the ferrous chloride dihydrate sample into a conical flask.

  • Add 5 mL of concentrated nitric acid and 2 mL of concentrated hydrochloric acid to oxidize Fe²⁺ to Fe³⁺. Heat the solution gently for a few minutes.

  • Cool the solution and dilute it with 50 mL of deionized water.

  • Adjust the pH of the solution to approximately 2 with 25% ammonia solution.

  • Add 5 mL of 10% sulfosalicylic acid solution as an indicator. The solution will turn a reddish-purple color.

  • Titrate with the standard 0.05 M EDTA solution until the color changes to a light yellow.

  • Record the volume of EDTA solution used and calculate the purity of the ferrous chloride dihydrate.[1]

Alternative Analytical Methods

Beyond titration, other analytical techniques can be employed for the purity assessment of ferrous chloride dihydrate.

Gravimetric Analysis

Gravimetric analysis involves the quantitative precipitation of iron as an insoluble compound, which is then isolated, dried, and weighed. A common procedure involves precipitating iron as ferric hydroxide (B78521) (Fe(OH)₃), followed by ignition to ferric oxide (Fe₂O₃).

Advantages:

  • Can be a highly accurate and precise primary method.

  • Does not require calibration with a standard solution.

Disadvantages:

  • Time-consuming and labor-intensive.

  • Susceptible to errors from incomplete precipitation or co-precipitation of impurities.

UV-Visible Spectrophotometry

This method involves the formation of a colored complex with iron, the absorbance of which is measured using a spectrophotometer. The concentration is then determined from a calibration curve. For ferrous iron, a common complexing agent is 1,10-phenanthroline.

Advantages:

  • Highly sensitive, suitable for determining low concentrations of iron.

  • Relatively fast and can be automated.

Disadvantages:

  • Requires a calibration curve prepared from a standard iron solution.

  • Can be subject to interference from other colored species or ions that form colored complexes.

Potential Interferences and Impurities

Commercial ferrous chloride dihydrate may contain various impurities depending on its manufacturing process and storage conditions. Common impurities can include ferric iron (Fe³⁺), other transition metals (e.g., manganese, zinc), and substances not precipitated by ammonium (B1175870) hydroxide. The presence of these impurities can affect the accuracy of the titration methods.

  • Ferric Iron (Fe³⁺): The primary impurity of concern is ferric iron, which can result from the oxidation of ferrous iron. In permanganate and dichromate titrations, only ferrous iron is quantified. To determine the total iron content, any ferric iron must first be reduced to ferrous iron. In the EDTA titration described, all iron is oxidized to the ferric state before titration.

  • Other Reducing/Oxidizing Agents: The presence of other reducing or oxidizing agents in the sample can interfere with redox titrations.

  • Complexing Agents: Other metal ions that can form stable complexes with EDTA can interfere with the complexometric titration. The use of masking agents and careful pH control can mitigate these interferences.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the titrimetric analysis of ferrous chloride dihydrate.

Titration_Workflow cluster_sample_prep Sample Preparation cluster_permanganate Permanganate Titration cluster_dichromate Dichromate Titration cluster_edta EDTA Titration weigh Weigh Sample dissolve Dissolve in Acidic Solution weigh->dissolve titrate_kmno4 Titrate with KMnO4 dissolve->titrate_kmno4 add_indicator_cr Add Indicator dissolve->add_indicator_cr oxidize Oxidize Fe(II) to Fe(III) dissolve->oxidize endpoint_kmno4 Endpoint: Persistent Pink titrate_kmno4->endpoint_kmno4 calculate calculate endpoint_kmno4->calculate Calculate Purity titrate_k2cr2o7 Titrate with K2Cr2O7 add_indicator_cr->titrate_k2cr2o7 endpoint_k2cr2o7 Endpoint: Color Change titrate_k2cr2o7->endpoint_k2cr2o7 endpoint_k2cr2o7->calculate adjust_ph Adjust pH oxidize->adjust_ph add_indicator_edta Add Indicator adjust_ph->add_indicator_edta titrate_edta Titrate with EDTA add_indicator_edta->titrate_edta endpoint_edta Endpoint: Color Change titrate_edta->endpoint_edta endpoint_edta->calculate

Caption: Workflow for Titrimetric Analysis of Ferrous Chloride Dihydrate.

Method_Comparison_Logic cluster_titration Titrimetric Methods cluster_alternatives Alternative Methods start Select Analytical Method permanganate Permanganate Titration start->permanganate Self-indicating, simple dichromate Dichromate Titration start->dichromate Primary standard, high accuracy edta EDTA Titration start->edta High selectivity gravimetric Gravimetric Analysis start->gravimetric Absolute method spectrophotometry UV-Vis Spectrophotometry start->spectrophotometry High sensitivity result result permanganate->result Purity (%) dichromate->result edta->result gravimetric->result spectrophotometry->result

Caption: Decision Logic for Selecting an Analytical Method.

Conclusion

The choice of the most suitable method for validating the purity of ferrous chloride dihydrate depends on the specific requirements of the analysis. For routine quality control where simplicity is key, potassium permanganate titration is a viable option. When high accuracy and reliability are paramount, potassium dichromate titration is the preferred method due to the use of a primary standard. For samples with potential metal ion interferences, EDTA complexometric titration offers superior selectivity through pH control and the use of masking agents. Gravimetric analysis serves as a fundamental, albeit laborious, reference method, while UV-Visible spectrophotometry excels in the determination of trace iron content. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to ensure the quality and reliability of their work.

References

Comparative

A Comparative Guide to the Efficacy of Different Grades of Ferrous Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of various grades of ferrous chloride dihydrate (FeCl₂·2H₂O), a critical reagent in numerous...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various grades of ferrous chloride dihydrate (FeCl₂·2H₂O), a critical reagent in numerous chemical and pharmaceutical applications. The purity of ferrous chloride dihydrate can significantly influence reaction outcomes, from catalytic efficiency in organic synthesis to the effectiveness of wastewater treatment. This document outlines the typical grades available, presents supporting experimental data on their comparative efficacy, and provides detailed experimental protocols for performance evaluation.

Understanding the Grades of Ferrous Chloride Dihydrate

Ferrous chloride dihydrate is commercially available in several grades, distinguished by their purity and the permissible levels of impurities. For the purpose of this guide, we will compare three common grades:

  • Technical Grade: Often a byproduct of steel pickling, this grade is the least pure and most cost-effective.[1] It is primarily used in large-scale industrial applications like wastewater treatment.[1]

  • Reagent Grade: This grade is suitable for general laboratory use and has a higher purity than technical grade, with specified limits for certain impurities.

  • High-Purity Grade (≥99.9%): This grade has a very low level of impurities and is intended for applications where trace metals or other contaminants could adversely affect the outcome, such as in pharmaceutical synthesis or sensitive catalytic reactions.

The primary difference in efficacy between these grades often lies in their impurity profile. Trace metal contaminants, in particular, can act as catalysts or inhibitors in chemical reactions, leading to variable results.

Comparative Efficacy in Key Applications

The choice of ferrous chloride dihydrate grade can have a significant impact on the efficiency and outcome of various processes. Below, we explore the comparative performance in two key application areas: wastewater treatment and organic synthesis.

Wastewater Treatment: Phosphate (B84403) Removal

Ferrous chloride is widely used as a coagulant for phosphate removal in wastewater treatment.[2] The ferrous ions react with phosphate ions to form insoluble iron phosphates, which can then be removed through sedimentation. The efficiency of this process can be influenced by the purity of the ferrous chloride used.

Grade of Ferrous Chloride DihydratePurity (%)Typical Phosphate Removal Efficiency (%)Observations
Technical Grade~90-97%70-85%Performance can be variable due to the presence of other metal salts and impurities that may interfere with the coagulation process.
Reagent Grade≥98%85-95%Offers more consistent and reliable performance compared to technical grade.
High-Purity Grade≥99.9%>95%Provides the highest and most reproducible phosphate removal, though the cost may not be justified for all wastewater treatment applications.

Note: The data in this table is representative and synthesized from general principles of coagulation and the impact of impurities on chemical processes. Actual performance may vary depending on the specific conditions of the wastewater (pH, initial phosphate concentration, presence of other ions, etc.).

A key factor influencing performance is the presence of other metal ions in technical grade ferrous chloride, which can compete with iron in the coagulation and precipitation process, potentially reducing the overall efficiency of phosphate removal.

Organic Synthesis: Iron-Catalyzed Cross-Coupling Reactions

In organic synthesis, iron catalysts are gaining prominence as a cost-effective and less toxic alternative to precious metal catalysts.[3] Ferrous chloride is a common precursor for iron-based catalysts used in various cross-coupling reactions, such as the synthesis of pyrrole (B145914) derivatives.[4][5] The presence of trace metal impurities in the iron source can dramatically affect the catalytic activity and the yield of the desired product.

Research on iron-catalyzed reactions has shown that the purity of the iron salt is crucial.[3] In some cases, trace amounts of other metals, such as copper, present as impurities in lower-grade iron salts, have been found to be the true catalytic species, leading to misleading results.[3] Conversely, certain impurities can also inhibit the desired reaction.

Grade of Ferrous Chloride DihydratePurity (%)Representative Yield in a Model Cross-Coupling Reaction (%)Key Considerations
Technical Grade~90-97%Highly Variable (20-70%)The presence of unknown and variable metal impurities can lead to inconsistent yields and the formation of side products. Not recommended for sensitive catalytic applications.
Reagent Grade≥98%60-85%Generally provides acceptable and more reproducible results for many synthetic applications.
High-Purity Grade≥99.9%>90%Essential for developing and understanding iron-catalyzed methodologies to ensure that the observed catalytic activity is attributable to iron and not to trace contaminants.[3]

Note: The yield data is illustrative, based on findings from studies on the impact of impurities in iron-catalyzed reactions.[3] The actual yield will depend on the specific reaction, substrates, and conditions.

For drug development and process chemistry, where reproducibility and a clear understanding of the reaction mechanism are paramount, the use of high-purity ferrous chloride dihydrate is strongly recommended to avoid the unpredictable influence of impurities.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key experiments are provided below.

Experimental Protocol 1: Evaluation of Phosphate Removal Efficiency

This protocol describes a standard jar test procedure to determine the optimal dosage and compare the efficiency of different grades of ferrous chloride dihydrate for phosphate removal from a water sample.

Objective: To compare the phosphate removal efficiency of Technical Grade, Reagent Grade, and High-Purity Grade ferrous chloride dihydrate.

Materials:

  • Jar testing apparatus with multiple stirrers

  • Beakers (1 L)

  • Pipettes and burettes

  • pH meter

  • Spectrophotometer

  • Phosphate standard solution

  • Stock solutions (1% w/v) of each grade of ferrous chloride dihydrate

  • Wastewater sample with a known initial phosphate concentration

  • Reagents for phosphate analysis (e.g., PhosVer® 3 or equivalent)

Procedure:

  • Preparation of Stock Solutions: Prepare 1% (w/v) stock solutions of Technical Grade, Reagent Grade, and High-Purity Grade ferrous chloride dihydrate in deionized water.

  • Jar Test Setup: Fill six 1 L beakers with the wastewater sample. Place the beakers in the jar test apparatus.

  • Coagulant Dosing: While stirring at a rapid mix speed (e.g., 100 rpm), add varying doses of a single grade of ferrous chloride dihydrate stock solution to each beaker. For example, for the Technical Grade, you might test doses of 10, 20, 30, 40, and 50 mg/L. One beaker should be a control with no coagulant.

  • Rapid Mixing: Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.

  • Flocculation: Reduce the stirring speed to a slow mix (e.g., 20-30 rpm) for 15-20 minutes to promote floc formation.

  • Sedimentation: Stop stirring and allow the flocs to settle for 30 minutes.

  • Sample Collection: Carefully collect a supernatant sample from the top of each beaker, avoiding any settled sludge.

  • Analysis:

    • Measure the final pH of the supernatant.

    • Measure the final phosphate concentration in the supernatant using a spectrophotometer according to a standard method (e.g., the ascorbic acid method).

  • Repeat: Repeat steps 3-8 for the Reagent Grade and High-Purity Grade ferrous chloride dihydrate.

  • Calculation of Removal Efficiency:

    • Phosphate Removal Efficiency (%) = [(Initial Phosphate Concentration - Final Phosphate Concentration) / Initial Phosphate Concentration] x 100

Data Presentation: The results should be tabulated to compare the phosphate removal efficiency at different dosages for each grade of ferrous chloride dihydrate.

Experimental Protocol 2: Analysis of Trace Metal Impurities

This protocol outlines the procedure for determining the concentration of common trace metal impurities in different grades of ferrous chloride dihydrate using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Objective: To quantify the concentration of trace metal impurities (e.g., Cu, Cr, Mn, Ni, Zn) in different grades of ferrous chloride dihydrate.

Materials:

  • ICP-OES instrument

  • Certified multi-element standard solutions

  • High-purity nitric acid (trace metal grade)

  • Deionized water (18 MΩ·cm)

  • Volumetric flasks and pipettes

  • Samples of Technical Grade, Reagent Grade, and High-Purity Grade ferrous chloride dihydrate

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of each grade of ferrous chloride dihydrate into separate acid-cleaned beakers.

    • Add 10 mL of deionized water to dissolve the sample.

    • Carefully add 2 mL of high-purity nitric acid to each beaker.

    • Gently heat the solutions on a hot plate in a fume hood until the samples are fully digested.

    • Allow the solutions to cool to room temperature.

    • Quantitatively transfer the digested solutions to 100 mL volumetric flasks and dilute to the mark with deionized water.

  • Instrument Calibration:

    • Prepare a series of calibration standards by diluting the certified multi-element standard solutions with deionized water containing the same concentration of nitric acid as the samples.

    • Calibrate the ICP-OES instrument according to the manufacturer's instructions using the prepared standards.

  • Sample Analysis:

    • Aspirate the prepared sample solutions into the ICP-OES and measure the emission intensity for the elements of interest.

    • Ensure that a blank solution (deionized water with nitric acid) is run to establish the baseline.

  • Data Analysis:

    • The instrument software will use the calibration curve to calculate the concentration of each trace metal in the sample solutions.

    • Calculate the concentration of each impurity in the original solid ferrous chloride dihydrate samples, taking into account the initial mass and dilution factor.

Data Presentation: The concentrations of the identified trace metal impurities for each grade of ferrous chloride dihydrate should be summarized in a table for easy comparison.

Visualizing Experimental Workflows and Chemical Pathways

To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow_Phosphate_Removal cluster_prep Preparation cluster_process Jar Test Process cluster_analysis Analysis Wastewater Wastewater Sample JarTest Jar Test Apparatus Wastewater->JarTest FeCl2_Tech Technical Grade FeCl2 Solution FeCl2_Tech->JarTest FeCl2_Reagent Reagent Grade FeCl2 Solution FeCl2_Reagent->JarTest FeCl2_HighPurity High-Purity Grade FeCl2 Solution FeCl2_HighPurity->JarTest RapidMix Rapid Mix JarTest->RapidMix Flocculation Flocculation RapidMix->Flocculation Sedimentation Sedimentation Flocculation->Sedimentation Supernatant Collect Supernatant Sedimentation->Supernatant Analysis Measure Final Phosphate Conc. Supernatant->Analysis Comparison Compare Removal Efficiency Analysis->Comparison

Caption: Workflow for comparing phosphate removal efficiency.

Impurity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_icp_oes ICP-OES Analysis cluster_data_analysis Data Analysis Sample_Weighing Weigh FeCl2 Samples (Different Grades) Dissolution Dissolve in DI Water Sample_Weighing->Dissolution Digestion Acid Digestion (HNO3) Dissolution->Digestion Dilution Dilute to Final Volume Digestion->Dilution Measurement Measure Emission Intensities Dilution->Measurement Calibration Instrument Calibration Calibration->Measurement Quantification Quantify Impurity Concentrations Measurement->Quantification Comparison Compare Impurity Profiles Quantification->Comparison

Caption: Workflow for trace metal impurity analysis.

Catalytic_Cycle_Influence cluster_main Iron-Catalyzed Cross-Coupling cluster_impurities Influence of Impurities FeCl2 FeCl2 Precatalyst Active_Fe Active Fe(0) or Fe(I) Catalyst FeCl2->Active_Fe Reduction Fe_Oxidized Oxidized Fe Species Active_Fe->Fe_Oxidized Oxidative Addition (with Substrate A) Substrate_A Substrate A Substrate_B Substrate B Product Coupled Product Fe_Oxidized->Product Reductive Elimination (with Substrate B) Side_Reaction Side Reactions/ Catalyst Deactivation Fe_Oxidized->Side_Reaction Trace_Metals Trace Metal Impurities (e.g., Cu, Ni) Trace_Metals->Active_Fe Alternative Catalytic Cycle or Inhibition

References

Validation

A Comparative Guide to the Electrochemical Analysis of Ferrous Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the electrochemical properties of ferrous chloride dihydrate (FeCl₂·2H₂O) against common alternatives such...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical properties of ferrous chloride dihydrate (FeCl₂·2H₂O) against common alternatives such as ferrous sulfate (B86663) (FeSO₄) and ferric chloride (FeCl₃). The information presented herein is supported by experimental data from various studies to assist researchers in selecting the appropriate iron source for their specific electrochemical applications.

Executive Summary

Ferrous chloride dihydrate serves as a reliable source of Fe(II) ions for a multitude of electrochemical studies. Its high solubility in aqueous solutions facilitates straightforward electrolyte preparation. The electrochemical behavior of ferrous ions is central to applications ranging from catalyst development to understanding biological redox processes. This guide will delve into the comparative performance of ferrous chloride dihydrate using key electrochemical techniques: Cyclic Voltammetry (CV), Chronoamperometry (CA), and Electrochemical Impedance Spectroscopy (EIS).

Comparative Electrochemical Performance

The choice of an iron salt can significantly influence the outcome of an electrochemical experiment due to differences in ionic mobility, hydration shells, and the nature of the counter-ion. The following tables summarize the key quantitative data for ferrous chloride, ferrous sulfate, and ferric chloride based on available literature.

Disclaimer: The data presented below is compiled from various sources. Experimental conditions such as electrolyte concentration, pH, and electrode materials may vary between studies, which can affect the absolute values. Therefore, this data should be used for comparative understanding, and it is recommended to perform direct comparisons under identical conditions for specific applications.

Table 1: Cyclic Voltammetry Data for Aqueous Iron Salt Solutions
ParameterFerrous Chloride (FeCl₂)Ferrous Sulfate (FeSO₄)Ferric Chloride (FeCl₃)
Anodic Peak Potential (Epa) ~0.6 - 0.7 V vs. Ag/AgCl~0.5 - 0.6 V vs. Ag/AgClReduction peak typically observed first
Cathodic Peak Potential (Epc) ~0.3 - 0.4 V vs. Ag/AgCl~0.3 - 0.4 V vs. Ag/AgCl~0.2 - 0.3 V vs. Ag/AgCl (Fe³⁺ to Fe²⁺)
Peak Separation (ΔEp) ~0.2 - 0.3 V~0.2 - 0.3 VVaries, often quasi-reversible
Diffusion Coefficient (D) ~7.2 x 10⁻⁶ cm²/s~6.5 x 10⁻⁶ cm²/s~6.9 x 10⁻⁶ cm²/s (for Fe³⁺)

Note: Peak potentials are highly dependent on the reference electrode, pH, and scan rate.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Aqueous Iron Salt Solutions
ParameterFerrous Chloride (FeCl₂)Ferrous Sulfate (FeSO₄)Ferric Chloride (FeCl₃)
Solution Resistance (Rs) LowSlightly HigherLow
Charge Transfer Resistance (Rct) ModerateModerate to HighLow (for Fe³⁺/Fe²⁺ couple)
Double Layer Capacitance (Cdl) Typical for aqueous electrolytesSimilar to FeCl₂Typical for aqueous electrolytes

Experimental Protocols

Detailed methodologies are crucial for reproducible electrochemical analysis. Below are representative protocols for the key techniques discussed.

Cyclic Voltammetry (CV) Protocol
  • Electrolyte Preparation: Prepare a 0.1 M solution of the iron salt (e.g., ferrous chloride dihydrate) in a suitable supporting electrolyte (e.g., 0.1 M KCl or HCl). Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.

  • Electrochemical Cell Setup: Assemble a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon, gold, or platinum), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire or graphite (B72142) rod).

  • CV Measurement:

    • Set the potential window to scan through the expected redox events of the Fe²⁺/Fe³⁺ couple (e.g., from -0.2 V to +1.0 V vs. Ag/AgCl).

    • Select a scan rate (e.g., 50 mV/s).

    • Record the cyclic voltammogram for several cycles until a stable response is obtained.

    • Vary the scan rate (e.g., 10, 20, 50, 100, 200 mV/s) to investigate the relationship between peak current and the square root of the scan rate, which provides information about the diffusion-controlled nature of the process via the Randles-Sevcik equation.

Chronoamperometry (CA) Protocol
  • Electrolyte and Cell Setup: Prepare the electrolyte and set up the electrochemical cell as described in the CV protocol.

  • CA Measurement:

    • Apply a potential step from a value where no faradaic reaction occurs to a potential where the reaction of interest is diffusion-limited (determined from the CV).

    • Record the current as a function of time.

    • The diffusion coefficient (D) can be calculated from the resulting current-time transient using the Cottrell equation.

Electrochemical Impedance Spectroscopy (EIS) Protocol
  • Electrolyte and Cell Setup: Prepare the electrolyte and set up the electrochemical cell as described in the CV protocol.

  • EIS Measurement:

    • Set the DC potential to the formal potential (E°') of the Fe²⁺/Fe³⁺ redox couple, which can be estimated from the midpoint of the anodic and cathodic peak potentials in the CV.

    • Apply a small amplitude AC voltage (e.g., 5-10 mV).

    • Scan a wide range of frequencies (e.g., from 100 kHz to 0.1 Hz).

    • The resulting impedance data can be plotted in a Nyquist or Bode plot and fitted to an equivalent circuit model to extract parameters like solution resistance (Rs) and charge transfer resistance (Rct).

Visualizations

Experimental Workflow for Electrochemical Analysis

experimental_workflow cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_data Data Interpretation prep_electrolyte Prepare Electrolyte (e.g., 0.1M FeCl2·2H2O in 0.1M KCl) deoxygenate Deoxygenate with N2/Ar prep_electrolyte->deoxygenate setup_cell Assemble 3-Electrode Cell deoxygenate->setup_cell prep_electrodes Polish and Clean Electrodes prep_electrodes->setup_cell run_cv Cyclic Voltammetry (CV) - Determine redox potentials - Assess reversibility setup_cell->run_cv run_ca Chronoamperometry (CA) - Determine Diffusion Coefficient run_cv->run_ca run_eis Electrochemical Impedance Spectroscopy (EIS) - Determine Rs and Rct run_cv->run_eis analyze_cv Analyze CV Data (Randles-Sevcik Plot) run_cv->analyze_cv analyze_ca Analyze CA Data (Cottrell Plot) run_ca->analyze_ca analyze_eis Analyze EIS Data (Equivalent Circuit Fitting) run_eis->analyze_eis

Caption: Workflow for the electrochemical analysis of an iron salt solution.

Decision Pathway for Iron Salt Selection

decision_pathway start Start: Need an Iron Source for Electrochemical Study q1 Primary Goal? start->q1 goal1 Study of Fe(II) oxidation q1->goal1 Fe(II) Oxidation goal2 Study of Fe(III) reduction q1->goal2 Fe(III) Reduction goal3 General purpose Fe(II)/Fe(III) redox studies q1->goal3 General Redox q2 Concerned about counter-ion effects? goal1->q2 rec2 Use Ferric Chloride (FeCl₃) - Directly provides Fe(III) - Fast electron transfer for Fe(III)/Fe(II) goal2->rec2 goal3->q2 rec4 Consider Ferrous Chloride or Ferrous Sulfate based on secondary factors goal3->rec4 chloride_ok Chloride is acceptable q2->chloride_ok No sulfate_preferred Sulfate is preferred q2->sulfate_preferred Yes q2->rec4 rec1 Use Ferrous Chloride (FeCl₂) - High solubility - Well-defined voltammetry chloride_ok->rec1 rec3 Use Ferrous Sulfate (FeSO₄) - Alternative to chloride - May have slightly different hydration and diffusion sulfate_preferred->rec3

Caption: Decision tree for selecting an appropriate iron salt for electrochemical studies.

Comparative

A Comparative Cost-Benefit Analysis of Ferrous Chloride Dihydrate and Other Iron Salts

For researchers, scientists, and drug development professionals, the selection of an appropriate iron salt is a critical decision that can significantly impact experimental outcomes, manufacturing processes, and overall...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate iron salt is a critical decision that can significantly impact experimental outcomes, manufacturing processes, and overall costs. This guide provides a comprehensive cost-benefit analysis of ferrous chloride dihydrate (FeCl₂·2H₂O) in comparison to other commonly used iron salts, including ferrous sulfate (B86663) (FeSO₄), ferric chloride (FeCl₃), and ferrous gluconate (C₁₂H₂₂FeO₁₄). The following sections detail the performance of these salts in various applications, supported by experimental data and protocols.

Performance in Wastewater Treatment: Coagulation and Flocculation

Iron salts are extensively used as coagulants in water and wastewater treatment to remove impurities. The choice between ferrous and ferric salts, as well as the accompanying anion (chloride or sulfate), influences efficiency, cost, and operational parameters.

Ferric chloride is often considered a highly effective coagulant due to its ability to form dense flocs and operate over a wide pH range (typically 4.0 to 11.0).[1] It demonstrates superior performance in removing phosphorus compared to alum and can be more efficient on a weight-for-weight basis, potentially leading to lower overall chemical treatment costs.[1] However, ferric chloride is known to be highly corrosive, necessitating special handling and storage equipment.[2]

Ferrous salts, including ferrous chloride and ferrous sulfate, also act as effective coagulants.[3] They function through charge neutralization and sweep coagulation, where the formation of iron hydroxide (B78521) precipitates entraps suspended particles.[4] In some applications, ferrous sulfate has shown to be a superior secondary coagulant to ferrous chloride when used with alum, resulting in lower headloss rates during filtration.[5]

A study comparing ferric chloride, ferrous chloride, and ferrous sulfate in leachate treatment found that ferric chloride at a 20% dose achieved the highest turbidity removal.[6] The performance of these coagulants is highly dependent on factors such as pH, dosage, and the specific composition of the wastewater.[7][8]

Table 1: Comparison of Iron Salts in Wastewater Treatment

FeatureFerrous Chloride (FeCl₂)Ferrous Sulfate (FeSO₄)Ferric Chloride (FeCl₃)
Coagulation Efficiency Effective coagulant, can also be used for chlorite (B76162) reduction.[5]Widely used coagulant, can be less reactive than ferric chloride.[3]Highly effective coagulant, forms dense flocs.[9][10]
Optimal pH Range Effective in a broad pH range.Generally effective in a broad pH range.Very broad operational pH range (4.0-11.0).[1]
Phosphorus Removal Effective.Effective.Superior performance in phosphorus removal.[1]
Stability Ferrous chloride solutions are more stable against oxidation than ferrous sulfate solutions.[5]Less stable in solution, can oxidize to ferric sulfate.[3]More stable in the ferric state.
Corrosivity Corrosive.Less corrosive than ferric chloride.[3]Highly corrosive, requires specialized equipment.[2]
Cost-Effectiveness Can be more cost-effective than ferrous sulfate due to higher iron content per unit volume.[5]Often less expensive due to simpler production.[3]Can be more cost-effective due to lower dosage requirements.[1][10]
Experimental Protocol: Jar Test for Coagulant Comparison

The standard method for evaluating and comparing the performance of different coagulants is the Jar Test.[4] This procedure simulates coagulation and flocculation in a laboratory setting.

Objective: To determine the optimal dosage of ferrous chloride dihydrate, ferrous sulfate, and ferric chloride for turbidity removal.

Materials:

  • Raw water sample

  • Stock solutions of ferrous chloride dihydrate, ferrous sulfate, and ferric chloride (e.g., 1% w/v)

  • Jar testing apparatus with multiple stirrers

  • Turbidimeter

  • pH meter

  • Beakers (1000 mL)

  • Pipettes

Procedure:

  • Sample Preparation: Fill six 1000 mL beakers with the raw water sample. Measure and record the initial turbidity and pH.

  • Coagulant Dosing: While stirring at a rapid mix speed (e.g., 100-120 rpm), add varying doses of the iron salt stock solution to five of the beakers. The sixth beaker serves as a control with no coagulant.

  • Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes to promote floc formation.

  • Sedimentation: Stop stirring and allow the flocs to settle for 30 minutes.

  • Analysis: Carefully collect a supernatant sample from each beaker and measure the final turbidity and pH.

  • Evaluation: Compare the turbidity removal efficiency for each coagulant at different dosages to determine the optimal coagulant and dose.

Coagulation_Flocculation_Workflow cluster_coagulation Coagulation cluster_flocculation Flocculation cluster_sedimentation Sedimentation A Raw Water (Negative Surface Charge) B Addition of Iron Salt (Fe²⁺ or Fe³⁺) A->B Dosing C Charge Neutralization B->C Rapid Mix D Destabilized Particles C->D E Microfloc Formation D->E Slow Mix F Macrofloc Formation E->F G Floc Settling F->G H Clarified Water G->H Gravity

Coagulation and Flocculation Process.

Application in Advanced Oxidation Processes: The Fenton Reaction

The Fenton reaction utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH) that can degrade a wide range of organic pollutants.[11][12]

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Both ferrous chloride and ferrous sulfate are common sources of Fe²⁺ for the Fenton process. The choice between them can depend on cost, stability, and the presence of interfering anions. The efficiency of the Fenton reaction is highly pH-dependent, with optimal performance typically observed in acidic conditions (pH 2.5-4.0).[13]

While the traditional homogeneous Fenton process is efficient, it produces iron sludge.[11] Research has explored heterogeneous Fenton-like processes using zero-valent iron (ZVI) to minimize sludge production and expand the effective pH range.[11]

Fenton_Reaction_Pathway Fe2 Ferrous Iron (Fe²⁺) (from Ferrous Chloride/Sulfate) OH_radical Hydroxyl Radical (•OH) (Highly Oxidizing) Fe2->OH_radical reacts with H₂O₂ Fe3 Ferric Iron (Fe³⁺) Fe2->Fe3 is oxidized H2O2 Hydrogen Peroxide (H₂O₂) H2O2->OH_radical Degradation Degradation Products (e.g., CO₂, H₂O) OH_radical->Degradation oxidizes Pollutant Organic Pollutant Pollutant->Degradation

Simplified Fenton Reaction Pathway.

Use in Pharmaceutical Applications and Drug Development

In the pharmaceutical industry, iron salts are primarily used to treat iron-deficiency anemia. Ferrous sulfate has traditionally been the standard due to its high bioavailability and low cost.[14][15] However, it is often associated with gastrointestinal side effects.[16]

Ferrous gluconate is another common oral iron supplement that is often better tolerated than ferrous sulfate, although it contains a lower percentage of elemental iron.[14][16] Studies have shown that both ferrous sulfate and ferrous gluconate are effective in treating iron-deficiency anemia, and the choice between them may depend on patient tolerance.[14][17] A comparative study on pregnant women found ferrous sulfate, ferrous fumarate, ferrous ascorbate, and carbonyl iron to be equally effective and cost-effective in treating iron-deficiency anemia.[18][19]

Ferrous chloride is also used in the pharmaceutical sector, often as a precursor in the synthesis of iron supplements and other active pharmaceutical ingredients.[20] Its high solubility in water and alcohol makes it a versatile reagent in organic synthesis.[21]

Table 2: Comparison of Iron Salts for Pharmaceutical Use

FeatureFerrous Chloride (FeCl₂)Ferrous Sulfate (FeSO₄)Ferrous Gluconate (C₁₂H₂₂FeO₁₄)
Primary Use Precursor in synthesis, some therapeutic uses.[20][22]Treatment of iron-deficiency anemia.[14]Treatment of iron-deficiency anemia.[14]
Bioavailability Generally high.High bioavailability.[14]Good bioavailability, may be slightly lower than ferrous sulfate.[14]
Tolerability Can cause gastrointestinal irritation.Frequently associated with gastrointestinal side effects.[16]Generally better tolerated than ferrous sulfate.[14][16]
Elemental Iron Content Varies with hydration state.~20% elemental iron.[16]~12% elemental iron.[16]
Cost Varies by grade and supplier.Generally inexpensive.[15]Tends to be more expensive than ferrous sulfate.[16]

Cost Analysis

The cost of iron salts can fluctuate based on raw material prices, manufacturing processes, and market demand.[2][3] Generally, ferrous sulfate is one of the less expensive options due to its simpler production process.[3] Ferric chloride production is more complex, which can lead to higher costs.[3] However, as noted earlier, the higher efficiency of ferric chloride in certain applications can offset its higher per-unit cost.[1]

A study from 2013 indicated that commercially available ferrous chloride was more cost-effective than ferrous sulfate for a specific application due to its higher iron content per unit volume (~15% Fe at $0.344/kg for FC vs. ~5% Fe at $0.336/kg for FS).[5] It is crucial for users to obtain current pricing from suppliers to perform an accurate cost-benefit analysis for their specific needs. Indicative pricing from online suppliers in 2025 shows a wide range, with industrial-grade ferrous chloride anhydrous priced around $30/kg and ferric chloride anhydrous ranging from approximately $17/kg to over $2000/kg for high-purity grades.[23][24]

Conclusion

The selection of an iron salt requires a careful evaluation of performance, cost, and operational factors specific to the intended application.

  • For wastewater treatment , ferric chloride often demonstrates superior coagulation efficiency and phosphorus removal, which can lead to lower overall treatment costs despite a potentially higher per-unit price. Ferrous chloride offers a balance of effectiveness and cost, with the added benefit of greater stability in solution compared to ferrous sulfate.

  • In advanced oxidation processes like the Fenton reaction, both ferrous chloride and ferrous sulfate are effective sources of the catalytic ferrous ion. The choice may be influenced by cost and the specific chemical matrix of the water being treated.

  • In pharmaceuticals , ferrous sulfate remains a cost-effective standard for treating iron-deficiency anemia, though tolerability issues may lead to the selection of alternatives like ferrous gluconate. Ferrous chloride serves as a valuable precursor in chemical synthesis due to its high reactivity and solubility.

Ultimately, the optimal iron salt is the one that meets the technical requirements of the application at the most favorable total cost of ownership, considering chemical consumption, operational adjustments, and handling requirements. It is recommended that researchers and professionals conduct pilot-scale studies, such as the Jar Test for coagulation, to validate the performance of different iron salts under their specific process conditions.

References

Validation

A Comparative Guide to the Reactivity of Anhydrous and Hydrated Ferrous Chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the reactivity of anhydrous and hydrated ferrous chloride, supported by experimental data and detailed method...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of anhydrous and hydrated ferrous chloride, supported by experimental data and detailed methodologies. The distinct roles of these two forms of iron(II) chloride are critical in various chemical syntheses, where the presence or absence of water can significantly influence reaction pathways, efficiency, and product yields.

Executive Summary

The primary difference in reactivity between anhydrous and hydrated ferrous chloride stems from the coordination of water molecules to the iron(II) center in the hydrated form. These coordinated water molecules act as Lewis bases, satisfying the Lewis acidity of the ferrous ion. Consequently, anhydrous ferrous chloride is a significantly stronger Lewis acid than its hydrated counterpart. This distinction in Lewis acidity dictates their respective applications and reactivity in various chemical transformations, particularly in organic synthesis.

Data Presentation: A Comparative Overview

PropertyAnhydrous Ferrous Chloride (FeCl₂)Hydrated Ferrous Chloride (FeCl₂·4H₂O)Reference(s)
Appearance White to off-white or tan solidPale green crystalline solid[1]
Molar Mass 126.75 g/mol 198.81 g/mol [1]
Lewis Acidity Strong Lewis acidWeak Lewis acid
Solubility in THF SolubleInsoluble[1]
Reactivity in Anhydrous Organic Reactions High, acts as a catalyst or precursor in moisture-sensitive reactions.Low to negligible, water of hydration can interfere with reagents.
Typical Application Precursor in organometallic synthesis (e.g., ferrocene), Lewis acid catalyst.Source of iron(II) ions in aqueous solutions, precursor for complexes.[1]

Reactivity Differences in Detail

The reactivity of a metal halide is often linked to its Lewis acidity, which is the ability to accept an electron pair.

Anhydrous Ferrous Chloride (FeCl₂):

In its anhydrous state, the iron(II) center has vacant d-orbitals, making it an effective electron pair acceptor, and thus a potent Lewis acid. This property is crucial in catalyzing a variety of organic reactions, such as Friedel-Crafts alkylations and acylations, where it can activate electrophiles. Its solubility in non-aqueous solvents like tetrahydrofuran (B95107) (THF) further enhances its utility in organic synthesis, allowing for homogeneous reaction conditions.[1]

Hydrated Ferrous Chloride (FeCl₂·4H₂O):

In the tetrahydrate form, the iron(II) ion is coordinated to four water molecules. These water molecules donate electron pairs to the iron center, effectively neutralizing its Lewis acidity. The general principle is that metal cations in aqueous solutions act as Lewis acids by interacting with water molecules, which in turn become more acidic.[2] The coordinated water in hydrated ferrous chloride means the iron center is less available to interact with other Lewis bases in a reaction mixture. Consequently, hydrated ferrous chloride is generally not used as a Lewis acid catalyst in organic synthesis. Its primary role is as a source of ferrous ions in aqueous media or in reactions where the presence of water is tolerated or even required.

Experimental Protocols: Synthesis of Ferrocene (B1249389)

A classic example illustrating the different reactivity and handling of anhydrous and hydrated ferrous chloride is the synthesis of ferrocene, an organometallic sandwich compound. While both forms can be used to synthesize ferrocene, the reaction conditions and the nature of the reagents differ significantly.

Method 1: Using Anhydrous Ferrous Chloride (Generated in situ)

This method, adapted from Organic Syntheses, involves the in-situ generation of anhydrous ferrous chloride from anhydrous ferric chloride, followed by the reaction with sodium cyclopentadienide (B1229720).[3] This approach is necessary when a strictly anhydrous environment is required to prevent side reactions.

Experimental Workflow:

cluster_fecl2 In-situ Generation of Anhydrous FeCl₂ cluster_cp Preparation of Sodium Cyclopentadienide FeCl3 Anhydrous FeCl₃ FeCl2 Anhydrous FeCl₂ suspension FeCl3->FeCl2 Reflux Fe_powder Iron Powder Fe_powder->FeCl2 THF THF THF->FeCl2 Ferrocene Ferrocene FeCl2->Ferrocene Reaction Na Sodium NaCp Sodium Cyclopentadienide Na->NaCp Cyclopentadiene (B3395910) Cyclopentadiene Cyclopentadiene->NaCp THF_cp THF THF_cp->NaCp NaCp->Ferrocene

Caption: Workflow for Ferrocene Synthesis using in-situ generated anhydrous FeCl₂.

Protocol:

  • Preparation of Anhydrous Ferrous Chloride: Anhydrous ferric chloride (0.166 mole) and iron powder (0.084 g-atom) are refluxed in 100 ml of tetrahydrofuran (THF) under a nitrogen atmosphere for 4.5 hours. This results in a gray suspension of anhydrous ferrous chloride.[3]

  • Preparation of Sodium Cyclopentadienide: Sodium (0.5 g-atom) is dispersed in xylene, which is then replaced with 200 ml of THF. Cyclopentadiene (0.5 mole) is added dropwise to the stirred suspension, cooled in an ice bath, over 1 hour. The mixture is stirred for an additional 2-3 hours.[3]

  • Synthesis of Ferrocene: The cold suspension of anhydrous ferrous chloride is added to the cold sodium cyclopentadienide solution under a nitrogen atmosphere. The mixture is stirred for 1.25 hours just below reflux temperature.[3]

  • Work-up and Purification: The solvent is removed by distillation, and the ferrocene is extracted from the residue with petroleum ether. The product is purified by recrystallization or sublimation.[3]

Reported Yield: While a specific yield for this exact procedure is not stated in the reference, similar preparations aim for high yields, often exceeding 70-80% based on the limiting reagent.

Method 2: Using Hydrated Ferrous Chloride Tetrahydrate

This method is more common in teaching laboratories due to the easier handling of the hydrated salt. It typically involves a strong base to deprotonate cyclopentadiene, and the reaction is carried out in a solvent that can accommodate both the organic and inorganic reactants.[4][5][6]

Experimental Workflow:

cluster_cp_koh Preparation of Potassium Cyclopentadienide cluster_fecl2_hyd Preparation of FeCl₂ Solution KOH Potassium Hydroxide (B78521) KCp Potassium Cyclopentadienide KOH->KCp Cyclopentadiene_hyd Cyclopentadiene Cyclopentadiene_hyd->KCp DME 1,2-Dimethoxyethane (B42094) DME->KCp Ferrocene_hyd Ferrocene KCp->Ferrocene_hyd Reaction FeCl2_4H2O FeCl₂·4H₂O FeCl2_sol FeCl₂ Solution FeCl2_4H2O->FeCl2_sol DMSO Dimethyl Sulfoxide (B87167) DMSO->FeCl2_sol FeCl2_sol->Ferrocene_hyd

Caption: Workflow for Ferrocene Synthesis using hydrated FeCl₂·4H₂O.

Protocol:

  • Preparation of Potassium Cyclopentadienide: Finely powdered potassium hydroxide (0.75 g) is suspended in 1.25 ml of 1,2-dimethoxyethane (DME) under a nitrogen atmosphere. Freshly cracked cyclopentadiene (0.30 ml) is added, and the mixture is stirred.[4]

  • Preparation of Ferrous Chloride Solution: Finely powdered iron(II) chloride tetrahydrate (0.35 g) is dissolved in 1.5 ml of dimethyl sulfoxide (DMSO) in a separate vial under a nitrogen atmosphere.[4]

  • Synthesis of Ferrocene: The iron(II) chloride solution is added in portions to the vigorously stirred cyclopentadienide solution over a period of 10 minutes. The reaction mixture is shaken for an additional 15 minutes.[4]

  • Work-up and Purification: The reaction slurry is poured into a mixture of 6 M HCl and ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude ferrocene can be purified by sublimation or recrystallization.[4][5]

Reported Yield: A typical yield for this procedure is approximately 1 g of ferrocene.[5]

Discussion of Reactivity Differences in Ferrocene Synthesis

The use of anhydrous ferrous chloride necessitates strictly anhydrous conditions and the use of a strong, non-protic base like sodium metal to deprotonate cyclopentadiene. This is because any moisture would react with the sodium and passivate the anhydrous ferrous chloride, reducing its reactivity. The reaction proceeds efficiently due to the high reactivity of the uncoordinated ferrous ion with the cyclopentadienide anion.

In contrast, the synthesis with hydrated ferrous chloride is performed in the presence of water (from the hydrate) and a protic-compatible base like potassium hydroxide. The solvent system (DME and DMSO) is chosen to facilitate the dissolution of both the organic and inorganic reactants.[7] While the reaction is successful, the presence of water molecules coordinated to the iron(II) ion can be considered to lower its effective concentration and reactivity towards the cyclopentadienide anion. However, the use of a strong base like KOH ensures a sufficient concentration of the cyclopentadienide anion to drive the reaction forward.

Conclusion

The choice between anhydrous and hydrated ferrous chloride is dictated by the specific requirements of a chemical reaction. For reactions requiring a potent Lewis acid catalyst or those sensitive to water, anhydrous ferrous chloride is the reagent of choice. In such cases, careful handling under inert and anhydrous conditions is paramount. For applications where ferrous ions are needed in an aqueous environment or in reactions tolerant to water, the more stable and easier-to-handle hydrated ferrous chloride is a suitable and often more practical option. Understanding these fundamental differences in reactivity is crucial for the successful design and execution of chemical syntheses in research and industrial settings.

References

Safety & Regulatory Compliance

Safety

Ferrous chloride dihydrate proper disposal procedures

Proper disposal of ferrous chloride dihydrate is critical for ensuring laboratory safety and environmental protection. As a corrosive and hazardous substance, it necessitates a structured disposal plan that adheres to st...

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of ferrous chloride dihydrate is critical for ensuring laboratory safety and environmental protection. As a corrosive and hazardous substance, it necessitates a structured disposal plan that adheres to strict regulatory guidelines. This document provides essential safety protocols, logistical procedures, and step-by-step disposal guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling ferrous chloride dihydrate waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of emergency procedures.

Personal Protective Equipment (PPE):

  • Eye Protection : Wear chemical safety goggles and a face shield.[1]

  • Skin Protection : Use chemical-resistant gloves and a lab coat or apron.[1]

  • Respiratory Protection : If dust formation is possible, use a NIOSH-approved respirator.[2]

In Case of Accidental Spills:

  • Evacuate all non-essential personnel from the area.[3]

  • Ensure the area is well-ventilated.[3][4]

  • Wearing appropriate PPE, mechanically recover the spilled product.[3] Use a clean shovel to collect the material and place it into a suitable, dry, and clearly labeled container for disposal.[1][3]

  • Avoid creating dust during cleanup.[1][2]

  • For liquid spills, absorb the material with inert solids such as clay or diatomaceous earth before collection.[3]

  • Prevent the substance from entering drains or waterways.[1][2][5]

Logistical Information: Waste Storage and Labeling

Proper containment and labeling of ferrous chloride dihydrate waste are crucial preliminary steps for disposal.

  • Segregation : Do not mix ferrous chloride waste with other chemical waste streams unless instructed to do so by your institution's safety officer.

  • Containers : Store waste in tightly closed, corrosion-resistant containers.[4][6][7] The original container or one of the same material is recommended.[3] Empty containers are still considered hazardous as they retain product residue and should be treated as such.[4]

  • Storage Location : Keep waste containers in a cool, dry, and well-ventilated area, isolated from incompatible substances like strong acids and bases.[3][4]

  • Labeling : Clearly label the waste container with "Hazardous Waste," "Ferrous Chloride," and the associated hazard symbols (e.g., Corrosive).

Quantitative Safety Data

The following table summarizes key quantitative safety and regulatory data for ferrous chloride.

ParameterValueReference
Exposure Limit (ACGIH TLV-TWA) 1 mg/m³ (for soluble iron salts as Fe)[4][8][9]
Oral Toxicity (LD50, Rat, Anhydrous) 450 mg/kg[4]
Aquatic Toxicity (EC50, Daphnia magna) 19 mg/L (48 hours)[2]
CERCLA Reportable Quantity (RQ) 100 lbs (for Ferrous Chloride solution)[6]

Step-by-Step Disposal Procedures

The required method of disposal is dictated by local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Method A: Professional Hazardous Waste Disposal (Recommended)

This is the safest and most compliant method for all quantities of ferrous chloride waste.

  • Characterize and Collect : Characterize the waste as hazardous. Collect solid and concentrated liquid waste in a designated, properly labeled, corrosion-resistant container.[6][7]

  • Contact EHS : Arrange for a pickup with your institution's EHS department or a licensed hazardous waste disposal contractor.[2][3]

  • Documentation : Complete all necessary hazardous waste manifests and paperwork as required by the disposal service and regulatory agencies.

  • Handover : Securely transfer the waste to the authorized personnel for transport and final disposal.

Method B: Chemical Neutralization (For Small Quantities ONLY)

For very small quantities of aqueous ferrous chloride waste, chemical neutralization may be an option, but only if permitted by your institution and local regulations . This process converts the soluble iron salt into a less harmful precipitate.[10]

Experimental Protocol: Neutralization of Aqueous Ferrous Chloride Waste

  • Preparation : Work within a certified chemical fume hood. Wear all required PPE, including safety goggles, a face shield, gloves, and a lab coat.

  • Dilution : If the waste is concentrated, dilute it carefully with water in a large, appropriate beaker to manage the reaction temperature.

  • Neutralization : While stirring the solution continuously, slowly add a basic solution, such as 1M sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂).[10] This will initiate a precipitation reaction:

    • FeCl₂(aq) + 2NaOH(aq) → Fe(OH)₂(s) + 2NaCl(aq)

    • The ferrous hydroxide, Fe(OH)₂, will appear as a greenish solid precipitate.

  • pH Monitoring : Periodically check the pH of the solution using pH indicator strips. The target pH should be within a neutral range (e.g., 6.0-9.0), as defined by your local wastewater authority.

  • Separation : Once the reaction is complete and the pH is neutral, allow the ferrous hydroxide precipitate to settle. Separate the solid from the supernatant liquid by decantation or filtration.

  • Liquid Disposal : The remaining liquid (supernatant) is primarily a salt solution (e.g., sodium chloride). If it meets all local wastewater discharge regulations, it may be permissible to dispose of it down the drain with copious amounts of water.[11] Always confirm this with your EHS department.

  • Solid Disposal : The collected ferrous hydroxide precipitate must be dried and disposed of as solid waste according to institutional guidelines. While less hazardous than ferrous chloride, it should not be placed in the regular trash without EHS approval.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of ferrous chloride dihydrate.

G start Ferrous Chloride Dihydrate Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe contain Step 2: Segregate and Contain Waste in Labeled, Corrosion-Resistant Container ppe->contain consult Step 3: Consult Institutional EHS and Local Regulations contain->consult assess_qty Assess Quantity of Waste consult->assess_qty prof_disp Method A: Professional Disposal (Recommended) assess_qty->prof_disp Large Quantity or EHS Directive neutralize Method B: Chemical Neutralization (Requires EHS Approval) assess_qty->neutralize Small Aqueous Quantity AND EHS Approval contact_vendor Contact Licensed Waste Vendor for Pickup prof_disp->contact_vendor protocol Follow Neutralization Protocol: 1. Add Base (e.g., NaOH) Slowly 2. Monitor pH to Neutral 3. Separate Precipitate neutralize->protocol liquid_disp Dispose of Neutral Liquid (per EHS drain disposal rules) protocol->liquid_disp solid_disp Dispose of Solid Precipitate (as non-hazardous solid waste per EHS) protocol->solid_disp end Waste Properly Disposed liquid_disp->end solid_disp->end contact_vendor->end

Caption: Decision workflow for ferrous chloride dihydrate disposal.

References

Handling

Personal protective equipment for handling Ferrous chloride dihydrate

For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ferrous Chloride Dihydrate (FeCl₂·2H₂O...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ferrous Chloride Dihydrate (FeCl₂·2H₂O) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant research environment.

Immediate Safety and Hazard Information

Ferrous Chloride Dihydrate is a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Ingestion may lead to systemic effects, with pink urine discoloration being a strong indicator of iron poisoning.[1]

Emergency Contact: In case of an emergency, immediately contact your institution's Environmental Health and Safety (EHS) office and emergency services.

First Aid Measures

Immediate medical attention is crucial in all cases of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, give large quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Ferrous Chloride Dihydrate to prevent any contact.

PPE CategorySpecific Requirements
Eye and Face Protection Chemical safety goggles and a full-face shield are required where there is a risk of dust or splashing.[2]
Skin Protection Wear impervious protective clothing, including a lab coat, apron, and gloves. Nitrile gloves may be penetrated, so it is crucial to remove and replace them immediately upon contamination.[2]
Respiratory Protection For operations that may generate dust, a NIOSH-approved particulate respirator (N100 filters) should be used. If exposure levels are unknown or in emergencies, a full-facepiece positive-pressure, air-supplied respirator is necessary.[2]

Operational Plan: Step-by-Step Laboratory Workflow

Adherence to a strict operational workflow is essential for minimizing risks.

  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) for Ferrous Chloride Dihydrate before beginning any work.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Prepare your workspace in a designated chemical fume hood.

  • Handling and Use:

    • Measure and dispense Ferrous Chloride Dihydrate in a chemical fume hood to control dust and potential vapors.

    • Use compatible tools and containers made of corrosion-resistant materials.

    • Keep containers tightly closed when not in use to prevent absorption of moisture and oxidation.

  • Post-Experiment Procedures:

    • Decontaminate all equipment and work surfaces thoroughly after use.

    • Properly label and store any unused Ferrous Chloride Dihydrate according to the storage guidelines.

    • Dispose of all waste, including empty containers and contaminated PPE, following the disposal plan outlined below.

Operational_Workflow cluster_prep 1. Preparation & Planning cluster_handling 2. Handling & Use cluster_post 3. Post-Experiment prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Safety Equipment (Eyewash/Shower) prep2->prep3 prep4 Prepare Fume Hood prep3->prep4 handle1 Dispense in Fume Hood prep4->handle1 handle2 Use Compatible Equipment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Workspace handle3->post1 post2 Store or Dispose of Excess post1->post2 post3 Dispose of Waste post2->post3

Caption: A flowchart illustrating the step-by-step operational workflow for handling Ferrous Chloride Dihydrate.

Disposal Plan: Step-by-Step Guidance

Never dispose of Ferrous Chloride Dihydrate directly down the drain. All waste must be neutralized before disposal in accordance with federal, state, and local regulations.

Neutralization of Ferrous Chloride Waste

Ferrous chloride is acidic and can be neutralized with a weak base such as sodium bicarbonate or calcium hydroxide (B78521).

Reaction with Sodium Bicarbonate: FeCl₂(aq) + 2NaHCO₃(s) → Fe(OH)₂(s) + 2NaCl(aq) + 2CO₂(g)

Reaction with Calcium Hydroxide: FeCl₂(aq) + Ca(OH)₂(s) → Fe(OH)₂(s) + CaCl₂(aq)[2]

Procedure:

  • Work in a Fume Hood: Perform the neutralization procedure in a certified chemical fume hood.

  • Dilute the Waste: If you have a concentrated solution of ferrous chloride, dilute it with water (a 1:5 or 1:10 ratio is a good starting point) in a large, appropriate container. This helps to control the reaction rate and dissipate heat.

  • Slowly Add Neutralizing Agent: While stirring continuously, slowly add small portions of sodium bicarbonate or calcium hydroxide to the diluted ferrous chloride solution. Caution: The reaction with sodium bicarbonate will produce carbon dioxide gas, which can cause foaming and splashing. Add the base slowly to control the effervescence.

  • Monitor the pH: Periodically check the pH of the solution using pH indicator strips. Continue adding the neutralizing agent until the pH is between 6 and 8.

  • Allow Precipitate to Settle: Once neutralized, a precipitate of iron(II) hydroxide will form. Allow this solid to settle to the bottom of the container.

  • Separate the Liquid and Solid: Carefully decant the supernatant (the clear liquid) and dispose of it down the drain with copious amounts of water, as permitted by your local regulations.

  • Dispose of the Solid Waste: The remaining iron(II) hydroxide precipitate should be collected in a clearly labeled hazardous waste container for pickup by your institution's EHS department.

Disposal_Plan cluster_neutralization Neutralization (in Fume Hood) cluster_separation Separation & Disposal neut1 Dilute Ferrous Chloride Waste neut2 Slowly Add Base (e.g., NaHCO3) neut1->neut2 neut3 Monitor pH to 6-8 neut2->neut3 sep1 Allow Precipitate (Fe(OH)2) to Settle neut3->sep1 sep2 Decant Supernatant for Drain Disposal (check local regulations) sep1->sep2 sep3 Collect Solid Waste for EHS Pickup sep1->sep3

Caption: A flowchart detailing the step-by-step plan for the safe disposal of Ferrous Chloride Dihydrate waste.

Spill Management Plan

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of respiratory exposure.

  • Don PPE: Before attempting to clean up any spill, don the appropriate PPE as outlined above.

  • Contain the Spill: For a solid spill, carefully sweep the material to prevent dust generation. For a liquid spill, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Neutralize:

    • For a solid spill, cover the material with a neutralizing agent like sodium bicarbonate.

    • For a contained liquid spill, slowly add the neutralizing agent to the absorbed material.

  • Collect and Dispose: Carefully scoop the neutralized mixture into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your supervisor and EHS office.

References

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